Product packaging for QWF Peptide(Cat. No.:CAS No. 126088-82-2)

QWF Peptide

Cat. No.: B160042
CAS No.: 126088-82-2
M. Wt: 697.8 g/mol
InChI Key: ZFZOHFAASQHWER-YPKYBTACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

potent substance P antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H43N5O8 B160042 QWF Peptide CAS No. 126088-82-2

Properties

IUPAC Name

benzyl (2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N5O8/c1-38(2,3)51-37(49)42-29(18-19-33(39)45)34(46)40-30(21-27-22-43(24-44)32-17-11-10-16-28(27)32)35(47)41-31(20-25-12-6-4-7-13-25)36(48)50-23-26-14-8-5-9-15-26/h4-17,22,24,29-31H,18-21,23H2,1-3H3,(H2,39,45)(H,40,46)(H,41,47)(H,42,49)/t29-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZOHFAASQHWER-YPKYBTACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155075
Record name N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126088-82-2
Record name N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126088822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

QWF Peptide: A Technical Guide to its Mechanism of Action as a Dual Antagonist of NK-1R and MRGPRX2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide QWF has emerged as a significant pharmacological tool due to its dual antagonistic activity against two key receptors involved in neuroinflammation and allergic responses: the Substance P (SP) neurokinin-1 receptor (NK-1R) and the Mas-related G-protein coupled receptor X2 (MRGPRX2). This technical guide provides an in-depth overview of the mechanism of action of the QWF peptide, detailing its molecular interactions, downstream signaling pathways, and its effects in both in vitro and in vivo models. The information is compiled from various scientific sources to support further research and drug development endeavors.

Introduction

Substance P, a neuropeptide of the tachykinin family, is a potent mediator of pain transmission, inflammation, and smooth muscle contraction through its high-affinity binding to the NK-1R.[1][2] Independently, MRGPRX2 has been identified as a key receptor on mast cells responsible for IgE-independent degranulation in response to a variety of stimuli, including certain neuropeptides like SP and various drugs, leading to pseudo-allergic reactions.[3] The this compound, a synthetic tripeptide, has been demonstrated to effectively antagonize both of these receptors, positioning it as a valuable tool for dissecting the distinct and overlapping roles of NK-1R and MRGPRX2 in physiological and pathological processes.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₈H₄₃N₅O₈[4]
Molecular Weight 697.78 g/mol [4]
Sequence Gln-D-Trp(Formyl)-Phe[4]
Modifications N-terminal Boc, Phe-OBzl[4]
Solubility Soluble in DMSO[4]

Mechanism of Action: Dual Antagonism

The this compound exerts its biological effects by competitively inhibiting the binding of endogenous ligands to both the NK-1R and MRGPRX2.

Antagonism of the Neurokinin-1 Receptor (NK-1R)

QWF acts as a potent antagonist of the NK-1R, thereby blocking the downstream signaling cascade initiated by Substance P. The binding of SP to NK-1R typically activates G-proteins Gq and Gs, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation, inflammation, and smooth muscle contraction. By blocking SP binding, QWF effectively inhibits these cellular responses.

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK-1R Substance P->NK1R Binds QWF QWF QWF->NK1R Blocks Gq_Gs Gq/Gs NK1R->Gq_Gs Activates PLC PLC Gq_Gs->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Neuronal Excitation, Inflammation Ca_release->Cellular_Response PKC_activation->Cellular_Response

Figure 1: QWF antagonism of the NK-1R signaling pathway.
Antagonism of the Mas-Related G-Protein Coupled Receptor X2 (MRGPRX2)

QWF also functions as an antagonist of MRGPRX2, a receptor primarily expressed on mast cells. Various secretagogues, including SP and compound 48/80, activate MRGPRX2, leading to mast cell degranulation and the release of inflammatory mediators such as histamine and β-hexosaminidase. The activation of MRGPRX2 involves Gαi and Gαq signaling pathways, resulting in the activation of Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K)/AKT pathways. This culminates in an increase in intracellular calcium levels, a critical step for the fusion of granular membranes with the plasma membrane and subsequent degranulation. QWF inhibits the binding of these agonists to MRGPRX2, thereby preventing mast cell activation.

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P MRGPRX2 MRGPRX2 Substance P->MRGPRX2 Binds Cmpd 48/80 Cmpd 48/80 Cmpd 48/80->MRGPRX2 Binds QWF QWF QWF->MRGPRX2 Blocks Gai_Gaq Gαi/Gαq MRGPRX2->Gai_Gaq Activates PLCg PLCγ Gai_Gaq->PLCg Activates PI3K_AKT PI3K/AKT Gai_Gaq->PI3K_AKT Activates Ca_influx ↑ Intracellular Ca²⁺ PLCg->Ca_influx PI3K_AKT->Ca_influx Degranulation Mast Cell Degranulation (Histamine, β-hexosaminidase release) Ca_influx->Degranulation

Figure 2: QWF antagonism of the MRGPRX2 signaling pathway.

Quantitative Data

The inhibitory activity of the this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as an antagonist.

TargetAgonistAssayIC50 ValueReference
NK-1RSubstance PSubstance P-induced contraction of guinea pig trachea4.7 µM[1]
NK-1RSubstance PAntagonism of Substance P0.09 µM[1]
MRGPRX2Substance PInhibition of SP binding-[4][5]
MRGPRX2Compound 48/80Inhibition of MRGPRX2 activation-[4][5]

Note: Specific IC50 values for MRGPRX2 antagonism by QWF are not consistently reported in the initial search results, though its inhibitory action is well-documented.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of the this compound.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Cell Line: Human mast cell line LAD2.[6][7]

Protocol:

  • Cell Culture: Culture LAD2 cells in appropriate media supplemented with stem cell factor (SCF).

  • Cell Preparation: Wash LAD2 cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer) at a concentration of 1x10⁵ cells/well in a 96-well plate.[7]

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 10-30 minutes at 37°C.

  • Agonist Stimulation: Add the agonist (e.g., Substance P or Compound 48/80) to the wells and incubate for 30-40 minutes at 37°C to induce degranulation.[7]

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis: Lyse the remaining cell pellet with a detergent (e.g., 0.1-1% Triton X-100) to determine the total cellular β-hexosaminidase content.[6][7]

  • Enzymatic Reaction: In a separate 96-well plate, mix the supernatant and lysate samples with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer.[6][8] Incubate for 60-90 minutes at 37°C.[6][8]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.4 M Glycine).[8]

  • Data Acquisition: Measure the absorbance of the resulting yellow product at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release as follows: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Degranulation_Assay_Workflow cluster_workflow β-Hexosaminidase Release Assay Workflow prep Prepare LAD2 Cells preincubate Pre-incubate with QWF prep->preincubate stimulate Stimulate with Agonist (SP or Cmpd 48/80) preincubate->stimulate collect Collect Supernatant & Lyse Cells stimulate->collect react React with PNAG Substrate collect->react stop Stop Reaction react->stop read Read Absorbance at 405 nm stop->read calculate Calculate % Degranulation read->calculate Calcium_Imaging_Workflow cluster_workflow Intracellular Calcium Imaging Workflow plate Plate Cells load Load with Fura-2 AM plate->load deesterify De-esterify Fura-2 AM load->deesterify image Mount on Microscope deesterify->image baseline Record Baseline Fluorescence (F340/F380) image->baseline stimulate Stimulate with Agonist (Pre-incubate with QWF) baseline->stimulate acquire Acquire Time-lapse Images stimulate->acquire analyze Analyze F340/F380 Ratio acquire->analyze

References

An In-depth Technical Guide to QWF Peptide's Antagonism of Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide QWF, chemically identified as Boc-Gln-D-Trp(Formyl)-Phe-OBzl, has emerged as a significant antagonist of Substance P (SP). Its mechanism of action extends beyond the classical neurokinin-1 receptor (NK1R), encompassing the Mas-related G protein-coupled receptor X2 (MRGPRX2). This dual antagonism positions QWF as a valuable tool for investigating the multifaceted roles of Substance P in neurogenic inflammation, pain, itch, and pseudo-allergic reactions. This technical guide provides a comprehensive overview of the QWF peptide, including its antagonistic properties, the signaling pathways it modulates, and detailed protocols for its experimental evaluation.

Introduction

Substance P, an undecapeptide neurotransmitter of the tachykinin family, is a potent mediator of pain and inflammation. Its biological effects are primarily transduced through the G protein-coupled receptor (GPCR), NK1R. However, emerging research has revealed that Substance P also activates MRGPRX2, a receptor predominantly expressed on mast cells and sensory neurons, contributing to non-histaminergic itch and IgE-independent mast cell degranulation.[1][2][3]

The this compound has been identified as a competitive antagonist of Substance P at both NK1R and MRGPRX2.[1] This dual-target profile makes it a unique pharmacological tool to dissect the relative contributions of these two receptors in various physiological and pathological processes.

Quantitative Data on this compound Antagonism

The antagonistic potency of the this compound has been quantified in various in vitro assays. The following tables summarize the available data, providing a comparative overview of its activity at different receptors and in different functional readouts.

Assay Type Receptor Target Agonist IC50 Value Reference
Substance P AntagonismNot SpecifiedSubstance P90 µM[2][4]
Substance P AntagonismNot SpecifiedSubstance P0.09 µM[5][6]
SP-induced ContractionGuinea Pig TracheaSubstance P4.7 µM[5][6]
Mast Cell DegranulationMRGPRX2Substance P~10 µM (estimated from graphical data)[1]
Mast Cell DegranulationMRGPRX2Compound 48/80~10 µM (estimated from graphical data)[1]
Mast Cell DegranulationMRGPRX2Atracurium~10 µM (estimated from graphical data)[1]
Mast Cell DegranulationMRGPRX2Ciprofloxacin~10 µM (estimated from graphical data)[1]

Signaling Pathways

Substance P elicits its effects by activating distinct downstream signaling cascades upon binding to NK1R and MRGPRX2. QWF competitively inhibits the initial step of these pathways: the binding of Substance P to its receptors.

Substance P/NK1R Signaling Pathway

The binding of Substance P to the NK1R, a Gq/11-coupled receptor, initiates a well-characterized signaling cascade.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds QWF This compound QWF->NK1R Antagonizes Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca_cyto->Response PKC->Response

Substance P/NK1R Signaling Pathway
Substance P/MRGPRX2 Signaling Pathway

MRGPRX2 activation by Substance P also primarily signals through Gq/11 proteins, leading to PLC activation and subsequent increases in intracellular calcium.[8] Additionally, MRGPRX2 signaling can involve Gi proteins, which inhibit adenylyl cyclase, and the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[2][9][10]

MRGPRX2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P MRGPRX2 MRGPRX2 SP->MRGPRX2 Binds QWF This compound QWF->MRGPRX2 Antagonizes Gq Gq Protein MRGPRX2->Gq Activates Gi Gi Protein MRGPRX2->Gi Activates beta_arrestin β-Arrestin MRGPRX2->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits Internalization Receptor Internalization beta_arrestin->Internalization IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca_cyto ↑ [Ca²⁺]i IP3->Ca_cyto Response Cellular Responses (e.g., Mast Cell Degranulation, Itch Sensation) DAG->Response Ca_cyto->Response

Substance P/MRGPRX2 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antagonistic activity of the this compound.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of QWF for the NK1R or MRGPRX2 by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow Membrane_Prep Prepare cell membranes expressing NK1R or MRGPRX2 Incubation Incubate membranes with: - Radiolabeled SP ([¹²⁵I]SP) - Varying concentrations of QWF Membrane_Prep->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (Scintillation counting) Separation->Quantification Analysis Data analysis: - Determine IC50 - Calculate Ki Quantification->Analysis

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4).

      • A fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Tyr⁸-Substance P) typically at or below its Kd.

      • A range of concentrations of unlabeled this compound.

      • Cell membrane preparation.

    • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent (e.g., 0.5% polyethyleneimine).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of QWF to determine the IC50 value (the concentration of QWF that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of QWF to inhibit Substance P-induced increases in intracellular calcium concentration ([Ca²⁺]i).

Protocol:

  • Cell Preparation:

    • Plate cells expressing NK1R or MRGPRX2 (e.g., HEK293, CHO, or LAD2 cells) in a 96-well black, clear-bottom plate and culture overnight.[1]

  • Dye Loading:

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[1]

  • Antagonist Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.[1]

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of Substance P (typically the EC80) and immediately begin recording the fluorescence intensity over time. For Fura-2, record emissions at two wavelengths (e.g., 510 nm) following excitation at two wavelengths (e.g., 340 nm and 380 nm). For Fluo-4, record emission at ~525 nm following excitation at ~488 nm.

  • Data Analysis:

    • The change in fluorescence intensity or the ratio of emissions at the two wavelengths (for Fura-2) is proportional to the change in [Ca²⁺]i.

    • Plot the peak fluorescence response against the log concentration of QWF to determine the IC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the ability of QWF to inhibit Substance P-induced degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.[1][7][11][12][13]

Protocol:

  • Cell Culture:

    • Culture a suitable mast cell line (e.g., LAD2, RBL-2H3) in appropriate media.[1][12]

  • Assay Procedure:

    • Wash the mast cells and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).

    • Aliquot the cell suspension into a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound for 10-15 minutes at 37°C.[1]

    • Stimulate degranulation by adding a fixed concentration of Substance P and incubate for 30 minutes at 37°C.[1][12]

  • Measurement of β-Hexosaminidase Activity:

    • Centrifuge the plate to pellet the cells.

    • Transfer an aliquot of the supernatant to a new plate.

    • To determine total β-hexosaminidase content, lyse a separate aliquot of cells with a detergent (e.g., 0.1% Triton X-100).

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to the supernatants and lysates.[1][11]

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding a high pH stop buffer (e.g., sodium carbonate).

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition: (% Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100).

    • Plot the percentage of inhibition of Substance P-induced release against the log concentration of QWF to determine the IC50 value.

In Vivo Scratching Behavior Model

This behavioral assay assesses the ability of QWF to inhibit Substance P-induced itch-related scratching in mice.[3][14][15][16][17]

Protocol:

  • Animal Acclimatization:

    • House mice (e.g., C57BL/6 or ICR) individually in observation chambers and allow them to acclimate for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer QWF via a suitable route (e.g., intradermal, intraperitoneal, or subcutaneous injection) at various doses.

    • After a predetermined pre-treatment time, administer an intradermal injection of Substance P into a site known to elicit scratching behavior (e.g., the nape of the neck or the cheek).[3][15]

  • Behavioral Observation:

    • Immediately after the Substance P injection, record the behavior of the mice for a defined period (e.g., 30-60 minutes).

    • A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending when the paw is returned to the floor or brought to the mouth for licking.

  • Data Analysis:

    • Compare the number of scratches in the QWF-treated groups to the vehicle-treated control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent inhibitory effect of QWF.

Conclusion

The this compound is a potent dual antagonist of the NK1 and MRGPRX2 receptors, making it an invaluable research tool for elucidating the complex roles of Substance P in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize QWF in their investigations into neurogenic inflammation, pain, itch, and related disorders. Further characterization of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into therapeutic applications.

References

An In-depth Technical Guide to the Interaction of QWF Peptide with MRGPRX2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in inflammatory responses, host defense, and adverse drug reactions. The tripeptide QWF (Gln-D-Trp-Phe) has been identified as an antagonist of MRGPRX2, showing potential for therapeutic intervention in conditions driven by mast cell degranulation. This technical guide provides a comprehensive overview of the binding affinity, experimental protocols to assess its activity, and the signaling pathways involved in the interaction between the QWF peptide and the MRGPRX2 receptor.

Quantitative Data on this compound and MRGPRX2 Interaction

ParameterValueDescriptionReference
IC50 90 μMThe concentration of QWF that inhibits 50% of the response induced by Substance P.[3]

Note: The IC50 value reflects the functional potency of QWF in a competitive environment with Substance P and is an indirect measure of its binding affinity.

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction between the this compound and the MRGPRX2 receptor.

Competitive Binding Assay (ELISA-based)

This protocol is designed to demonstrate the competitive nature of QWF's antagonism of Substance P binding to MRGPRX2 expressed in a heterologous system.

Objective: To quantify the inhibition of Substance P binding to MRGPRX2 by the this compound.

Materials:

  • HEK293 cells stably expressing human MRGPRX2 (HEK293-MRGPRX2)

  • HEK293 cells (negative control)

  • Substance P (SP)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • ELISA plates

  • Primary antibody against Substance P

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Procedure:

  • Cell Preparation: Culture HEK293-MRGPRX2 and control HEK293 cells to confluency.

  • Binding Inhibition:

    • In separate tubes, incubate a suspension of HEK293-MRGPRX2 cells with 1 µM Substance P.

    • In another set of tubes, pre-incubate HEK293-MRGPRX2 cells with 100 µM QWF for 10 minutes at room temperature, followed by the addition of 1 µM Substance P for 1 hour.[1]

    • Include a control with non-transfected HEK293 cells and Substance P.

  • ELISA:

    • Coat ELISA plate wells with the cell suspensions from the binding inhibition step.

    • Wash the wells with PBS.

    • Add the primary antibody against Substance P and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • After incubation and washing, add TMB substrate and allow color to develop.

    • Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. A significant decrease in absorbance in the wells with QWF pre-incubation compared to those with Substance P alone indicates competitive inhibition.[1]

Calcium Mobilization Assay

This assay measures the ability of QWF to inhibit MRGPRX2-mediated intracellular calcium release, a key step in the receptor's activation pathway.

Objective: To assess the inhibitory effect of QWF on agonist-induced calcium flux in MRGPRX2-expressing cells.

Materials:

  • HEK293 cells stably expressing human MRGPRX2 or a human mast cell line (e.g., LAD2)

  • MRGPRX2 agonists (e.g., Substance P, Compound 48/80)

  • This compound

  • Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-8 AM, Calcium 6)[4]

  • HEPES-buffered saline or other suitable buffer

  • Fluorescence plate reader with an injection system or a fluorescence microscope

Procedure:

  • Cell Loading:

    • Plate the MRGPRX2-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM at 6 µM) by incubating for 1.5 hours at 37°C.[4]

  • Inhibition:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of QWF for a designated period (e.g., 10-30 minutes).

  • Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Initiate fluorescence reading to establish a baseline.

    • Inject an MRGPRX2 agonist (e.g., Substance P) and continue to record the fluorescence intensity over time (typically 120 seconds).[4]

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Compare the calcium response in QWF-treated cells to untreated controls to determine the inhibitory effect of QWF.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This functional assay quantifies the extent of mast cell degranulation, a primary physiological outcome of MRGPRX2 activation, and the inhibitory effect of QWF.

Objective: To measure the inhibition of MRGPRX2-mediated mast cell degranulation by QWF.

Materials:

  • Human mast cell line (e.g., LAD2) or primary human mast cells

  • MRGPRX2 agonists (e.g., Substance P, Compound 48/80)

  • This compound

  • Tyrode's buffer or HEPES buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Citrate buffer

  • Glycine buffer (stop solution)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Treatment:

    • Wash mast cells and resuspend them in buffer.

    • Pre-incubate the cells with different concentrations of QWF for 30 minutes at 37°C.[5]

    • Stimulate the cells with an MRGPRX2 agonist (e.g., Compound 48/80 at 50 µg/mL) for 30 minutes at 37°C.[5]

  • Sample Collection:

    • Centrifuge the plates to pellet the cells.

    • Collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Assay:

    • In a new 96-well plate, add the collected supernatant to wells containing the PNAG substrate in citrate buffer.

    • To determine the total β-hexosaminidase content, lyse the cell pellets with Triton X-100 and add the lysate to separate wells with the PNAG substrate.[6]

    • Incubate the plate for 90 minutes at 37°C.[7]

  • Data Analysis:

    • Stop the reaction by adding glycine buffer.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release as: (Absorbance of Supernatant / Absorbance of Lysate) x 100.[5]

Signaling Pathways and Visualizations

Activation of MRGPRX2 by agonists like Substance P initiates a cascade of intracellular events. The this compound, as a competitive antagonist, prevents the initiation of this signaling cascade.

MRGPRX2 Activation and Downstream Signaling

Upon agonist binding, MRGPRX2 couples to both Gαq and Gαi proteins.[8] This dual coupling leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration.[9] This calcium signal is a critical trigger for mast cell degranulation.

Simultaneously, the activation of G proteins and subsequent signaling events can lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2, and the activation of the PI3K/Akt pathway.[9][10] These pathways are involved in the de novo synthesis and release of various inflammatory mediators.

Recent studies also suggest the involvement of the Lysyl-tRNA synthetase (LysRS) and Microphthalmia-associated Transcription Factor (MITF) pathway in MRGPRX2 signaling, which can be induced by various MRGPRX2 ligands.[11]

MRGPRX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq Activates Gi Gαi MRGPRX2->Gi Activates PLC PLC Gq->PLC Activates MAPK MAPK (ERK1/2) Gq->MAPK Activates PI3K PI3K/Akt Gq->PI3K Activates Gi->MAPK Activates Gi->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Degranulation Mast Cell Degranulation Ca2->Degranulation Triggers Mediator_Synthesis Inflammatory Mediator Synthesis MAPK->Mediator_Synthesis Promotes PI3K->Mediator_Synthesis Promotes Agonist Agonist (e.g., Substance P) Agonist->MRGPRX2 Binds and Activates QWF This compound (Antagonist) QWF->MRGPRX2 Competitively Inhibits Binding

Caption: MRGPRX2 signaling cascade upon agonist binding and its inhibition by the this compound.

Experimental Workflow for Assessing QWF Antagonism

The following diagram illustrates a typical experimental workflow for characterizing the antagonistic properties of the this compound on MRGPRX2.

Experimental_Workflow cluster_assays Functional Assays start Start cell_culture Culture MRGPRX2-expressing cells (e.g., HEK293-MRGPRX2 or LAD2) start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation stimulation Stimulate cells with MRGPRX2 agonist (e.g., Substance P) pre_incubation->stimulation calcium_assay Calcium Mobilization Assay (Measure fluorescence) stimulation->calcium_assay degranulation_assay β-Hexosaminidase Release Assay (Measure absorbance) stimulation->degranulation_assay data_analysis Data Analysis: - Determine IC50 of QWF - Compare responses to controls calcium_assay->data_analysis degranulation_assay->data_analysis conclusion Conclusion: Characterize QWF as an MRGPRX2 antagonist data_analysis->conclusion

Caption: A generalized workflow for evaluating the antagonistic activity of QWF on MRGPRX2.

Conclusion

The this compound serves as a valuable tool for studying the physiological and pathological roles of the MRGPRX2 receptor. Its ability to competitively antagonize Substance P-induced activation provides a mechanism to probe the consequences of MRGPRX2 signaling blockade. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the QWF-MRGPRX2 interaction in mast cell-mediated diseases. Further research to determine the direct binding kinetics of QWF to MRGPRX2 would provide a more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Biological Functions of QWF Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The QWF peptide, a synthetic tripeptide, has emerged as a significant research tool for investigating the intricate signaling pathways involved in neurogenic inflammation, itch, and pseudo-allergic reactions. Primarily characterized as a potent antagonist of Substance P (SP), its more nuanced role as an inhibitor of the Mas-related G-protein coupled receptor X2 (MRGPRX2) has garnered considerable attention. This guide provides a comprehensive overview of the biological functions of the this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Introduction to this compound

The this compound is a modified tripeptide with the sequence Gln-Trp-Phe.[1][2] It was initially designed as a Substance P antagonist and has since been instrumental in deconvoluting the roles of SP and its receptors in various physiological and pathophysiological processes.[1][2] Its ability to also block the action of other secretagogues on mast cells has highlighted its utility in studying IgE-independent degranulation and the functions of MRGPRX2.[1][3]

Mechanism of Action: Dual Antagonism

The primary mechanism of action of the this compound is the competitive antagonism of two key receptors:

  • Neurokinin-1 Receptor (NK-1R): As a Substance P antagonist, this compound competes with SP for binding to its high-affinity receptor, NK-1R. This inhibition blocks the downstream signaling cascades typically initiated by SP, which are involved in pain transmission, inflammation, and smooth muscle contraction.[4][5]

  • Mas-related G-protein Coupled Receptor X2 (MRGPRX2): this compound also effectively inhibits the binding of SP and other basic secretagogues, such as compound 48/80, to MRGPRX2.[1][3] This receptor is predominantly expressed on mast cells and sensory neurons and is a key player in mediating IgE-independent mast cell degranulation, leading to the release of histamine and other inflammatory mediators that contribute to itch and pseudo-allergic drug reactions.[6]

Quantitative Data Summary

The inhibitory potency of the this compound has been quantified in various in vitro and in vivo assays. The following table summarizes the key IC50 values reported in the literature.

Target/AssayAgonistSpecies/SystemIC50 ValueReference(s)
Substance P AntagonismSubstance PGeneral90 µM[1][2][7]
Substance P AntagonismSubstance PN/A0.09 µM[4][5]
SP-induced contractionSubstance PIsolated guinea pig trachea strips4.7 µM[4][5]
MRGPRX2 ActivationCompound 48/80Human MRGPRX2See publications[3][8]
MrgprB2 ActivationCompound 48/80Mouse MrgprB2See publications[3][8]
MrgprA1 ActivationCompound 48/80Mouse MrgprA1See publications[3][8]

Signaling Pathways

The this compound exerts its biological effects by inhibiting the signaling cascades initiated by the activation of NK-1R and MRGPRX2. The primary focus of recent research has been on the MRGPRX2 pathway due to its role in mast cell-mediated immediate hypersensitivity.

Activation of MRGPRX2 by agonists like Substance P or compound 48/80 leads to the coupling of both Gq and Gi family G-proteins.[9][10] This dual activation triggers a downstream cascade involving:

  • Gq Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) stores, a critical step for mast cell degranulation.[2][11]

  • Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway also contributes to the activation of downstream effectors like mitogen-activated protein kinases (MAPKs).[2]

The concerted action of these pathways culminates in the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) from mast cell granules and the de novo synthesis of pro-inflammatory lipids.[2]

Below is a diagram illustrating the MRGPRX2 signaling pathway and the inhibitory action of the this compound.

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP Substance P / C48/80 MRGPRX2 MRGPRX2 SP->MRGPRX2 Activates QWF This compound QWF->MRGPRX2 Inhibits Gq Gq MRGPRX2->Gq Activates Gi Gi MRGPRX2->Gi Activates PLC PLC Gq->PLC Activates MAPK MAPK Activation Gi->MAPK Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Degranulation Mast Cell Degranulation (Histamine, β-hexosaminidase release) Ca_mobilization->Degranulation Triggers MAPK->Degranulation Contributes to

MRGPRX2 signaling and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological functions of the this compound.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

  • Tyrode's buffer (or similar physiological buffer)

  • This compound solution (in appropriate solvent, e.g., DMSO)

  • Mast cell secretagogue (e.g., Substance P, Compound 48/80)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) solution (substrate)

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Cell Culture and Preparation: Culture mast cells according to standard protocols. On the day of the experiment, wash the cells and resuspend them in Tyrode's buffer at a concentration of 1-5 x 10^5 cells/mL.[12]

  • Pre-incubation with this compound: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (solvent only).

  • Stimulation: Add the mast cell secretagogue (e.g., Compound 48/80 at a final concentration of 1-10 µg/mL) to the wells and incubate for 30-60 minutes at 37°C.[12] Include a negative control (buffer only) and a positive control for maximal release (e.g., 0.1% Triton X-100).

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

  • Enzymatic Reaction: Add a portion of the supernatant to a new 96-well plate containing the PNAG substrate solution. Incubate for 60-90 minutes at 37°C.[1]

  • Termination and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the maximal release control after subtracting the background absorbance from the negative control.

Mast_Cell_Degranulation_Workflow Start Start Prepare_Cells Prepare Mast Cell Suspension Start->Prepare_Cells Pre_incubation Pre-incubate with this compound Prepare_Cells->Pre_incubation Stimulation Stimulate with Secretagogue (e.g., Compound 48/80) Pre_incubation->Stimulation Centrifugation Centrifuge and Collect Supernatant Stimulation->Centrifugation Enzymatic_Reaction Incubate Supernatant with PNAG Substrate Centrifugation->Enzymatic_Reaction Measurement Stop Reaction and Measure Absorbance (405 nm) Enzymatic_Reaction->Measurement Analysis Calculate % β-hexosaminidase Release Measurement->Analysis End End Analysis->End

Workflow for mast cell degranulation assay.
In Vivo Pruritogen-Induced Scratching Behavior in Mice

This protocol assesses the in vivo efficacy of this compound in reducing itch-related scratching behavior induced by pruritogens like Compound 48/80.

Materials:

  • Male C57BL/6 or ICR mice (8-10 weeks old)

  • This compound solution (for injection)

  • Compound 48/80 solution (for injection)

  • Saline solution

  • Observation chambers

  • Video recording equipment

Procedure:

  • Acclimatization: Acclimate the mice to the observation chambers for at least 30-60 minutes before the experiment.[13]

  • Administration of this compound: Administer the this compound solution via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at the desired dose. Include a vehicle control group.

  • Induction of Itch: After a predetermined pre-treatment time (e.g., 30 minutes), induce itch by intradermal injection of Compound 48/80 (e.g., 50 µg in 20-50 µL of saline) into the rostral back or nape of the neck of the mice.[13][14]

  • Observation and Recording: Immediately after the injection of the pruritogen, place the mice back into the observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • Data Analysis: A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site. Compare the number of scratches between the this compound-treated group and the vehicle control group.

Scratching_Behavior_Workflow Start Start Acclimatization Acclimatize Mice to Chambers Start->Acclimatization QWF_Administration Administer this compound or Vehicle Acclimatization->QWF_Administration Itch_Induction Induce Itch with Intradermal Compound 48/80 Injection QWF_Administration->Itch_Induction Observation Record Scratching Behavior Itch_Induction->Observation Analysis Count Scratching Bouts Observation->Analysis End End Analysis->End

Workflow for in vivo scratching behavior assay.

Conclusion

The this compound is a valuable pharmacological tool for dissecting the roles of Substance P, NK-1R, and MRGPRX2 in health and disease. Its dual antagonistic activity allows for the specific investigation of IgE-independent mast cell activation and neurogenic inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize the this compound in their studies and to explore the therapeutic potential of targeting these pathways.

References

In Vivo Animal Models of the QWF Peptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide QWF, chemically identified as Boc-Gln-D-Trp(Formyl)-Phe-OBzl, has emerged as a significant research tool for investigating pruritus (itch) and inflammatory responses. Functioning as a dual antagonist, QWF targets both the Substance P (SP) neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4][5][6][7] MRGPRX2 is a key receptor on mast cells responsible for non-IgE-mediated degranulation in response to various secretagogues, including SP and the compound 48/80.[1][2][3][5][6] In murine models, the orthologs of MRGPRX2 are MrgprB2 (on mast cells) and MrgprA1 (on sensory neurons).[2][5][6] This guide provides a comprehensive overview of the in vivo animal models used to characterize the activity of the QWF peptide, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the binding of agonists like Substance P and compound 48/80 to their respective receptors, NK-1R and MRGPRX2/MrgprB2/MrgprA1.[2][3][5][6] This antagonism effectively blocks downstream signaling cascades that lead to mast cell degranulation, sensory neuron activation, and the subsequent physiological responses of itch and inflammation.

In Vivo Animal Models: Pruritus (Itch)

The primary in vivo application of the this compound has been in murine models of acute itch, where it has demonstrated significant efficacy in reducing scratching behavior. These models are crucial for screening and characterizing potential anti-pruritic therapeutics.

Compound 48/80-Induced Itch Model in Mice

This is a widely used model to induce acute itch through the activation of mast cells. Compound 48/80 is a potent secretagogue that directly activates MRGPRX2 and its mouse orthologs, leading to mast cell degranulation and the release of histamine and other pruritic mediators.[2][5][6]

Experimental Protocol:

  • Animal Model: Typically, male C57BL/6 mice are used.

  • Acclimatization: Animals are acclimatized to the experimental environment to minimize stress-induced behaviors.

  • Test Substance Administration:

    • This compound is dissolved in a suitable vehicle, such as a mixture of DMSO, Tween 80, and saline.

    • Compound 48/80 is dissolved in saline.

    • A solution containing both QWF and Compound 48/80 is prepared for co-injection.

  • Route of Administration: Intradermal (i.d.) injection into the rostral back (nape of the neck) or the cheek is common.[5][8]

  • Behavioral Observation: Immediately following injection, individual mice are placed in an observation chamber. The number of scratching bouts directed towards the injection site with the hind paws is counted for a defined period, typically 30 minutes.[8] A bout of scratching is defined as one or more rapid back-and-forth motions of the hind limb.

  • Data Analysis: The total number of scratches is compared between the control group (vehicle + Compound 48/80) and the experimental group (QWF + Compound 48/80). Statistical significance is determined using appropriate tests, such as an unpaired Student's t-test.[5][6][7]

Quantitative Data:

Treatment GroupNumber of Scratches (Mean ± SEM)Percent InhibitionReference
Vehicle + Compound 48/8045 ± 5-Azimi et al., 2016
QWF (500 µM) + Compound 48/8015 ± 3~67%Azimi et al., 2016
Substance P-Induced Itch Model in Mice

Substance P is an endogenous neuropeptide that plays a crucial role in pain and itch signaling. It activates both NK-1R and MRGPRX2.[2][3][5][6]

Experimental Protocol:

The protocol is similar to the Compound 48/80 model, with Substance P used as the pruritogen.

  • Test Substance Administration: QWF and Substance P are co-injected intradermally.

  • Animal Models: This model can be used in wild-type mice as well as in knockout strains, such as NK-1R knockout mice, to dissect the specific contribution of MRGPRs to itch signaling.[5]

Quantitative Data:

Animal ModelTreatment GroupNumber of Scratches (Mean ± SEM)Percent InhibitionReference
Wild-Type MiceVehicle + Substance P50 ± 6-Azimi et al., 2016
Wild-Type MiceQWF (500 µM) + Substance P20 ± 4~60%Azimi et al., 2016
NK-1R Knockout MiceVehicle + Substance P48 ± 5-Azimi et al., 2016
NK-1R Knockout MiceQWF (500 µM) + Substance P18 ± 3~63%Azimi et al., 2016
Lithocholic Acid-Induced Itch Model in Mice

Lithocholic acid (LCA), a secondary bile acid, has been shown to induce itch, and its effects can be mediated through MRGPRs.[8]

Experimental Protocol:

  • Animal Model: Male ICR mice are typically used.

  • Test Substance Administration: QWF and LCA are co-administered via intradermal injection into the cheek.[8]

  • Behavioral Observation: Scratching behavior is recorded for 30 minutes post-injection.[8]

Quantitative Data:

| Treatment Group | Number of Scratches (Mean ± SEM) | Percent Inhibition | Reference | |---|---|---|---|---| | Vehicle + LCA (50 µg) | ~35 ± 5 | - | Song and Shim, 2021 | | QWF (500 µM) + LCA (50 µg) | ~15 ± 4 | ~57% (in responder mice) | Song and Shim, 2021 |

In Vitro Corroboration: Mast Cell Degranulation Assay

To complement the in vivo findings, the effect of QWF on mast cell degranulation is often assessed in vitro using a β-hexosaminidase release assay. This enzyme is stored in mast cell granules and is released upon degranulation.

Experimental Protocol:

  • Cell Line: Human mast cell lines, such as LAD2, are commonly used.[5]

  • Procedure:

    • Mast cells are incubated with varying concentrations of QWF.

    • Degranulation is induced by adding an agonist (e.g., Substance P, Compound 48/80).

    • The supernatant is collected and incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • The enzymatic reaction is stopped, and the absorbance is measured to quantify the amount of released β-hexosaminidase.

    • The percentage of degranulation is calculated relative to the total β-hexosaminidase content of the cells (lysed cells).

Quantitative Data:

AgonistQWF ConcentrationPercent Inhibition of DegranulationReference
Substance P100 µM> 80%Azimi et al., 2016
Compound 48/80100 µM~70%Azimi et al., 2016

Signaling Pathways

The inhibitory action of the this compound in these in vivo models can be understood through its modulation of the MRGPRX2 signaling pathway.

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by agonists such as Substance P or Compound 48/80 initiates a cascade of intracellular events. This G-protein coupled receptor primarily signals through Gαq and Gαi proteins.

MRGPRX2_Signaling cluster_ligands Agonists cluster_downstream Downstream Signaling Substance P Substance P Cpd 48/80 Cpd 48/80 MRGPRX2 MRGPRX2 Cpd 48/80->MRGPRX2 Gaq Gαq MRGPRX2->Gaq Activates QWF This compound QWF->MRGPRX2 Inhibits PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Mast Cell Degranulation Ca_release->Degranulation MAPK MAPK (ERK1/2) PKC->MAPK MAPK->Degranulation Itch Itch Sensation Degranulation->Itch

Caption: MRGPRX2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vivo Itch Model

The logical flow of an in vivo experiment to test the efficacy of the this compound is outlined below.

Experimental_Workflow A Animal Acclimatization B Preparation of Test Solutions (QWF, Pruritogen, Vehicle) A->B C Intradermal Injection (Co-injection of QWF and Pruritogen) B->C D Behavioral Observation (Recording Scratching Bouts for 30 min) C->D E Data Collection and Quantification D->E F Statistical Analysis E->F G Conclusion on QWF Efficacy F->G

Caption: Experimental Workflow for this compound in a Mouse Itch Model.

Conclusion

The this compound is a valuable pharmacological tool for the in vivo study of itch and mast cell-mediated inflammatory processes. The animal models described in this guide, particularly the Compound 48/80 and Substance P-induced itch models in mice, provide robust and reproducible systems for evaluating the antagonistic activity of QWF at MRGPRX2 and NK-1R. The detailed protocols and quantitative data presented herein offer a solid foundation for researchers and drug development professionals aiming to investigate the therapeutic potential of targeting these pathways. The use of these standardized models will facilitate the comparison of data across different studies and accelerate the discovery of novel treatments for pruritic and inflammatory disorders.

References

The Discovery and Synthesis of QWF Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the QWF Peptide, a modified tripeptide with significant antagonistic activity against the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the neurokinin-1 (NK-1) receptor. This document details the quantitative bioactivity, experimental protocols for its characterization, and the signaling pathways it modulates. The information presented is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields.

Introduction

The this compound, chemically described as {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}, is a synthetic tripeptide that has emerged as a potent antagonist of Substance P (SP) activity.[1][2] Its unique chemical modifications contribute to its stability and biological function. The peptide's dual antagonism of both the MRGPRX2 and NK-1 receptors makes it a valuable tool for studying the physiological roles of these receptors and a potential lead compound for the development of therapeutics targeting neurogenic inflammation, pain, and allergic reactions.[2][3]

Physicochemical and Biological Properties

The fundamental characteristics of the this compound are summarized below.

PropertyValueReference
Sequence {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}[1]
Molecular Formula C38H43N5O8[1]
Molecular Weight 697.78 g/mol [1]
Purity ≥90%[1]
Solubility Soluble to 10 mg/ml in DMSO[1]
Storage Store at -20°C[1]

Quantitative Bioactivity Data

The biological activity of the this compound has been quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative data.

AssayDescriptionIC50 ValueReference
Substance P Antagonism Inhibition of Substance P binding to its receptor.90 µM[1][2]
SP-Induced Contraction Antagonism of the Substance P-induced contraction of isolated guinea pig trachea strips.4.7 µM
MRGPRX2 Activation Inhibition of MRGPRX2 activation by compound 48/80.Not specified[4]
Mast Cell Degranulation Inhibition of SP-induced IgE-independent degranulation of mast cells.Not specified[1][2]
Itch Response Inhibition of compound 48/80-induced scratching in mice.Not specified[4]

Synthesis and Experimental Protocols

Synthesis of this compound

The this compound, {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}, is synthesized using solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry. The following is a representative protocol.

Materials:

  • Fmoc-Phe-Wang resin

  • Boc-D-Trp(For)-OH

  • Boc-Gln(Trt)-OH

  • DIPEA (N,N-Diisopropylethylamine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Piperidine

  • Benzyl bromide

  • Scavengers (e.g., triisopropylsilane, water)

Protocol:

  • Resin Preparation: Swell Fmoc-Phe-Wang resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from Phenylalanine.

  • First Amino Acid Coupling: Activate Boc-D-Trp(For)-OH with HBTU and DIPEA in DMF and couple it to the deprotected Phenylalanine on the resin.

  • Second Amino Acid Coupling: Repeat the deprotection and coupling steps with Boc-Gln(Trt)-OH.

  • N-terminal Boc Protection: Ensure the final Gln residue is Boc-protected.

  • C-terminal Benzylation: After synthesis, cleave the peptide from the resin while simultaneously benzylating the C-terminus of Phenylalanine using a solution containing TFA, DCM, and benzyl bromide.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove the peptide from the solid support and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Experimental Protocols

This protocol determines the IC50 value of this compound for the Substance P receptor (NK-1 receptor).

Materials:

  • HEK293 cells expressing the human NK-1 receptor

  • [³H]-Substance P (radioligand)

  • This compound

  • Unlabeled Substance P

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)

  • Scintillation fluid and counter

Protocol:

  • Cell Preparation: Culture and harvest HEK293-NK1R cells. Prepare a cell membrane suspension.

  • Assay Setup: In a 96-well plate, add the cell membrane suspension to each well.

  • Competition: Add increasing concentrations of this compound to the wells. For control wells, add binding buffer (total binding) or a high concentration of unlabeled Substance P (non-specific binding).

  • Radioligand Addition: Add a constant concentration of [³H]-Substance P to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay measures the ability of this compound to inhibit Substance P-induced smooth muscle contraction.

Materials:

  • Male guinea pig

  • Krebs-Henseleit solution

  • Substance P

  • This compound

  • Organ bath system with isometric force transducers

Protocol:

  • Tissue Preparation: Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.

  • Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

  • Antagonist Incubation: Add varying concentrations of this compound to the organ baths and incubate for a predetermined time (e.g., 20 minutes).

  • Agonist Challenge: Add a submaximal concentration of Substance P to induce contraction and record the isometric tension.

  • Data Analysis: Measure the peak contractile response to Substance P in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition and determine the IC50 value.

This assay quantifies the inhibitory effect of this compound on mast cell degranulation.

Materials:

  • Human mast cell line (e.g., LAD2)

  • Substance P

  • This compound

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer)

  • Triton X-100

  • Microplate reader

Protocol:

  • Cell Culture: Culture LAD2 cells to the desired density.

  • Pre-incubation: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.

  • Stimulation: Add Substance P to stimulate degranulation and incubate for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.

  • Cell Lysis: Lyse the remaining cell pellet with Triton X-100 to measure the total β-hexosaminidase content.

  • Enzymatic Reaction: Incubate the supernatant and cell lysate with the pNAG substrate.

  • Reaction Termination: Stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100. Determine the inhibitory effect of this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by antagonizing the MRGPRX2 and NK-1 receptors. The following diagrams illustrate the signaling pathways modulated by this compound.

Inhibition of MRGPRX2 Signaling

Substance P and other secretagogues activate MRGPRX2, leading to Gαq and Gαi protein activation, subsequent calcium mobilization, and mast cell degranulation. This compound blocks this activation, thereby inhibiting downstream inflammatory responses.

MRGPRX2_Inhibition cluster_ligand Ligands cluster_receptor Mast Cell Membrane cluster_intracellular Intracellular Signaling Substance P Substance P MRGPRX2 MRGPRX2 Substance P->MRGPRX2 Compound 48/80 Compound 48/80 Compound 48/80->MRGPRX2 Gq Gαq MRGPRX2->Gq Gi Gαi MRGPRX2->Gi PLC PLC Gq->PLC ERK ERK Activation Gi->ERK IP3 IP3 PLC->IP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Degranulation Degranulation (Histamine Release) Ca_mobilization->Degranulation QWF This compound QWF->MRGPRX2

Figure 1. this compound Inhibition of MRGPRX2 Signaling Pathway.
Inhibition of NK-1 Receptor Signaling

Substance P is the endogenous ligand for the NK-1 receptor, and its binding initiates signaling cascades involved in pain transmission, inflammation, and cell proliferation. This compound competitively inhibits this binding, thereby attenuating these downstream effects.

NK1R_Inhibition cluster_ligand Ligand cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Gq_11 Gαq/11 NK1R->Gq_11 PLCb PLCβ Gq_11->PLCb DAG DAG PLCb->DAG IP3 IP3 PLCb->IP3 PKC PKC DAG->PKC Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Ca_mobilization->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Inflammation Neurogenic Inflammation MAPK->Inflammation QWF This compound QWF->NK1R

Figure 2. this compound Inhibition of NK-1 Receptor Signaling Pathway.

Conclusion

The this compound is a well-characterized synthetic tripeptide that serves as a dual antagonist for the MRGPRX2 and NK-1 receptors. Its ability to inhibit the signaling pathways associated with these receptors highlights its potential as a valuable research tool and a starting point for the development of novel therapeutics for a range of inflammatory and pain-related disorders. This guide provides a comprehensive summary of the current knowledge on this compound, offering researchers the foundational information required for its synthesis, characterization, and application in further studies.

References

The QWF Peptide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The QWF peptide, a modified tripeptide, has emerged as a significant pharmacological tool due to its potent antagonist activity against the neurokinin-1 receptor (NK-1R) and the Mas-related G-protein-coupled receptor X2 (MRGPRX2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of the this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts in areas such as inflammation, pain, and pseudo-allergic reactions.

Chemical Structure and Physicochemical Properties

The this compound is a synthetic tripeptide with the sequence Gln-Trp-Phe. To enhance its stability and activity, it incorporates specific chemical modifications. The N-terminus of Glutamine (Gln) is protected by a tert-Butyloxycarbonyl (Boc) group, the Tryptophan (Trp) is in the D-isomeric form and its indole nitrogen is formylated, and the C-terminus of Phenylalanine (Phe) is esterified as a benzyl ester (OBzl).

The systematic name for the this compound is (S)-Benzyl 2-((R)-1-((S)-2-(tert-butoxycarbonylamino)-4-carbamoylbutanamido)-3-(1-formyl-1H-indol-3-yl)propanamido)-3-phenylpropanoate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Amino Acid Sequence Boc-Gln-D-Trp(For)-Phe-OBzl[1][2]
Molecular Formula C₃₈H₄₃N₅O₈[1][2]
Molecular Weight 697.78 g/mol [1][2]
CAS Number 126088-82-2[1][2]
Appearance White to off-white solid
Purity ≥90% (typically analyzed by HPLC)[1][2]
Solubility Soluble in DMSO (up to 10 mg/mL)[1][2]
Storage Store at -20°C for long-term stability[1]

Biological Activity and Mechanism of Action

The this compound exhibits a dual antagonist effect, targeting both the neurokinin-1 receptor (NK-1R) and the Mas-related G-protein-coupled receptor X2 (MRGPRX2).[3]

Antagonism of Substance P and the NK-1 Receptor

Substance P (SP) is a neuropeptide involved in pain transmission and inflammation. It exerts its effects primarily through the NK-1R. The this compound acts as a competitive antagonist of Substance P at the NK-1R, with a reported IC₅₀ of 0.09 µM.[1] By blocking the binding of Substance P to its receptor, QWF can inhibit downstream signaling pathways associated with nociception and neurogenic inflammation.

Inhibition of MRGPRX2 and Mast Cell Degranulation

MRGPRX2 is a receptor primarily expressed on mast cells and is implicated in IgE-independent pseudo-allergic reactions.[3] It can be activated by various secretagogues, including Substance P and the synthetic compound 48/80. The this compound effectively inhibits the activation of human MRGPRX2 and its murine orthologs, MrgprB2 and MrgprA1.[3] This inhibition prevents the degranulation of mast cells, a process that releases inflammatory mediators such as histamine and β-hexosaminidase.[3][4] In vivo studies have demonstrated that QWF can significantly reduce scratching behavior in mice induced by compound 48/80, a model for pruritus (itch).[3][5]

MRGPRX2 Signaling Pathway

The activation of MRGPRX2 initiates a cascade of intracellular events. Upon agonist binding, MRGPRX2 couples to G proteins, primarily Gαi and Gαq, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signal for mast cell degranulation.[7] Concurrently, MRGPRX2 activation can also engage the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as downstream signaling, including the activation of the ERK1/2 pathway.[3][8] The this compound, by blocking the initial receptor activation, prevents the initiation of these downstream signaling events.

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Substance P Compound 48/80 MRGPRX2 MRGPRX2 Agonist->MRGPRX2 Activates G_alpha_q Gαq MRGPRX2->G_alpha_q Activates G_alpha_i Gαi MRGPRX2->G_alpha_i Activates Beta_Arrestin β-Arrestin MRGPRX2->Beta_Arrestin Recruits QWF This compound QWF->MRGPRX2 Inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates Degranulation Mast Cell Degranulation Ca_ER->Degranulation Triggers ERK ERK1/2 Activation Beta_Arrestin->ERK Leads to

Figure 1: MRGPRX2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a marker for degranulation.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3)

  • Cell culture medium (e.g., StemPro-34 for LAD2)

  • Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 1.8 mM CaCl₂, 1.3 mM MgCl₂, 5.6 mM Glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)

  • Substance P or Compound 48/80 (stimulant)

  • This compound

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

  • Stop solution (0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

  • Triton X-100 (0.1% in Tyrode's buffer) for cell lysis

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mast cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and culture overnight.

  • Washing: Gently wash the cells twice with pre-warmed Tyrode's buffer.

  • Inhibitor Pre-incubation: Add this compound at various concentrations to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (Tyrode's buffer with the same concentration of DMSO used to dissolve QWF).

  • Stimulation: Add the stimulant (e.g., Substance P at a final concentration of 1-10 µM, or Compound 48/80 at 10 µg/mL) to the wells and incubate for 30 minutes at 37°C. Include a negative control (no stimulant) and a positive control (stimulant without QWF).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • Cell Lysis: To the remaining cell pellets, add 0.1% Triton X-100 to lyse the cells and release the remaining intracellular β-hexosaminidase. This represents the total enzyme content.

  • Enzyme Reaction: Add the PNAG substrate solution to both the supernatant and the cell lysate plates. Incubate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.

Degranulation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis Seed_Cells Seed Mast Cells in 96-well plate Wash_Cells Wash cells with Tyrode's Buffer Seed_Cells->Wash_Cells Add_QWF Pre-incubate with This compound Wash_Cells->Add_QWF Add_Stimulant Stimulate with Substance P or C48/80 Add_QWF->Add_Stimulant Centrifuge_Plate Centrifuge Plate Add_Stimulant->Centrifuge_Plate Collect_Supernatant Collect Supernatant Centrifuge_Plate->Collect_Supernatant Lyse_Cells Lyse remaining cells Centrifuge_Plate->Lyse_Cells Enzyme_Reaction Add PNAG Substrate & Incubate Collect_Supernatant->Enzyme_Reaction Lyse_Cells->Enzyme_Reaction Stop_Reaction Add Stop Solution Enzyme_Reaction->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Release Calculate % Release Read_Absorbance->Calculate_Release

Figure 2: Workflow for β-Hexosaminidase Release Assay.
In Vivo Scratching Behavior Model

This model assesses the pruritic (itch) response in mice following intradermal injection of a pruritogen and the inhibitory effect of antagonists.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Compound 48/80 or Substance P solution (for injection)

  • This compound solution (for co-injection)

  • Saline solution (vehicle control)

  • Video recording equipment

  • Observation chambers

Procedure:

  • Acclimatization: House the mice individually for at least 3 days before the experiment for acclimatization to the housing conditions.

  • Habituation: On the day of the experiment, place the mice in the observation chambers for at least 30 minutes for habituation.

  • Injections: Intradermally inject a 20-50 µL volume of the test solution into the rostral back (nape of the neck) or cheek of the mouse. The test groups would include:

    • Vehicle control (saline)

    • Pruritogen (e.g., 50 µg of Compound 48/80)

    • Pruritogen + this compound (co-injected at a specified dose)

  • Observation and Recording: Immediately after the injection, start video recording the mice for a period of 30-60 minutes.

  • Behavioral Scoring: A blinded observer should analyze the video recordings and count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.

  • Data Analysis: Compare the number of scratching bouts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

3D Culture of Human Lung Alveolar Type 2 (hAT2) Cells

The this compound can be used as part of a small molecule cocktail to support the 3D culture of primary human lung alveolar type 2 (hAT2) cells.[2]

Materials:

  • Primary human lung tissue

  • Digestion enzymes (e.g., dispase, DNase I)

  • Growth factor-reduced Matrigel or similar basement membrane extract

  • Alveolar epithelial cell medium (DMEM/F12 supplemented with growth factors, e.g., KGF, and other small molecules)

  • This compound

  • Other small molecules for the culture cocktail (e.g., CHIR99021, SB431542, Y-27632)

  • Transwell inserts or 48-well plates

Procedure:

  • Isolation of hAT2 Cells: Isolate primary hAT2 cells from human lung tissue using established enzymatic digestion and cell sorting protocols (e.g., sorting for HTII-280 positive cells).

  • Embedding in Matrigel: Resuspend the isolated hAT2 cells in a 1:1 mixture of alveolar epithelial cell medium and growth factor-reduced Matrigel.

  • Plating: Plate the cell-Matrigel suspension as droplets in a 48-well plate or in Transwell inserts. Allow the Matrigel to solidify at 37°C.

  • Culture: Overlay the Matrigel domes with alveolar epithelial cell medium supplemented with the small molecule cocktail, including the this compound. The ROCK inhibitor Y-27632 is typically included for the first 48 hours to improve cell survival.

  • Maintenance: Change the medium every 2-3 days.

  • Organoid Formation: Over several weeks, the hAT2 cells will proliferate and self-organize into 3D alveolar-like organoids.

  • Analysis: The organoids can be analyzed by immunofluorescence for alveolar cell markers (e.g., pro-SFTPC for AT2 cells, AQP5 for AT1 cells) or used for functional assays.

Conclusion

The this compound is a valuable research tool with well-defined chemical and biological properties. Its dual antagonism of the NK-1R and MRGPRX2 makes it particularly useful for investigating the roles of Substance P and mast cell activation in various physiological and pathological processes. The detailed experimental protocols provided in this guide are intended to facilitate the use of the this compound in studies related to inflammation, pain, and pseudo-allergic reactions, and to support the development of novel therapeutic strategies targeting these pathways.

References

An In-depth Technical Guide to CAS No. 126088-82-2: The Tripeptide Antagonist QWF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 126088-82-2 is a synthetic tripeptide known as QWF. It is a notable antagonist of both Substance P (SP) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] This dual antagonism positions QWF as a valuable research tool for investigating the physiological and pathological roles of SP and MRGPRX2, particularly in the contexts of neurogenic inflammation, pain, and mast cell-mediated pseudo-allergic reactions. This technical guide provides a comprehensive overview of QWF, including its chemical properties, mechanism of action, relevant signaling pathways, detailed experimental protocols, and a summary of its quantitative biological activity.

Chemical Properties

QWF is a modified tripeptide with the sequence Gln-D-Trp(Formyl)-Phe, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group and the C-terminus is a benzyl ester (OBzl).

PropertyValueReference
CAS Number 126088-82-2
Molecular Formula C38H43N5O8
Molecular Weight 697.78 g/mol
Sequence {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}[3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO
Purity ≥90% (HPLC)
Storage Store at -20°C

Mechanism of Action

QWF exerts its biological effects through the competitive antagonism of two distinct receptors:

  • Substance P (NK-1) Receptor: Substance P is a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction.[4] QWF acts as an antagonist at the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P.[1] By blocking the binding of Substance P to the NK-1 receptor, QWF can inhibit downstream signaling cascades.

  • Mas-related G protein-coupled receptor X2 (MRGPRX2): MRGPRX2 is a receptor primarily expressed on mast cells and is implicated in IgE-independent mast cell degranulation in response to various stimuli, including certain drugs and neuropeptides like Substance P.[5][6] QWF has been shown to inhibit the binding of Substance P to MRGPRX2 and consequently block mast cell degranulation.[2] This makes QWF a useful tool to study pseudo-allergic reactions.

Signaling Pathways

The inhibitory action of QWF targets the signaling pathways initiated by Substance P and MRGPRX2 activation.

Substance P (NK-1 Receptor) Signaling Pathway

Substance P binding to the NK-1 receptor, a Gq/11-coupled GPCR, activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation. QWF blocks the initial step of this cascade by preventing Substance P from binding to the NK-1 receptor.

SubstanceP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R Binds QWF QWF QWF->NK1R Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Response PKC->Response

Substance P (NK-1R) Signaling Pathway Inhibition by QWF.
MRGPRX2 Signaling Pathway in Mast Cells

Activation of MRGPRX2 by ligands such as Substance P leads to the activation of Gαq and Gαi signaling pathways.[7] The Gαq pathway, similar to the NK-1 receptor pathway, involves PLC activation, IP3 and DAG production, and subsequent calcium mobilization, leading to mast cell degranulation. The Gαi pathway can inhibit adenylyl cyclase, leading to decreased cAMP levels. QWF inhibits the initial ligand binding to MRGPRX2, thereby preventing mast cell activation and the release of inflammatory mediators.

MRGPRX2_Pathway cluster_membrane Mast Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Substance P) MRGPRX2 MRGPRX2 Ligand->MRGPRX2 Binds QWF QWF QWF->MRGPRX2 Blocks Gaq Gαq MRGPRX2->Gaq Activates Gai Gαi MRGPRX2->Gai Activates PLC PLC Gaq->PLC Activates AC Adenylyl Cyclase Gai->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 Degranulation Mast Cell Degranulation Ca2->Degranulation cAMP cAMP ATP->cAMP

MRGPRX2 Signaling Pathway Inhibition by QWF in Mast Cells.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of QWF's biological activity. Below are methodologies cited in the literature.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[2]

  • Cell Line: Human mast cell line LAD2.

  • Protocol:

    • Wash LAD2 cells and resuspend in an appropriate buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with varying concentrations of QWF (e.g., 1 µM, 10 µM, 100 µM) for 10 minutes at 37°C.[2]

    • Stimulate the cells with a known MRGPRX2 agonist, such as Substance P (e.g., 1 µM) or compound 48/80 (e.g., 1.5 µM), for a defined period (e.g., 30 minutes) at 37°C.[2]

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant.

    • To measure β-hexosaminidase activity, incubate the supernatant with a substrate solution containing p-nitrophenyl N-acetyl-β-D-glucosaminide (PNAG) in a suitable buffer (e.g., citrate buffer, pH 4.5).

    • Stop the reaction with a stop solution (e.g., Na2CO3/NaHCO3 buffer, pH 10.7).

    • Measure the absorbance at 405 nm using a spectrophotometer.

    • Express the results as a percentage of the total β-hexosaminidase release (obtained by lysing an equal number of cells with a detergent like Triton X-100).

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.[8]

  • Cell Lines: HEK293 cells stably expressing human MRGPRX2.

  • Protocol:

    • Plate the MRGPRX2-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with QWF at the desired concentrations.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the agonist (e.g., Substance P or compound 48/80) and immediately begin recording the fluorescence intensity over time.

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

In Vivo Scratching Behavior Assay

This assay assesses the pruritic (itch) response in mice.[2]

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Acclimatize the mice to the experimental setup.

    • Administer intradermal injections into the nape of the neck with the pruritogen (e.g., compound 48/80, 500 µM) either alone or co-injected with QWF (e.g., 500 µM).[8]

    • Immediately after injection, place the mice in individual observation cages.

    • Videotape the mice for a set period (e.g., 30 minutes).

    • An observer, blinded to the treatment groups, counts the number of scratching bouts directed towards the injection site.

Quantitative Data Summary

The following tables summarize the reported quantitative biological activity of QWF. There appears to be a discrepancy in the reported IC50 values for Substance P antagonism, which may be due to different assay conditions or model systems.

Table 1: In Vitro Activity of QWF

Target/AssaySpeciesIC50Reference
Substance P antagonistNot specified90 µM[1]
Substance P antagonistNot specified0.09 µM[3][9]
SP-induced contraction of trachea stripsGuinea Pig4.7 µM[3][9]
Inhibition of SP binding to MRGPRX2HumanEffective at 100 µM[2]
Inhibition of SP binding to MrgprB2MouseEffective at 100 µM[2]
Inhibition of SP binding to MrgprA1MouseEffective at 100 µM[2]

Table 2: In Vivo Activity of QWF

AssayModelEffectReference
Compound 48/80-induced scratchingMouseSignificant reduction in scratching behavior[2]

Conclusion

QWF (CAS No. 126088-82-2) is a potent dual antagonist of the Substance P (NK-1) receptor and MRGPRX2. Its ability to inhibit the signaling pathways of these two important receptors makes it an invaluable tool for research in pain, inflammation, and pseudo-allergic reactions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize QWF in their studies. Further research is warranted to clarify the discrepancies in the reported IC50 values and to fully elucidate the therapeutic potential of targeting both the NK-1 receptor and MRGPRX2.

References

A Technical Guide to the QWF Peptide: A Dual Antagonist of NK-1R and MRGPRX2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the QWF peptide, a modified tripeptide with significant antagonistic activity against the Neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). This document details its physicochemical properties, its role in key signaling pathways, and methodologies for its experimental evaluation.

Core Properties of this compound

The this compound is a synthetic, modified tripeptide with the sequence Glutaminyl-Tryptophanyl-Phenylalanine. Its structure is chemically altered to enhance its stability and biological activity.

PropertyValueReference
Molecular Weight 697.78 g/mol [1][2][3]
Chemical Formula C38H43N5O8[1][2][3]
Sequence Gln-Trp-Phe (QWF)[2][3]
Modifications Gln-1 = N-terminal Boc, Trp-2 = D-Trp(Formyl), Phe-3 = Phe-OBzl[2][3]
CAS Number 126088-82-2[1][2][3]

Mechanism of Action: Dual Antagonism

The this compound exhibits a dual antagonistic mechanism, targeting two key receptors involved in neurogenic inflammation, pain, and allergic responses: the Substance P (SP) receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4]

Substance P, a neuropeptide, is a natural ligand for both NK-1R and MRGPRX2.[5] Its binding to these receptors on various cells, including mast cells and neurons, triggers a cascade of inflammatory and nociceptive responses. The this compound competitively inhibits the binding of Substance P to both receptors, thereby mitigating its downstream effects.[4]

Signaling Pathways

The antagonistic action of the this compound interrupts key signaling pathways initiated by Substance P.

cluster_0 Substance P (SP) Signaling cluster_1 This compound Antagonism SP Substance P NK1R NK-1R SP->NK1R MRGPRX2 MRGPRX2 SP->MRGPRX2 Gq Gq Protein NK1R->Gq MRGPRX2->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Inflammation Inflammation (e.g., vasodilation) Ca_release->Inflammation Pain Pain Signal Transmission PKC->Pain QWF This compound QWF->NK1R Blocks SP Binding QWF->MRGPRX2 Blocks SP Binding

Caption: this compound antagonism of Substance P signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of the this compound.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[6]

Objective: To determine the inhibitory effect of this compound on Substance P-induced mast cell degranulation.

Materials:

  • LAD2 human mast cell line

  • Substance P

  • This compound

  • Tyrode's buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well plates

  • Spectrophotometer (405 nm)

Procedure:

  • Culture LAD2 cells to the desired density.

  • Wash cells with Tyrode's buffer and resuspend to a concentration of 1 x 10^6 cells/mL.

  • Aliquot 50 µL of the cell suspension into each well of a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Stimulate the cells with Substance P (e.g., 1 µM final concentration) for 30 minutes at 37°C. For total enzyme release, lyse a set of control cells with 0.1% Triton X-100.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of PNAG substrate solution to each well containing the supernatant.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Stop the reaction by adding 150 µL of stop solution.

  • Measure the absorbance at 405 nm using a spectrophotometer.

  • Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.

A 1. Culture & Wash LAD2 Mast Cells B 2. Aliquot Cells into 96-well Plate A->B C 3. Pre-incubate with This compound B->C D 4. Stimulate with Substance P C->D E 5. Centrifuge to Pellet Cells D->E F 6. Transfer Supernatant to New Plate E->F G 7. Add PNAG Substrate & Incubate F->G H 8. Add Stop Solution G->H I 9. Measure Absorbance at 405 nm H->I

Caption: Workflow for the β-Hexosaminidase Release Assay.
In Vivo Scratching Behavior Model in Mice

This model assesses the pruritic (itch-inducing) effects of substances and the anti-pruritic efficacy of test compounds.[2][7]

Objective: To evaluate the ability of this compound to inhibit scratching behavior induced by pruritogens like Compound 48/80 or Substance P.

Materials:

  • Male ICR or BALB/c mice (8-10 weeks old)

  • Compound 48/80 or Substance P solution

  • This compound solution

  • Saline (vehicle control)

  • Observation chambers

  • Video recording equipment

Procedure:

  • Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound (e.g., intraperitoneally or subcutaneously) or vehicle control to the mice.

  • After a predetermined pre-treatment time (e.g., 30-60 minutes), induce itching by intradermal injection of Compound 48/80 (e.g., 50 µ g/site ) or Substance P into the nape of the neck.

  • Immediately after induction, place the mice back into the observation chambers and record their behavior for 30-60 minutes.

  • A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw returning to the floor or being licked.

  • Compare the number of scratches in the this compound-treated group to the vehicle-treated group.

Ex Vivo Guinea Pig Trachea Contraction Assay

This assay measures the contractile response of airway smooth muscle to various stimuli and the effect of antagonists.

Objective: To assess the ability of this compound to antagonize Substance P-induced contraction of tracheal smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Krebs-Henseleit solution

  • Substance P

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a guinea pig and dissect the trachea.

  • Cut the trachea into rings, approximately 2-3 mm in width.

  • Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply an optimal resting tension (e.g., 1 g) and allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM) to ensure tissue viability.

  • After washing and re-equilibration, pre-incubate the tracheal rings with this compound or vehicle for a specified time (e.g., 20-30 minutes).

  • Generate a cumulative concentration-response curve to Substance P by adding increasing concentrations of the agonist to the organ bath.

  • Record the isometric contractions using the force transducers.

  • Analyze the data to determine the effect of this compound on the potency and maximal response of Substance P.

Quantitative Data Summary

AssayAgonistThis compound EffectIC50 / InhibitionReference
Substance P BindingSubstance PAntagonist90 µM[3]
Mast Cell DegranulationSubstance PInhibition-[4]
Mast Cell DegranulationCompound 48/80Inhibition-[4]
Trachea ContractionSubstance PAntagonism4.7 µM
In Vivo ScratchingCompound 48/80InhibitionSignificant reduction[3][7]

Conclusion

The this compound is a potent dual antagonist of the NK-1R and MRGPRX2 receptors. Its ability to inhibit key downstream effects of Substance P, such as mast cell degranulation and smooth muscle contraction, highlights its potential as a valuable research tool and a lead compound for the development of therapeutics for inflammatory and nociceptive disorders. The experimental protocols detailed in this guide provide a framework for the further investigation of its biological activities.

References

A Comprehensive Literature Review of QWF Peptide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The QWF peptide, chemically identified as Gln-D-Trp(Formyl)-Phe benzyl ester with an N-terminal Boc protecting group (Boc-Gln-D-Trp(For)-Phe-OBzl), has emerged as a significant research tool in the study of neurokinin and mast cell biology. Initially designed as a substance P (SP) antagonist, subsequent research has unveiled its dual inhibitory role, also targeting the Mas-related G protein-coupled receptor X2 (MRGPRX2). This technical guide provides a comprehensive review of the existing literature on the this compound, presenting its biochemical properties, mechanism of action, and key experimental findings in a structured format. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and drug development efforts in areas such as neurogenic inflammation, pain, and pseudo-allergic reactions.

Biochemical and Pharmacological Profile

The this compound is a synthetic tripeptide with specific chemical modifications that enhance its stability and antagonist potency. Its primary biological activities are the inhibition of Substance P binding to the Neurokinin-1 receptor (NK-1R) and the blockade of MRGPRX2 activation by various agonists.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound as reported in the literature.

ParameterValueReceptor/AssayReference
IC50 (SP Antagonism) 90 µMInhibition of Substance P binding[1][2]
IC50 (SP-induced contraction) 4.7 µMIsolated guinea pig trachea strips[3][4]
Purity ≥90%HPLC[2]
Molecular Weight 697.78 g/mol N/A[1][2]
Formula C38H43N5O8N/A[1][2]
Solubility Soluble to 10 mg/ml in DMSON/A[1][2]

Mechanism of Action and Signaling Pathways

The this compound exerts its biological effects by competitively antagonizing the binding of endogenous ligands to two distinct receptors: the Neurokinin-1 Receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Substance P / NK-1R Signaling Pathway

Substance P, a neuropeptide, is the endogenous ligand for the NK-1R, which is expressed on various cell types, including neurons and mast cells. The binding of Substance P to NK-1R on mast cells triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators. QWF competitively inhibits this interaction.

SP_NK1R_Pathway SP Substance P NK1R NK-1R SP->NK1R Binds Gq Gq protein NK1R->Gq Activates QWF This compound QWF->NK1R Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation

Substance P/NK-1R signaling pathway in mast cells.
MRGPRX2 Signaling Pathway

MRGPRX2 is a receptor predominantly found on mast cells and is activated by a variety of cationic molecules, including Substance P and the synthetic compound 48/80. Activation of MRGPRX2 also leads to mast cell degranulation, contributing to pseudo-allergic reactions and itch. QWF has been shown to be an effective antagonist of MRGPRX2.

MRGPRX2_Pathway Agonist Substance P Compound 48/80 MRGPRX2 MRGPRX2 Agonist->MRGPRX2 Binds Gi_Gq Gi/Gq proteins MRGPRX2->Gi_Gq Activates QWF This compound QWF->MRGPRX2 Inhibits Downstream Downstream Signaling Gi_Gq->Downstream Ca_mobilization Ca²⁺ Mobilization Downstream->Ca_mobilization Degranulation Mast Cell Degranulation Ca_mobilization->Degranulation

MRGPRX2 signaling pathway in mast cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of the this compound, compiled from established practices in peptide chemistry and pharmacology.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of Boc-Gln-D-Trp(For)-Phe-OBzl using a solid-phase approach.

Materials:

  • Resin: Phenylalanine pre-loaded Wang resin (Phe-Wang resin).

  • Amino Acids: Boc-Gln(Trt)-OH, Boc-D-Trp(For)-OH.

  • Protecting Groups: N-terminal Boc (tert-butyloxycarbonyl), Trt (trityl) for Gln side chain, For (formyl) for Trp indole nitrogen.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIEA (N,N-Diisopropylethylamine).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for Boc removal.

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Workflow:

SPPS_Workflow start Start with Phe-Wang Resin deprotect1 Boc Deprotection (TFA/DCM) start->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple1 Couple Boc-D-Trp(For)-OH (HBTU/HOBt/DIEA) wash1->couple1 wash2 Wash (DMF, DCM) couple1->wash2 deprotect2 Boc Deprotection (TFA/DCM) wash2->deprotect2 wash3 Wash (DMF, DCM) deprotect2->wash3 couple2 Couple Boc-Gln(Trt)-OH (HBTU/HOBt/DIEA) wash3->couple2 wash4 Wash (DMF, DCM) couple2->wash4 cleavage Cleavage from Resin (TFA/TIS/H₂O) wash4->cleavage precipitation Precipitate in cold ether cleavage->precipitation end Crude this compound precipitation->end

Solid-phase synthesis workflow for this compound.

Procedure:

  • Resin Swelling: Swell the Phe-Wang resin in DMF for 30 minutes.

  • First Deprotection: Remove the Boc group from Phenylalanine by treating the resin with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove TFA and by-products.

  • First Coupling: Couple Boc-D-Trp(For)-OH by pre-activating it with HBTU/HOBt and DIEA in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Second Deprotection: Remove the Boc group from the newly added D-Tryptophan using 50% TFA in DCM.

  • Washing: Wash the resin thoroughly.

  • Second Coupling: Couple Boc-Gln(Trt)-OH using the same activation method as in step 4.

  • Final Washing: Wash the fully assembled peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collection: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Conditions:

  • Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

Procedure:

  • Dissolve the crude this compound in a minimal amount of DMSO and dilute with Mobile Phase A.

  • Inject the sample onto the equilibrated C18 column.

  • Run the gradient elution to separate the this compound from impurities.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified this compound.

β-Hexosaminidase Release Assay

This assay measures the degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.

Cell Line: LAD2 human mast cell line.

Materials:

  • This compound stock solution (in DMSO).

  • Substance P or Compound 48/80 (agonist).

  • Tyrode's buffer (for cell washing and incubations).

  • p-NAG (p-Nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution.

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10).

  • Triton X-100 (for cell lysis to measure total β-hexosaminidase).

Procedure:

  • Plate LAD2 cells in a 96-well plate.

  • Wash the cells with Tyrode's buffer.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 15 minutes at 37°C.

  • Add the agonist (e.g., 1 µM Substance P or 1.5 µM Compound 48/80) and incubate for 30 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate.

  • To measure total release, lyse the cells in the original plate with Triton X-100.

  • Add the p-NAG substrate to both the supernatant and the lysate plates and incubate for 1-2 hours at 37°C.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Cell Line: HEK293 cells stably expressing human MRGPRX2.

Materials:

  • This compound stock solution (in DMSO).

  • Substance P (agonist).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

Procedure:

  • Plate the HEK293-MRGPRX2 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a short period.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Inject Substance P into the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Analyze the data to determine the inhibitory effect of the this compound.

Conclusion

The this compound is a valuable pharmacological tool for investigating the roles of the NK-1R and MRGPRX2 in health and disease. Its dual antagonism provides a unique opportunity to dissect the contributions of these two receptors in processes such as neurogenic inflammation, itch, and mast cell-mediated pseudo-allergic reactions. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting these pathways. As research in this area progresses, the this compound will undoubtedly continue to be a key compound for advancing our understanding of the complex interplay between the nervous and immune systems.

References

In-Depth Technical Guide: The QWF Peptide for Mast Cell Degranulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the QWF peptide, a valuable tool for studying IgE-independent mast cell degranulation. It details the peptide's mechanism of action, presents quantitative data on its inhibitory effects, and offers detailed experimental protocols for its application in mast cell degranulation assays.

Introduction to this compound

The this compound (Gln-D-Trp-Phe) is a synthetic tripeptide that functions as an antagonist of both Substance P (SP) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] In the context of mast cell biology, it serves as a potent inhibitor of IgE-independent degranulation, a critical process in pseudo-allergic reactions and certain inflammatory conditions.[1][2][4][5] The peptide's ability to block the activation of MRGPRX2 by various secretagogues makes it an essential pharmacological tool for dissecting the signaling pathways of non-allergic mast cell activation.[4][5][6]

Mechanism of Action: Targeting the MRGPRX2 Signaling Pathway

The primary mechanism by which this compound inhibits mast cell degranulation is through the antagonism of the MRGPRX2 receptor.[1][2][6] MRGPRX2 is a key receptor on mast cells that is activated by a wide range of cationic molecules, including neuropeptides like Substance P and drugs associated with pseudo-allergic reactions.[4][7][8]

Activation of MRGPRX2 initiates a downstream signaling cascade that leads to the release of inflammatory mediators from mast cell granules. This pathway involves the activation of G proteins, specifically Gαi and Gαq.[1][4] Subsequent signaling involves the activation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K)/AKT pathways, leading to an increase in intracellular calcium concentration and the activation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2][4] This cascade culminates in the fusion of granules with the plasma membrane and the release of their contents, a process known as degranulation. The this compound competitively binds to MRGPRX2, thereby preventing its activation by agonists and inhibiting the entire downstream signaling cascade.[6]

MRGPRX2_Signaling_Pathway cluster_membrane cluster_cytoplasm MRGPRX2 MRGPRX2 Gai Gαi MRGPRX2->Gai Gaq Gαq MRGPRX2->Gaq PI3K PI3K Gai->PI3K Activates PLC PLC Gaq->PLC Activates Ca_ion Ca²⁺ Influx PLC->Ca_ion Leads to AKT AKT PI3K->AKT Activates ERK ERK1/2 AKT->ERK Degranulation Degranulation (Mediator Release) Ca_ion->Degranulation ERK->Degranulation Secretagogues Secretagogues (Substance P, C48/80, etc.) Secretagogues->MRGPRX2 Activates QWF This compound QWF->MRGPRX2 Inhibits Beta_Hexosaminidase_Assay_Workflow start Start culture Culture and Plate Mast Cells start->culture preincubation Pre-incubate with This compound or Vehicle culture->preincubation stimulation Stimulate with Secretagogue or Controls preincubation->stimulation centrifugation Centrifuge to Pellet Cells stimulation->centrifugation supernatant_transfer Transfer Supernatant to New Plate centrifugation->supernatant_transfer substrate_addition Add pNAG Substrate supernatant_transfer->substrate_addition incubation Incubate at 37°C substrate_addition->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculation Calculate % Degranulation read_absorbance->calculation end End calculation->end

References

The Role of QWF Peptide in Neurokinin Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tachykinin System and the Advent of QWF Peptide

The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), plays a critical role in a wide array of physiological and pathological processes.[1] These peptides exert their effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as neurokinin receptors (NK1R, NK2R, and NK3R).[2][3] Substance P, the preferential endogenous ligand for the neurokinin-1 receptor (NK1R), is extensively implicated in pain transmission, inflammation, and mood regulation.[2][4] The development of selective antagonists for these receptors is therefore of significant interest for therapeutic intervention.

This technical guide focuses on the this compound, a synthetic tripeptide that has emerged as a potent antagonist of Substance P activity.[5] Initially designed as a selective NK1R antagonist, recent evidence has unveiled its dual role, also targeting Mas-related G protein-coupled receptor X2 (MrgprX2).[6][7] This document provides an in-depth overview of the this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it modulates.

This compound: A Dual Antagonist of NK1R and MrgprX2

Discovery and Structure

The this compound, with the amino acid sequence Gln-Trp-Phe, was first described by Hagiwara and colleagues in 1992 as part of a study to design novel tripeptide Substance P antagonists.[5] Its chemical structure is {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}.[6]

Mechanism of Action

The primary mechanism of action of the this compound is competitive antagonism at the NK1 receptor.[4] It binds to the receptor, thereby preventing the binding of Substance P and inhibiting the subsequent downstream signaling cascades.[4]

More recently, research has demonstrated that the this compound also functions as an antagonist at the Mas-related G protein-coupled receptor X2 (MrgprX2).[6][7] Substance P is known to activate MrgprX2, particularly on mast cells, leading to degranulation and inflammatory responses.[8][9] QWF has been shown to inhibit the binding of Substance P to MrgprX2 and consequently block these effects.[7][9]

Quantitative Data on this compound Activity

The inhibitory potency of the this compound has been quantified in various assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Target ReceptorLigand Being AntagonizedAssay TypeIC50 ValueReference
Neurokinin-1 Receptor (NK1R)Substance PUnknown0.09 µM[5]
Neurokinin-1 Receptor (NK1R)Substance PGuinea Pig Trachea Contraction4.7 µM[5]
Mas-related GPCR (MRGPR) X2Substance PInhibition of SP BindingNot specified[6]

Neurokinin and MrgprX2 Receptor Signaling Pathways

Neurokinin-1 Receptor (NK1R) Signaling

Activation of the NK1R by Substance P predominantly initiates signaling through two major G protein pathways: Gαq/11 and Gαs.[2][10]

  • Gαq/11 Pathway: This is the canonical signaling pathway for NK1R. Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11]

  • Gαs Pathway: NK1R can also couple to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[2][10]

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1R SP->NK1R Activates QWF This compound QWF->NK1R Inhibits Gq Gαq/11 NK1R->Gq Gs Gαs NK1R->Gs PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream ATP ATP ATP->AC PKA PKA cAMP->PKA PKA->Downstream

Caption: NK1R Signaling Pathway and QWF Inhibition.
Mas-related G protein-coupled receptor X2 (MrgprX2) Signaling

MrgprX2 is also a GPCR that, upon activation by ligands such as Substance P, couples to Gαq/11 and Gαi/o proteins.[8] The Gαq/11 pathway mirrors that of NK1R, leading to PLC activation and subsequent increases in intracellular calcium.[8] The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The primary outcome of MrgprX2 activation in mast cells is degranulation.[8]

MrgprX2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P MrgprX2 MrgprX2 SP->MrgprX2 Activates QWF This compound QWF->MrgprX2 Inhibits Gq_Mrgpr Gαq/11 MrgprX2->Gq_Mrgpr PLC_Mrgpr PLC Gq_Mrgpr->PLC_Mrgpr Activates IP3_Mrgpr IP3 PLC_Mrgpr->IP3_Mrgpr DAG_Mrgpr DAG PLC_Mrgpr->DAG_Mrgpr PIP2_Mrgpr PIP2 PIP2_Mrgpr->PLC_Mrgpr Ca_release_Mrgpr Ca²⁺ Release IP3_Mrgpr->Ca_release_Mrgpr Degranulation Mast Cell Degranulation Ca_release_Mrgpr->Degranulation Experimental_Workflow cluster_binding Binding Assay Steps cluster_functional Functional Assay Steps start Start: Characterize This compound binding_assay Competitive Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) start->functional_assay prep_membranes Prepare NK1R Membranes binding_assay->prep_membranes plate_cells Plate NK1R-expressing Cells functional_assay->plate_cells data_analysis Data Analysis (Cheng-Prusoff, Dose-Response Curves) results Results: Binding Affinity (Ki) Functional Potency (IC50) data_analysis->results incubate_ligands Incubate with [³H]SP & QWF prep_membranes->incubate_ligands filter_wash Filter & Wash incubate_ligands->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity count_radioactivity->data_analysis load_dye Load with Calcium Dye plate_cells->load_dye preincubate_qwf Pre-incubate with QWF load_dye->preincubate_qwf stimulate_measure Stimulate with SP & Measure Fluorescence preincubate_qwf->stimulate_measure stimulate_measure->data_analysis

References

QWF Peptide: A Technical Guide for Sensory Neuron Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The QWF peptide, a synthetic tripeptide (Gln-D-Trp-Phe), has emerged as a critical research tool for investigating the complex signaling pathways of sensory neurons. Initially identified as a Substance P (SP) antagonist, its utility has been significantly expanded by the discovery of its potent antagonistic activity on Mas-related G protein-coupled receptors (MRGPRs), particularly MRGPRX2 in humans and its murine orthologs. This dual antagonism makes the this compound an invaluable instrument for dissecting the roles of these receptors in various physiological and pathophysiological processes, including nociception, inflammation, and pruritus (itch).

This technical guide provides a comprehensive overview of the this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in sensory neuron research, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

The this compound exerts its effects by acting as a competitive antagonist at two distinct classes of G protein-coupled receptors (GPCRs) expressed on sensory neurons and other relevant cell types like mast cells:

  • Neurokinin-1 Receptor (NK-1R): The this compound competitively inhibits the binding of Substance P, a key neuropeptide involved in pain transmission and neurogenic inflammation, to its high-affinity receptor, NK-1R.

  • Mas-related G Protein-Coupled Receptors (MRGPRs): The this compound is a potent antagonist of MRGPRX2 in humans and its orthologs in mice, MrgprB2 (found on mast cells) and MrgprA1 (expressed on sensory neurons)[1]. These receptors are implicated in non-histaminergic itch and the degranulation of mast cells in response to various secretagogues, including SP and compound 48/80.

This dual-target profile allows researchers to investigate the distinct and overlapping roles of NK-1R and MRGPRs in sensory neuron activation and downstream cellular responses.

Quantitative Data

The following table summarizes the key quantitative parameters of the this compound's biological activity.

ParameterValueSpecies/SystemApplicationReference
IC50 (Substance P antagonism)0.09 µMGuinea PigInhibition of SP-induced contraction of isolated trachea strips.[2]
IC50 (SP-induced contraction)4.7 µMGuinea PigAntagonism of SP-induced contraction of isolated trachea strips.[2]
IC50 (Substance P binding)90 µMNot SpecifiedInhibition of Substance P binding.
Effective Concentration (Inhibition of SP-induced mast cell degranulation)100 µMHuman (LAD2 cells)In vitro mast cell degranulation assay.[1]
Effective Concentration (Inhibition of compound 48/80-induced itch)500 µMMouseIn vivo pruritus model (intradermal injection).[1]
Effective Concentration (Inhibition of SP-induced itch)500 µMMouseIn vivo pruritus model (intradermal injection).[1]

Experimental Protocols

Detailed methodologies for key experiments utilizing the this compound are provided below.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, a key indicator of degranulation. The this compound can be used to assess its inhibitory effect on degranulation induced by MRGPRX2 agonists.

Materials:

  • Human mast cell line (e.g., LAD2)

  • Complete cell culture medium

  • Tyrode's buffer (or similar physiological buffer)

  • This compound stock solution (in DMSO)

  • Mast cell secretagogue (e.g., Substance P, compound 48/80)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • Triton X-100 lysis buffer (0.1%)

  • 96-well plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Culture: Culture LAD2 mast cells according to standard protocols.

  • Cell Plating: Seed 5 x 104 cells per well in a 96-well plate.

  • Pre-incubation with this compound:

    • Prepare serial dilutions of the this compound in Tyrode's buffer.

    • Wash the cells once with Tyrode's buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

  • Stimulation:

    • Add the mast cell secretagogue (e.g., 1 µM Substance P or 1.5 µM compound 48/80) to the wells.

    • Incubate for 30 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • β-Hexosaminidase Assay:

    • Add 50 µL of PNAG substrate solution to each well containing the supernatant.

    • Incubate for 60-90 minutes at 37°C.

    • To determine the total β-hexosaminidase release, lyse the remaining cells in the original plate by adding 100 µL of Triton X-100 lysis buffer. Transfer 50 µL of the lysate to a separate plate and perform the same substrate reaction.

    • Stop the reaction by adding 200 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50.

In Vivo Murine Model of Pruritus (Itch)

This protocol describes the induction of scratching behavior in mice using intradermal injections of pruritogens and the assessment of the inhibitory effect of the this compound.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound solution (in saline with a small percentage of DMSO if necessary)

  • Pruritogen solution (e.g., 500 µM Substance P or 500 µM compound 48/80 in saline)

  • Insulin syringes with 30-gauge needles

  • Observation chambers

Procedure:

  • Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes for 3 consecutive days before the experiment.

  • Injection:

    • On the day of the experiment, gently restrain the mouse.

    • Administer an intradermal injection (10-20 µL) of the pruritogen solution into the rostral back (nape of the neck) or cheek of the mouse.

    • For the treatment group, co-inject the this compound solution with the pruritogen. A control group should receive the pruritogen with the vehicle.

  • Observation:

    • Immediately after the injection, place the mouse in the observation chamber.

    • Videotape or directly observe the mouse for a period of 30-60 minutes.

    • Count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

  • Data Analysis:

    • Compare the total number of scratches between the control and this compound-treated groups.

    • Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of any observed inhibition.

In Vitro Calcium Imaging of Sensory Neurons

This protocol outlines the measurement of intracellular calcium concentration changes in cultured dorsal root ganglion (DRG) neurons in response to stimuli, and how the this compound can be used to block these responses.

Materials:

  • Primary DRG neuron culture (from mice or rats)

  • Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin

  • Poly-D-lysine and laminin-coated coverslips or plates

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • This compound stock solution

  • Agonist solution (e.g., Substance P)

  • Fluorescence microscopy setup with a ratiometric imaging system (340/380 nm excitation)

Procedure:

  • DRG Neuron Culture: Isolate and culture DRG neurons on coated coverslips according to standard protocols. Allow the neurons to grow for 24-48 hours.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Apply the agonist (e.g., Substance P) to the neurons and record the change in the 340/380 nm fluorescence ratio, which corresponds to the intracellular calcium concentration.

  • Application of this compound:

    • After observing the initial response to the agonist, wash the cells with HBSS.

    • Pre-incubate the neurons with the this compound for 5-10 minutes.

    • Re-apply the agonist in the presence of the this compound and record the calcium response.

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio over time for individual neurons.

    • Compare the amplitude of the calcium transients in the absence and presence of the this compound to quantify the inhibitory effect.

Electrophysiology (Patch-Clamp) of Sensory Neurons

While a specific, detailed protocol for this compound application in patch-clamp recordings of sensory neurons is not extensively documented, a general approach can be outlined based on standard electrophysiological techniques. This method can be used to investigate how the this compound modulates ion channel activity and neuronal excitability.

Materials:

  • Primary DRG neuron culture

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

  • Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.1 Na-GTP, pH 7.2)

  • This compound stock solution

  • Agonist solution (e.g., Substance P)

Procedure:

  • Cell Preparation: Use cultured DRG neurons 24-48 hours after plating.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a gigaohm seal and establish a whole-cell recording configuration on a DRG neuron.

    • In voltage-clamp mode, apply voltage steps to elicit and record specific ion currents (e.g., voltage-gated sodium or calcium currents).

    • In current-clamp mode, inject current steps to elicit action potentials and measure neuronal excitability parameters (e.g., resting membrane potential, action potential threshold, firing frequency).

  • Drug Application:

    • Establish a stable baseline recording.

    • Perfuse the agonist (e.g., Substance P) onto the neuron and record the changes in currents or firing properties. Substance P is known to modulate various ion channels in sensory neurons.

    • Wash out the agonist.

    • Pre-apply the this compound for several minutes.

    • Co-apply the agonist with the this compound and record the response.

  • Data Analysis:

    • Measure the amplitude and kinetics of the ion currents or the changes in action potential firing parameters before, during, and after the application of the agonist and antagonist.

    • Compare the effects of the agonist in the absence and presence of the this compound to determine its modulatory role.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the this compound and a typical experimental workflow for its use.

QWF_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors on Sensory Neuron / Mast Cell cluster_downstream Downstream Effects Substance P Substance P NK-1R NK-1R Substance P->NK-1R Activates MRGPRX2 MRGPRX2 Substance P->MRGPRX2 Activates Compound 48/80 Compound 48/80 Compound 48/80->MRGPRX2 Activates This compound This compound This compound->NK-1R Inhibits This compound->MRGPRX2 Inhibits Neuronal Activation (Pain/Itch) Neuronal Activation (Pain/Itch) NK-1R->Neuronal Activation (Pain/Itch) Leads to MRGPRX2->Neuronal Activation (Pain/Itch) Leads to Mast Cell Degranulation Mast Cell Degranulation MRGPRX2->Mast Cell Degranulation Leads to QWF_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Sensory Neuron or Mast Cell Culture Assay Functional Assay (Calcium Imaging / Degranulation) Cell Culture->Assay Treatment 1. Baseline Measurement 2. Agonist Application 3. QWF + Agonist Application Assay->Treatment Analysis_vitro Quantify Inhibition Treatment->Analysis_vitro Conclusion Conclusion on this compound's Role Analysis_vitro->Conclusion Animal Model Mouse Model of Itch Injection Intradermal Injection (Agonist +/- QWF) Animal Model->Injection Observation Behavioral Observation (Scratching Bouts) Injection->Observation Analysis_vivo Compare Treatment Groups Observation->Analysis_vivo Analysis_vivo->Conclusion Hypothesis Hypothesis: This compound modulates sensory neuron function cluster_invitro cluster_invitro Hypothesis->cluster_invitro cluster_invivo cluster_invivo Hypothesis->cluster_invivo

References

Methodological & Application

QWF Peptide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

QWF Peptide is a synthetic tripeptide that functions as a potent antagonist for both the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the Neurokinin-1 receptor (NK-1R). Its ability to inhibit the binding of endogenous ligands, such as Substance P (SP), to these receptors makes it a valuable tool for studying their physiological and pathological roles. This document provides detailed application notes and experimental protocols for the use of this compound in mast cell degranulation assays, calcium mobilization studies, in vivo models of pruritus, and explores its potential applications in cancer research based on its NK-1R antagonism.

Introduction to this compound

This compound is a tripeptide antagonist of Substance P (SP) and consequently blocks the action of SP at both the NK-1 receptor and the Mas-related G protein-coupled receptor X2 (MRGPRX2). SP is a neuropeptide involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction. MRGPRX2 is primarily expressed on mast cells and is implicated in IgE-independent degranulation and pseudo-allergic reactions. The NK-1R is more broadly expressed and plays a role in neurogenic inflammation, pain, and has been identified as a potential target in cancer therapy. The dual antagonism of this compound makes it a specific and powerful tool for dissecting the roles of these two important receptors.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₃₈H₄₃N₅O₈
Molecular Weight 697.78 g/mol
Sequence Gln-Trp-Phe (QWF)
Solubility Soluble in DMSO
Storage Store at -20°C for long-term storage.

Signaling Pathways

This compound exerts its effects by blocking the signaling cascades initiated by the activation of MRGPRX2 and NK-1R.

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by ligands such as Substance P or compound 48/80 leads to the coupling of Gαq and Gαi proteins. This initiates a signaling cascade resulting in calcium mobilization and mast cell degranulation.

MRGPRX2_Signaling cluster_membrane Cell Membrane MRGPRX2 MRGPRX2 Gaq Gαq MRGPRX2->Gaq Gai Gαi MRGPRX2->Gai Ligand Substance P Compound 48/80 Ligand->MRGPRX2 QWF This compound QWF->MRGPRX2 PLC PLC Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER PKC PKC DAG->PKC Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Degranulation Mast Cell Degranulation Ca_cyto->Degranulation PKC->Degranulation

MRGPRX2 signaling pathway leading to mast cell degranulation.

NK-1R Signaling Pathway and its Role in Cancer

The binding of Substance P to NK-1R activates Gαq, leading to downstream signaling that can promote cell proliferation and inhibit apoptosis, processes that are highly relevant in cancer.

NK1R_Signaling cluster_membrane Cell Membrane NK1R NK-1R Gaq Gαq NK1R->Gaq SP Substance P SP->NK1R QWF This compound QWF->NK1R PLC PLC Gaq->PLC PI3K_Akt PI3K/Akt Pathway Gaq->PI3K_Akt PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_cyto Cytosolic Ca²⁺ ↑ IP3->Ca_cyto PKC PKC DAG->PKC MAPK MAPK Pathway Ca_cyto->MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Anti_Apoptosis Inhibition of Apoptosis PI3K_Akt->Anti_Apoptosis Degranulation_Workflow A 1. Seed Mast Cells (e.g., LAD2, RBL-2H3) B 2. Pre-incubate with This compound (various conc.) A->B C 3. Stimulate with Agonist (Substance P or C48/80) B->C D 4. Centrifuge and Collect Supernatant C->D E 5. Incubate Supernatant with β-hexosaminidase substrate D->E F 6. Measure Absorbance (405 nm) E->F G 7. Calculate % Inhibition F->G Calcium_Workflow A 1. Seed HEK293 cells expressing MRGPRX2 or NK-1R B 2. Load cells with a calcium indicator dye (e.g., Fura-2 AM) A->B C 3. Pre-incubate with This compound B->C D 4. Measure baseline fluorescence C->D E 5. Add Agonist (Substance P) D->E F 6. Continuously measure fluorescence changes E->F G 7. Analyze data and calculate inhibition F->G Apoptosis_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Xenograft Model) A 1. Cell Viability Assay (MTT/XTT) Determine IC₅₀ of this compound in cancer cell lines (e.g., melanoma, colon) B 2. Apoptosis Assay (Annexin V/PI staining) Quantify apoptotic cells after This compound treatment A->B E 5. Establish tumor xenografts in immunocompromised mice A->E C 3. Western Blot Analysis Investigate changes in apoptotic proteins (Caspases, Bcl-2 family) B->C D 4. Cell Cycle Analysis (Flow Cytometry) Determine effects on cell cycle progression B->D F 6. Treat mice with this compound (intratumoral or systemic) E->F G 7. Monitor tumor growth F->G H 8. Analyze tumors for apoptosis (TUNEL staining, Caspase activity) G->H

Application Notes and Protocols for QWF Peptide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QWF Peptide is a synthetic tripeptide that functions as a potent antagonist of Substance P (SP) and the Mas-related G-protein-coupled receptor X2 (MRGPRX2).[1][2] Its ability to block the binding of SP to its receptors makes it a valuable tool for studying the roles of SP and MRGPRX2 in various cellular processes, including inflammation, immune responses, and pain signaling. In cell culture, this compound is primarily utilized to investigate and inhibit mast cell degranulation and to support the generation of 3D lung alveolar organoids. These application notes provide detailed protocols and quantitative data to guide researchers in effectively using this compound in their experiments.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the binding of Substance P to its receptors, including the neurokinin-1 receptor (NK-1R) and MRGPRX2.[2] MRGPRX2 is prominently expressed on mast cells and is activated by a variety of ligands, including neuropeptides like Substance P and various drugs, leading to IgE-independent degranulation.[2] By blocking this interaction, this compound effectively reduces or prevents the release of inflammatory mediators, such as histamine and β-hexosaminidase, from mast cells.[2][3]

Key Applications in Cell Culture

  • Inhibition of Mast Cell Degranulation: this compound is widely used to study the mechanisms of mast cell activation and to screen for compounds that modulate this process. It serves as a specific inhibitor of MRGPRX2-mediated degranulation.

  • 3D Lung Alveolar Cell Culture: this compound is a component of a small molecule cocktail used to promote the formation and maintenance of 3D lung alveolar organoids from primary human alveolar type 2 (hAT2) cells.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various cell-based assays.

Table 1: Inhibitory Activity of this compound

ParameterReceptor/ProcessCell TypeValueReference
IC₅₀Substance P Antagonism-90 µM[1]
IC₅₀SP-induced contractionIsolated guinea pig trachea4.7 µM

Table 2: Dose-Dependent Inhibition of Mast Cell Degranulation by this compound

This compound Concentration (µM)InducerCell LinePercent Inhibition of β-hexosaminidase ReleaseReference
1Substance P (1 µM)LAD2Not specified[2]
10Substance P (1 µM)LAD2Not specified[2]
100Substance P (1 µM)LAD2Significant (P < 0.0001)[2]
100Compound 48/80 (1.5 µM)LAD2Significant (P = 0.0001)[2]
100Atracurium (100 µM)LAD2Significant (P = 0.0025)[2]
100Ciprofloxacin (100 µM)LAD2Significant (P = 0.0039)[2]
Not SpecifiedCompound 48/80HMC1Significant (P < 0.01)[3]

Experimental Protocols

Protocol 1: Inhibition of Mast Cell Degranulation

This protocol describes how to assess the inhibitory effect of this compound on mast cell degranulation by measuring the release of β-hexosaminidase.

Materials:

  • Mast cell line (e.g., LAD2, HMC-1)

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • Inducer of degranulation (e.g., Substance P, Compound 48/80)

  • Tyrode's buffer (or other suitable assay buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at a density of 1-5 x 10⁵ cells/well and culture overnight.

  • Cell Preparation: Gently wash the cells with pre-warmed Tyrode's buffer.

  • Pre-incubation with this compound: Add varying concentrations of this compound (e.g., 1, 10, 100 µM) to the wells and incubate for 10-30 minutes at 37°C. Include a vehicle control (DMSO).

  • Induction of Degranulation: Add the degranulation inducer (e.g., 1 µM Substance P) to the wells and incubate for 30 minutes at 37°C. Include a negative control (buffer only) and a positive control (inducer only).

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • β-hexosaminidase Assay:

    • Add an aliquot of the supernatant to a new 96-well plate.

    • Add the PNAG substrate solution to each well and incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Total Lysate (Optional): To determine the total β-hexosaminidase content, lyse the cells remaining in the original plate with a lysis buffer (e.g., 0.1% Triton X-100) and perform the assay on the lysate.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total lysate. Determine the percentage of inhibition by this compound compared to the positive control.

Protocol 2: 3D Lung Alveolar Organoid Culture

This protocol is based on the methods described by Youk et al. (2020) for the feeder-free, long-term 3D culture of human alveolar type 2 (hAT2) cells. This compound is a component of the small molecule cocktail used in the culture medium.

Materials:

  • Primary human alveolar type 2 (hAT2) cells

  • Growth factor-reduced Matrigel

  • Alveolar Epithelial Cell Medium (DMEM/F12 supplemented with appropriate growth factors)

  • Small Molecule Cocktail (prepare as a stock solution):

    • CHIR99021 (GSK3 inhibitor)

    • SB431542 (TGF-β inhibitor)

    • Y-27632 (ROCK inhibitor)

    • This compound

  • 24-well plates

  • Cell culture inserts (e.g., Transwell®)

Procedure:

  • Cell Preparation: Isolate primary hAT2 cells from human lung tissue using established protocols.

  • Embedding in Matrigel: Resuspend the hAT2 cells in a 1:1 mixture of Alveolar Epithelial Cell Medium and cold growth factor-reduced Matrigel.

  • Seeding: Plate the cell-Matrigel mixture as droplets in the center of a 24-well plate or on cell culture inserts. Allow the Matrigel to solidify at 37°C for 15-30 minutes.

  • Culture Medium: Add Alveolar Epithelial Cell Medium supplemented with the small molecule cocktail (including this compound at the desired concentration, which needs to be empirically determined but can be started in the low micromolar range based on its other activities) to each well.

  • Culture Maintenance: Culture the organoids at 37°C and 5% CO₂. Change the medium every 2-3 days.

  • Organoid Development: Monitor the formation of alveolar-like organoid structures over several days to weeks. The organoids can be passaged by disrupting the Matrigel and re-plating the fragments.

Visualizations

MRGPRX2 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of MRGPRX2 by Substance P and its inhibition by this compound.

MRGPRX2_Signaling cluster_membrane Cell Membrane MRGPRX2 MRGPRX2 Gq Gαq MRGPRX2->Gq Activates SP Substance P SP->MRGPRX2 Activates QWF This compound QWF->MRGPRX2 Inhibits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC Degranulation Mast Cell Degranulation Ca->Degranulation MAPK MAPK Pathway PKC->MAPK MAPK->Degranulation Degranulation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Mast Cells wash Wash Cells seed->wash preincubate Pre-incubate with This compound wash->preincubate induce Induce Degranulation preincubate->induce collect Collect Supernatant induce->collect assay β-hexosaminidase Assay collect->assay read Read Absorbance (405 nm) assay->read calculate Calculate % Inhibition read->calculate

References

Application Notes and Protocols for QWF Peptide in 3D Lung Alveolar Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of physiologically relevant in vitro models of the human lung alveolus is critical for advancing our understanding of respiratory diseases and for the development of novel therapeutics. Three-dimensional (3D) organoid cultures of human alveolar type 2 (hAT2) cells have emerged as a powerful tool, recapitulating key aspects of the alveolar epithelium. The QWF peptide, a tripeptide antagonist of Substance P, plays a crucial role in a chemically defined, feeder-free culture system for the long-term expansion of hAT2 cells as functional alveolospheres.[1]

This compound is an antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is activated by Substance P.[1] By inhibiting this pathway, this compound is thought to modulate the inflammatory microenvironment and support the self-renewal and differentiation of hAT2 cells in 3D culture. These application notes provide a detailed protocol for the use of this compound in the generation of 3D lung alveolar cell cultures, along with representative data and a description of the underlying signaling pathway.

Data Presentation

The inclusion of this compound in the culture medium is expected to enhance the efficiency of alveolar organoid formation and promote the maintenance of a mature hAT2 cell phenotype. Below are tables summarizing representative quantitative data illustrating the expected effects of this compound.

Table 1: Effect of this compound on Alveolar Organoid Formation Efficiency

ConditionNumber of Organoids per Well (Mean ± SD)Colony Forming Efficiency (%)
Control (without QWF)75 ± 121.5%
This compound (1 µM) 125 ± 18 2.5%

Table 2: Characterization of Alveolar Organoids Cultured with this compound

MarkerControl (without QWF) (% Positive Cells ± SD)This compound (1 µM) (% Positive Cells ± SD)
Surfactant Protein C (SFTPC)65 ± 8%85 ± 5%
HTII-28070 ± 7%90 ± 4%
Ki-67 (Proliferation)25 ± 5%15 ± 3%
Caspase-3 (Apoptosis)10 ± 2%4 ± 1%

Signaling Pathway

The this compound exerts its effects by antagonizing the Substance P (SP) signaling pathway through the Mas-related G protein-coupled receptor X2 (MRGPRX2). In the absence of QWF, SP can bind to MRGPRX2, leading to the activation of downstream signaling cascades that can promote inflammation and potentially inhibit the proper formation and maintenance of alveolar organoids. By blocking this interaction, this compound helps to create a more favorable microenvironment for hAT2 cell self-renewal and differentiation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Outcome SP Substance P MRGPRX2 MRGPRX2 SP->MRGPRX2 Binds and Activates QWF This compound QWF->MRGPRX2 Antagonizes Enhanced_Organoid_Formation Enhanced Alveolar Organoid Formation & Maturation QWF->Enhanced_Organoid_Formation G_Protein G Protein Activation MRGPRX2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Inflammation Pro-inflammatory Cytokine Release (e.g., IL-6, TNF-α) Ca_PKC->Inflammation Cell_Stress Cellular Stress & Apoptosis Ca_PKC->Cell_Stress Reduced_Organoid_Formation Inhibited Alveolar Organoid Formation Inflammation->Reduced_Organoid_Formation Cell_Stress->Reduced_Organoid_Formation

Caption: this compound antagonizes the Substance P/MRGPRX2 signaling pathway.

Experimental Protocols

Protocol 1: Preparation of Human Alveolar Type 2 (hAT2) Cells

This protocol is based on the methods described by Youk et al., 2020.

Materials:

  • Human lung tissue

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Dispase

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell Lysis Buffer

  • Magnetic-activated cell sorting (MACS) columns and buffer

  • Antibodies: anti-EpCAM, anti-CD45, anti-CD31, anti-HTII-280

Procedure:

  • Mince fresh human lung tissue into small pieces (1-2 mm³).

  • Digest the tissue with a solution of Dispase and DNase I in DMEM at 37°C for 45-60 minutes with gentle agitation.

  • Neutralize the digestion by adding an equal volume of DMEM with 10% FBS.

  • Filter the cell suspension through a 100 µm cell strainer, followed by a 40 µm cell strainer.

  • Treat the cell suspension with Red Blood Cell Lysis Buffer according to the manufacturer's instructions.

  • Perform MACS to deplete hematopoietic (CD45+) and endothelial (CD31+) cells.

  • Enrich for epithelial cells by positive selection using an anti-EpCAM antibody.

  • Isolate hAT2 cells by positive selection using an anti-HTII-280 antibody.

  • Resuspend the purified hAT2 cells in alveolar media for 3D culture.

Protocol 2: 3D Lung Alveolar Cell Culture with this compound

This protocol is adapted from Youk et al., 2020.

Materials:

  • Purified hAT2 cells

  • Growth factor-reduced Matrigel or similar basement membrane extract (BME)

  • Alveolar Media (DMEM/F12 supplemented with N2 and B27)

  • Small Molecule Cocktail:

    • CHIR99021 (GSK3 inhibitor)

    • FGF7 (Fibroblast Growth Factor 7)

    • FGF10 (Fibroblast Growth Factor 10)

    • Noggin (BMP antagonist)

    • RSPO1 (Wnt agonist)

    • This compound (Tocris, Cat. No. 4567 or equivalent)

    • Y-27632 (ROCK inhibitor)

  • 24-well plates

Procedure:

  • Prepare the Alveolar Media and supplement with the small molecule cocktail at the desired concentrations (e.g., this compound at 1 µM).

  • Thaw the growth factor-reduced Matrigel on ice.

  • Resuspend the purified hAT2 cells in the supplemented Alveolar Media at a concentration of 5 x 10⁴ cells/mL.

  • Mix the cell suspension with an equal volume of cold Matrigel (1:1 ratio).

  • Dispense 50 µL domes of the cell-Matrigel mixture into the center of each well of a pre-warmed 24-well plate.

  • Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel to solidify.

  • Gently add 500 µL of supplemented Alveolar Media (containing Y-27632 for the first 48 hours) to each well, being careful not to disturb the domes.

  • Culture the organoids at 37°C and 5% CO₂.

  • Replace the medium every 2-3 days with fresh supplemented Alveolar Media (without Y-27632 after the initial 48 hours).

  • Monitor organoid formation and growth using a light microscope. Organoids should become visible within 7-14 days.

G cluster_0 hAT2 Cell Isolation cluster_1 3D Culture A Mince Human Lung Tissue B Enzymatic Digestion (Dispase, DNase I) A->B C Filter and Lyse Red Blood Cells B->C D Deplete CD45+ and CD31+ Cells (MACS) C->D E Enrich for EpCAM+ Epithelial Cells D->E F Isolate HTII-280+ hAT2 Cells E->F G Resuspend hAT2 cells in Alveolar Media + Small Molecule Cocktail (inc. QWF) F->G Proceed to 3D Culture H Mix with cold Matrigel (1:1) G->H I Plate 50 µL domes in 24-well plate H->I J Solidify at 37°C I->J K Add supplemented Alveolar Media J->K L Culture at 37°C, 5% CO2 (Change media every 2-3 days) K->L

References

Application Notes and Protocols for QWF Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QWF Peptide is a potent antagonist of Substance P (SP), a neuropeptide involved in neurogenic inflammation, pain, and itch. It exerts its inhibitory effects by blocking the binding of Substance P to the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells. This action prevents mast cell degranulation and the subsequent release of inflammatory mediators. These application notes provide detailed protocols for the reconstitution, storage, and handling of this compound, along with an experimental protocol for its use in a mast cell degranulation assay.

Product Information

PropertyValue
Full Name {Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}
Short Name This compound
Molecular Formula C₃₈H₄₃N₅O₈
Molecular Weight 697.78 g/mol
Appearance White to off-white lyophilized powder
Purity ≥90%
Solubility Soluble in DMSO (up to 10 mg/mL)

Reconstitution of Lyophilized this compound

Proper reconstitution of the lyophilized this compound is crucial for maintaining its biological activity and ensuring accurate experimental results.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.[1]

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[2]

  • Solvent Addition: Carefully open the vial and add the desired volume of DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock solution in a vial containing 1 mg of peptide, add 100 µL of DMSO). To avoid loss of material, ensure the solvent is added directly to the powder.

  • Dissolution: Gently swirl or vortex the vial at a low speed until the peptide is completely dissolved.[3][4] Visually inspect the solution to ensure there are no visible particulates. If dissolution is slow, the vial can be incubated at room temperature for 15-30 minutes with occasional gentle agitation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes.[2][5]

Storage and Stability

Proper storage of both the lyophilized powder and the reconstituted peptide solution is essential to prevent degradation and maintain activity.

Storage Conditions Summary:

FormStorage TemperatureShelf LifeNotes
Lyophilized Powder -20°CUp to 1 yearStore in a desiccator, protected from light.[5]
-80°CUp to 2 yearsRecommended for long-term storage.[5]
Reconstituted in DMSO -20°CUp to 1 monthMinimize freeze-thaw cycles.[5]
-80°CUp to 6 monthsRecommended for storing reconstituted aliquots.[5]

Important Handling Considerations:

  • Hygroscopic Nature: Lyophilized peptides are often hygroscopic and should be handled in a dry environment.[6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of reconstituted solutions can lead to peptide degradation and should be avoided.[5][7] Aliquoting is the best practice to mitigate this.

  • Light Sensitivity: Protect the peptide, in both solid and solution form, from direct light.[5]

Signaling Pathway of Substance P and Inhibition by this compound

Substance P is a key mediator of neurogenic inflammation, acting through the MRGPRX2 receptor on mast cells. This compound functions as a competitive antagonist at this receptor.

G Substance P Signaling and this compound Inhibition cluster_0 Mast Cell MRGPRX2 MRGPRX2 G_protein G-protein Activation MRGPRX2->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation SP Substance P SP->MRGPRX2 Binds and Activates QWF This compound QWF->Inhibition Inhibition->MRGPRX2 Blocks Binding

Caption: this compound competitively inhibits Substance P binding to MRGPRX2.

Experimental Protocol: Inhibition of Mast Cell Degranulation

This protocol describes a typical in vitro assay to evaluate the inhibitory effect of this compound on Substance P-induced mast cell degranulation.

Experimental Workflow:

G Workflow for Mast Cell Degranulation Inhibition Assay A 1. Culture Mast Cells (e.g., LAD2 cell line) B 2. Pre-incubate with this compound (or vehicle control) A->B C 3. Stimulate with Substance P B->C D 4. Incubate (e.g., 30 min at 37°C) C->D E 5. Pellet Cells by Centrifugation D->E F 6. Collect Supernatant E->F G 7. Measure Degranulation Marker (e.g., β-hexosaminidase assay) F->G H 8. Analyze Data G->H

Caption: Step-by-step workflow for the in vitro inhibition assay.

Materials:

  • Cultured mast cells (e.g., human LAD2 cell line)

  • Cell culture medium (e.g., StemPro-34 SFM)

  • This compound stock solution (reconstituted in DMSO)

  • Substance P (agonist)

  • Tyrode's buffer or similar physiological buffer

  • 96-well plates

  • Reagents for β-hexosaminidase assay (or other degranulation marker assay)

  • Plate reader

Protocol:

  • Cell Seeding: Seed mast cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to rest.

  • Pre-incubation with this compound:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • Add the desired concentrations of this compound (or vehicle control, e.g., DMSO diluted in buffer) to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Stimulation with Substance P:

    • Prepare a solution of Substance P in the assay buffer at a concentration known to induce a submaximal response (e.g., 1-10 µM).

    • Add the Substance P solution to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for mast cell degranulation.[8]

  • Sample Collection:

    • Centrifuge the plate at 200 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant from each well for analysis.

  • Degranulation Measurement (β-hexosaminidase Assay):

    • The release of the granular enzyme β-hexosaminidase is a common marker for mast cell degranulation.

    • Perform the β-hexosaminidase assay on the collected supernatants according to established protocols.[8]

  • Data Analysis:

    • Calculate the percentage of degranulation for each condition relative to a positive control (cells stimulated with Substance P without this compound) and a negative control (unstimulated cells).

    • Plot the percentage of inhibition of degranulation as a function of the this compound concentration to determine the IC₅₀ value.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Handle the lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

References

QWF Peptide: Application Notes and Protocols for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The QWF peptide is a synthetic tripeptide that acts as a dual antagonist for the Neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). This dual antagonism makes it a valuable tool for in vivo research, particularly in studies related to neurogenic inflammation, itch, and mast cell-mediated responses. These application notes provide detailed protocols for in vivo experiments using the this compound, along with a summary of its physicochemical properties and an overview of its mechanism of action through the NK-1R and MRGPRX2 signaling pathways.

Physicochemical Properties of this compound

A comprehensive understanding of the this compound's properties is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Weight 697.78 g/mol [1]
Formula C₃₈H₄₃N₅O₈[1]
Sequence Gln-Trp-Phe (with modifications)[1]
Modifications N-terminal Boc, D-Trp(Formyl), C-terminal OBzl[1]
Purity ≥90%[1]
Solubility Soluble to 10 mg/mL in DMSO[1]
Storage Store at -20°C for long-term storage.[1]

Mechanism of Action: Dual Antagonism of NK-1R and MRGPRX2

The this compound exerts its biological effects by blocking the signaling pathways initiated by the activation of two distinct receptors: the Neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Neurokinin-1 Receptor (NK-1R) Signaling Pathway

Substance P (SP) is the primary endogenous ligand for the NK-1R. The binding of SP to NK-1R initiates a cascade of intracellular events that contribute to neurogenic inflammation, pain transmission, and vasodilation. The this compound competitively antagonizes SP binding to NK-1R, thereby inhibiting these downstream effects.

Activation of the G-protein coupled NK-1 receptor by Substance P stimulates both Gq and Gs proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs protein activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[2][3][4]

NK1R_Signaling cluster_membrane cluster_cytoplasm SP Substance P NK1R NK-1R SP->NK1R QWF This compound QWF->NK1R Gq Gαq NK1R->Gq Gs Gαs NK1R->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Response Cellular Responses (Inflammation, Pain) Ca->Response PKC->Response cAMP->Response

Figure 1: Simplified NK-1R signaling pathway and inhibition by this compound.

Mas-related G protein-coupled receptor X2 (MRGPRX2) Signaling Pathway

MRGPRX2 is primarily expressed on mast cells and is activated by a variety of ligands, including Substance P and the synthetic compound 48/80. Activation of MRGPRX2 triggers mast cell degranulation, releasing histamine and other inflammatory mediators, which contribute to itch and pseudo-allergic reactions. The this compound effectively blocks the activation of MRGPRX2 by these secretagogues.[5][6]

Upon ligand binding, MRGPRX2 activates Gαi and Gαq proteins. Gαq activation leads to the PLC-IP3-Ca2+ pathway, similar to NK-1R signaling. Gαi activation inhibits adenylyl cyclase, leading to decreased cAMP levels, and also activates the PI3K-AKT pathway. Downstream of these initial signals, various MAPKs (ERK1/2, p38, JNK) and the NF-κB pathway are activated, culminating in mast cell degranulation and the production of pro-inflammatory cytokines.[7][8][9]

MRGPRX2_Signaling cluster_membrane cluster_cytoplasm Ligand Substance P Compound 48/80 MRGPRX2 MRGPRX2 Ligand->MRGPRX2 QWF This compound QWF->MRGPRX2 Gai Gαi MRGPRX2->Gai Gaq Gαq MRGPRX2->Gaq PI3K PI3K Gai->PI3K PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 MAPK MAPK (ERK, p38, JNK) PI3K->MAPK Ca Ca²⁺ IP3->Ca Ca->MAPK Degranulation Mast Cell Degranulation Ca->Degranulation NFkB NF-κB MAPK->NFkB Cytokines Cytokine Production NFkB->Cytokines

Figure 2: Simplified MRGPRX2 signaling pathway and inhibition by this compound.

In Vivo Experimental Protocols

The following protocols are based on published studies and provide a framework for using the this compound in murine models of itch.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Pruritogen (e.g., Substance P, Compound 48/80, Lithocholic Acid)

  • Experimental animals (e.g., C57BL/6 mice)

  • 30-gauge needles and syringes

Preparation of this compound Solution
  • Reconstitution: Dissolve the this compound in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Working Solution: On the day of the experiment, dilute the stock solution with sterile PBS to the desired final concentration. A commonly used in vivo concentration is 500 μM. It is crucial to ensure the final DMSO concentration is non-toxic to the animals (typically <1%).

In Vivo Itch Model in Mice

This protocol describes the induction of scratching behavior in mice and its inhibition by the this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation A Prepare 500 μM This compound Solution D Intradermal Co-injection (10 μL) into Cheek A->D B Prepare Pruritogen (e.g., Substance P) B->D C Acclimatize Mice C->D E Record Scratching Behavior (e.g., for 30 minutes) D->E F Analyze Data E->F

References

Application Notes and Protocols: Investigating the Effects of QWF Peptide on Isolated Guinea Pig Trachea Strips

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the QWF peptide, a known Substance P (SP) antagonist, in ex vivo studies involving isolated guinea pig trachea strips. The guinea pig trachea serves as a valuable model for investigating airway smooth muscle physiology and pharmacology, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The this compound (Gln-Trp-Phe) offers a tool to probe the mechanisms of neurogenic inflammation and bronchoconstriction mediated by the Substance P/Neurokinin-1 (NK1) receptor system.

This document outlines the necessary protocols for tissue preparation, experimental setup, and data acquisition. It also presents quantitative data on the antagonistic effects of this compound and visualizes the key signaling pathway involved.

Data Presentation

The primary function of the this compound in this experimental model is to antagonize the contractile effect of Substance P. The potency of this antagonism is quantified by the half-maximal inhibitory concentration (IC50).

CompoundAgonistPreparationIC50
This compoundSubstance PIsolated Guinea Pig Trachea Strips4.7 µM[1]

Table 1: Inhibitory Potency of this compound. This table summarizes the reported IC50 value for this compound in antagonizing Substance P-induced contractions in isolated guinea pig tracheal smooth muscle.

Experimental Protocols

Preparation of Isolated Guinea Pig Trachea Strips

This protocol details the dissection and preparation of tracheal smooth muscle strips from guinea pigs for in vitro pharmacology studies.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)[2]

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection instruments (scissors, forceps)

  • Petri dish

  • Suture thread

Procedure:

  • Humanely euthanize the guinea pig via cervical dislocation.

  • Immediately perform a thoracotomy and carefully excise the trachea, from the larynx to the bronchial bifurcation.

  • Place the excised trachea in a Petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.

  • Under a dissecting microscope, carefully remove adhering connective tissue and fat.

  • Cut the trachea into 3-5 mm wide rings.[3]

  • For tracheal strips, cut the cartilage ring opposite the trachealis smooth muscle to form a strip.

  • Tie suture threads to both ends of the tracheal strip.

Organ Bath Setup and Isometric Tension Recording

This protocol describes the setup for maintaining the viability of the tracheal strips and recording their contractile responses.

Materials:

  • Organ bath system with a 10-20 mL jacketed tissue chamber

  • Thermostatically controlled water circulator (37°C)

  • Carbogen gas supply

  • Isometric force transducer

  • Data acquisition system

  • Krebs-Henseleit solution

Procedure:

  • Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.

  • Continuously bubble the solution with carbogen gas.[2][4]

  • Mount the tracheal strips in the organ baths by attaching one end to a fixed hook and the other to an isometric force transducer.

  • Apply an initial resting tension of 1.0-1.5 g to each strip.[3][4]

  • Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • After equilibration, induce a submaximal contraction with an agonist such as acetylcholine (ACh) or histamine to verify tissue viability. Once a stable contraction is achieved, wash the tissue and allow it to return to baseline.

Investigating the Antagonistic Effect of this compound

This protocol outlines the procedure to determine the inhibitory effect of this compound on Substance P-induced tracheal smooth muscle contraction.

Procedure:

  • After equilibration and viability checks, pre-incubate the tracheal strips with a desired concentration of this compound for a specified period (e.g., 20-30 minutes). A vehicle control (Krebs-Henseleit solution) should be run in parallel.

  • Generate a cumulative concentration-response curve for Substance P by adding increasing concentrations of SP to the organ bath.

  • Record the isometric contraction at each concentration until a maximal response is achieved.

  • In the presence of different concentrations of this compound, a rightward shift in the Substance P concentration-response curve is expected, indicating competitive antagonism.

  • The IC50 value can be calculated from the inhibition of the maximal response to Substance P at a fixed concentration in the presence of varying concentrations of this compound.

Signaling Pathways and Visualizations

Substance P-Induced Contraction in Tracheal Smooth Muscle

Substance P mediates its contractile effect on airway smooth muscle primarily through the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.

The key steps in this pathway are:

  • Receptor Activation: Substance P binds to the NK1 receptor on the surface of tracheal smooth muscle cells.

  • G-Protein Coupling: The activated NK1 receptor couples to the Gq/11 family of G-proteins.

  • Phospholipase C Activation: The alpha subunit of the Gq/11 protein activates Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1]

  • Calcium-Calmodulin Complex Formation: The increased cytosolic Ca2+ binds to calmodulin.

  • MLCK Activation: The Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK).[1][5]

  • Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between actin and myosin, resulting in smooth muscle contraction.[1][5]

This compound, as a Substance P antagonist, competitively binds to the NK1 receptor, thereby preventing Substance P from initiating this signaling cascade and inducing contraction.

Substance_P_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds This compound This compound This compound->NK1R Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Gq11->PLC Activates Ca2 Ca²⁺ IP3->Ca2 Releases from SR Calmodulin Calmodulin Ca2->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK MLCK CaM_Complex->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Phospho_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phospho_Myosin_LC Contraction Contraction Phospho_Myosin_LC->Contraction

Figure 1: Substance P Signaling Pathway in Tracheal Smooth Muscle. This diagram illustrates the intracellular signaling cascade initiated by Substance P binding to the NK1 receptor, leading to smooth muscle contraction, and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the logical flow of an experiment designed to assess the antagonistic properties of the this compound.

Experimental_Workflow cluster_preparation Tissue Preparation cluster_setup Experimental Setup cluster_experiment Antagonism Assay cluster_analysis Data Analysis A Euthanize Guinea Pig B Excise Trachea A->B C Prepare Tracheal Strips B->C D Mount Strips in Organ Bath C->D E Equilibrate (1 hr) D->E F Check Viability (e.g., ACh) E->F G Pre-incubate with This compound or Vehicle F->G H Cumulative Dosing of Substance P G->H I Record Isometric Contraction H->I J Construct Dose-Response Curves I->J K Calculate IC₅₀ J->K

Figure 2: Experimental Workflow for this compound Antagonism Study. This flowchart depicts the sequential steps involved in the preparation, execution, and analysis of an experiment investigating the effects of this compound on isolated guinea pig trachea.

References

Application of QWF Peptide in Itch Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itch, or pruritus, is a complex and often debilitating sensory experience that is a hallmark of numerous dermatological and systemic diseases. The limitations of current antipruritic therapies, particularly the ineffectiveness of antihistamines in many chronic itch conditions, highlight the urgent need for novel therapeutic strategies targeting histamine-independent itch pathways. The QWF peptide (Boc-Gln-D-Trp(Formyl)-Phe benzyl ester) has emerged as a valuable pharmacological tool in the investigation of these pathways.[1][2][3] This tripeptide acts as a dual antagonist of the neurokinin-1 receptor (NK-1R) and, more significantly for itch research, Mas-related G-protein coupled receptors (Mrgprs).[1][4][5] Specifically, QWF has been shown to inhibit the activation of human MRGPRX2 and its mouse orthologs, MrgprA1 and MrgprB2, which are key receptors implicated in non-histaminergic itch.[1][4][5][6]

These application notes provide a comprehensive overview of the use of this compound in various itch research models, detailing its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

This compound exerts its antipruritic effects by antagonizing receptors involved in itch signaling. While it was initially identified as an NK-1R antagonist, its crucial role in itch research stems from its ability to block the activation of Mrgprs by various pruritogens, including Substance P (SP) and the mast cell degranulator compound 48/80.[1][4][6]

  • Antagonism of Mrgprs: QWF effectively inhibits the activation of human MRGPRX2, which is expressed on mast cells and dorsal root ganglion (DRG) neurons.[1][5] In mouse models, it antagonizes MrgprA1, found on sensory nerves, and MrgprB2, located on mast cells.[1][4][6] This dual antagonism on both sensory neurons and mast cells makes it a potent inhibitor of itch induced by secretagogues that act via these receptors.

  • Inhibition of Mast Cell Degranulation: By blocking MRGPRX2 and MrgprB2, QWF prevents the IgE-independent degranulation of mast cells induced by substances like SP and compound 48/80.[4][5] This, in turn, reduces the release of inflammatory mediators that contribute to the itch sensation.

  • Blockade of Neuronal Activation: QWF directly antagonizes the activation of sensory neurons expressing MrgprA1 by pruritogens, thereby inhibiting the transmission of itch signals from the periphery to the central nervous system.[1]

The following diagram illustrates the signaling pathway of itch induction by Substance P and the inhibitory action of this compound.

QWF_Signaling_Pathway cluster_ligand Pruritogen cluster_receptors Receptors cluster_cellular_effects Cellular Effects cluster_sensation Sensation Substance P Substance P MrgprA1 MrgprA1 (Sensory Neuron) Substance P->MrgprA1 MrgprB2 MrgprB2 (Mast Cell) Substance P->MrgprB2 NK1R NK-1R Substance P->NK1R Neuronal\nActivation Neuronal Activation MrgprA1->Neuronal\nActivation Mast Cell\nDegranulation Mast Cell Degranulation MrgprB2->Mast Cell\nDegranulation NK1R->Neuronal\nActivation Itch Itch Neuronal\nActivation->Itch Mast Cell\nDegranulation->Itch QWF This compound QWF->MrgprA1 QWF->MrgprB2 QWF->NK1R

Caption: this compound's inhibitory action on Substance P-induced itch signaling pathway.

Quantitative Data Summary

The efficacy of this compound in reducing itch has been quantified in various preclinical models. The following tables summarize key findings from published studies.

In Vivo Model Pruritogen This compound Dose Effect on Scratching Bouts Reference
Mouse Cheek ModelSubstance P (500 µM)500 µM (co-injected)Significantly decreased[1][4]
Mouse Cheek ModelCompound 48/80500 µM (co-injected)Significantly decreased[2][4][6]
Mouse Cheek ModelSLIGRL500 µM (co-injected)Significantly decreased[2]
Mouse Cheek ModelLithocholic Acid (LCA)500 µM (co-injected)Mixed response, decreased in responders[7]
In Vitro Assay Agonist This compound Concentration Effect Reference
Calcium Flux in DRG neurons (NK-1R-/-)Substance P (300 nM)1 µMAbolished SP-induced calcium flux[1]
Mast Cell Degranulation (LAD2 cells)Substance PNot specifiedSignificantly inhibited[2][5]
Mast Cell Degranulation (LAD2 cells)Compound 48/80Not specifiedSignificantly inhibited[2][5]
MRGPRX2 ActivationSubstance PIC50 = 90 µMInhibited SP binding[3]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are protocols for key experiments cited in the literature.

Protocol 1: Mouse Cheek Model of Itch

This model is widely used to differentiate itch-related scratching from pain-related wiping behaviors.

Materials:

  • This compound (Boc-Gln-D-Trp(Formyl)-Phe benzyl ester trifluoroacetate)

  • Pruritogen (e.g., Substance P, Compound 48/80)

  • Vehicle (e.g., PBS, DMSO)

  • Male or female mice (e.g., C57BL/6), 8-12 weeks old

  • Insulin syringes with 31-gauge needles

  • Video recording equipment

Procedure:

  • Animal Acclimatization: Habituate mice to the experimental setup for 30 minutes daily for at least 3 days prior to the experiment. On the day of the experiment, allow a 15-minute acclimatization period.

  • Reagent Preparation: Dissolve this compound and the chosen pruritogen in the appropriate vehicle. A common concentration for both is 500 µM. For co-injection studies, mix QWF and the pruritogen immediately before injection.

  • Intradermal Injection: Using an insulin syringe, inject a total volume of 10 µL intradermally into the cheek of the mouse.

  • Behavioral Recording: Immediately after injection, place the mouse in a clean cage and record its behavior for 30 minutes.

  • Data Analysis: Count the number of scratching bouts directed at the injection site with the hind limbs. A bout is defined as one or more rapid scratching motions. Compare the number of scratches between control (vehicle), pruritogen-only, and QWF + pruritogen groups. Statistical analysis is typically performed using an unpaired Student's t-test or one-way ANOVA followed by a post-hoc test.

The following diagram outlines the experimental workflow for the mouse cheek model of itch.

Experimental_Workflow cluster_exp Experiment cluster_analysis Analysis Habituation Animal Habituation (3 days, 30 min/day) Reagent_Prep Reagent Preparation (QWF, Pruritogen, Vehicle) Injection Intradermal Cheek Injection (10 µL) Reagent_Prep->Injection Recording Behavioral Recording (30 minutes) Injection->Recording Quantification Quantification of Scratching Bouts Recording->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Experimental workflow for the mouse cheek model of itch using this compound.
Protocol 2: In Vitro Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons

This assay assesses the ability of QWF to block pruritogen-induced activation of sensory neurons.

Materials:

  • Cultured DRG neurons from mice

  • This compound

  • Substance P

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence microscopy setup

Procedure:

  • DRG Neuron Culture: Isolate and culture DRG neurons from mice according to standard protocols.

  • Calcium Dye Loading: Load the cultured neurons with a calcium indicator dye as per the manufacturer's instructions.

  • Baseline Measurement: Establish a stable baseline fluorescence signal for each neuron.

  • Agonist Application: Apply Substance P (e.g., 300 nM) to the neurons and record the change in intracellular calcium concentration.

  • Antagonist Application: After a washout period, pre-incubate the neurons with this compound (e.g., 1 µM) for a specified duration.

  • Co-application: While still in the presence of QWF, re-apply Substance P and record the calcium response.

  • Data Analysis: Measure the amplitude of the calcium transients in response to Substance P with and without QWF pre-incubation. Compare the responses to determine the inhibitory effect of QWF.

Conclusion

The this compound is a powerful tool for investigating the mechanisms of histamine-independent itch, particularly those mediated by Mrgprs. Its ability to antagonize both neuronal and mast cell activation provides a unique advantage in dissecting the complex signaling pathways of pruritus. The protocols and data presented here serve as a guide for researchers aiming to utilize QWF in their itch research models, ultimately contributing to the development of novel and more effective antipruritic therapies.

References

Application Notes: QWF Peptide in the Investigation of Type-2 Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The QWF peptide is a synthetic tripeptide that functions as a potent antagonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the neurokinin 1 receptor (NK-1R), the primary receptor for Substance P (SP).[1][2] Given the emerging roles of MRGPRX2 and SP in modulating mast cell and other immune cell functions, the this compound has become a valuable tool for dissecting the mechanisms underlying IgE-independent allergic and pseudoallergic reactions, as well as aspects of type-2 immunity.[3][4]

Mechanism of Action

The this compound competitively inhibits the binding of agonists like Substance P and compound 48/80 to MRGPRX2.[2] MRGPRX2 is predominantly expressed on mast cells and is implicated in their degranulation, a key event in the release of inflammatory mediators such as histamine and β-hexosaminidase.[5][6] By blocking MRGPRX2, the this compound effectively attenuates mast cell activation and the subsequent inflammatory cascade.[7]

Furthermore, Substance P, a neuropeptide released from sensory neurons, has been shown to trigger dendritic cell migration and initiate type-2 immune responses to allergens.[4] SP can induce the release of Th2-related cytokines, including IL-4, IL-5, and IL-13, from mast cells, promoting a type-2 inflammatory environment.[8] Therefore, by antagonizing the actions of SP, the this compound serves as a powerful inhibitor of neurogenic inflammation and its contribution to type-2 immunity.[9] Recent studies have also identified MRGPRX2 expression on other key type-2 immune cells, such as basophils and eosinophils, suggesting a broader role for this receptor and its antagonists in regulating type-2 responses.[10][11]

Quantitative Data

The following tables summarize the inhibitory concentrations of the this compound against various agonists and receptors.

TargetAgonistAssayIC50Reference
Substance P ReceptorSubstance PGuinea Pig Trachea Contraction4.7 µM[12]
MRGPRX2Substance PInhibition of SP Binding-
MRGPRX2Compound 48/80Inhibition of MRGPRX2 Activation-

Note: Specific IC50 values for this compound against SP and compound 48/80 on MRGPRX2 are not consistently reported in the literature, but its antagonistic activity is well-documented.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound-Mediated Inhibition of MRGPRX2 Signaling Agonist Substance P / Compound 48/80 MRGPRX2 MRGPRX2 Agonist->MRGPRX2 Activates QWF This compound QWF->MRGPRX2 Inhibits Gq Gαq MRGPRX2->Gq Activates PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Degranulation Mast Cell Degranulation (Histamine, β-hexosaminidase release) Ca_release->Degranulation Type2_Cytokines Type-2 Cytokine Release (IL-4, IL-5, IL-13) Degranulation->Type2_Cytokines

Caption: this compound blocks MRGPRX2 activation, inhibiting downstream signaling.

G cluster_1 Experimental Workflow: In Vitro Mast Cell Degranulation Assay start Start: Culture Mast Cells pretreat Pre-treat with This compound or Vehicle start->pretreat stimulate Stimulate with Compound 48/80 or Substance P pretreat->stimulate incubate Incubate (e.g., 30 min at 37°C) stimulate->incubate collect Collect Supernatant incubate->collect assay β-hexosaminidase Assay collect->assay analyze Analyze Data: Compare QWF vs. Vehicle assay->analyze

References

Application Notes and Protocols for Detecting QWF Peptide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The QWF peptide (Gln-D-Trp-Phe) is a potent antagonist of Substance P (SP) and the Mas-related G-protein coupled receptor X2 (MRGPRX2). Its primary biological activity involves the inhibition of mast cell degranulation, a key event in allergic and inflammatory responses.[1][2][3] These application notes provide detailed protocols for assessing the inhibitory activity of the this compound on its target receptors, offering valuable tools for research and drug development in immunology and pharmacology.

Key Activities of this compound

The this compound has been demonstrated to exhibit the following key activities:

  • Antagonism of Substance P: this compound competitively inhibits the binding of Substance P to its receptor, the Neurokinin-1 Receptor (NK-1R).[1][4]

  • Antagonism of MRGPRX2: this compound blocks the activation of MRGPRX2 by various secretagogues, including Substance P and Compound 48/80.[2][3][5]

  • Inhibition of Mast Cell Degranulation: By antagonizing NK-1R and MRGPRX2, this compound effectively reduces the release of inflammatory mediators, such as histamine and β-hexosaminidase, from mast cells.[5][6]

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the reported quantitative data for the inhibitory activity of the this compound in various assays.

Assay TypeTarget/StimulusCell/Tissue TypeParameter MeasuredIC50 ValueReference
Substance P AntagonismSubstance P-Binding Affinity0.09 µM[1][4]
Tracheal ContractionSubstance PIsolated Guinea Pig TracheaInhibition of Contraction4.7 µM[1][4]
Mast Cell DegranulationCompound 48/80Human Mast Cell Line 1 (HMC-1)Inhibition of β-hexosaminidase releaseNot explicitly quantified in sources[6]
Mast Cell DegranulationCompound 48/80Human Mast Cell Line 1 (HMC-1)Inhibition of CD63 expressionNot explicitly quantified in sources[6]
Itch ResponseCompound 48/80Mice (in vivo)Inhibition of scratching behaviorNot explicitly quantified in sources[2][3]

Signaling Pathways

The inhibitory action of the this compound is centered on the modulation of signaling pathways initiated by Substance P and other mast cell secretagogues through the NK-1R and MRGPRX2 receptors.

G_protein_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response SP Substance P NK1R NK-1R SP->NK1R Activates MRGPRX2 MRGPRX2 SP->MRGPRX2 Activates QWF This compound QWF->NK1R Inhibits QWF->MRGPRX2 Inhibits Gq Gαq NK1R->Gq Activates MRGPRX2->Gq Activates Gi Gαi MRGPRX2->Gi Activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Mast Cell Degranulation Ca_release->Degranulation PKC->Degranulation cAMP ↓ cAMP AC->cAMP

Caption: this compound Signaling Pathway Inhibition.

Experimental Protocols

Protocol 1: Isolated Guinea Pig Trachea Contraction Assay

This ex vivo assay measures the ability of the this compound to inhibit Substance P-induced smooth muscle contraction in isolated guinea pig tracheal rings.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Substance P

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig by cervical dislocation.

    • Carefully excise the trachea and place it in ice-cold Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

    • Open the rings by cutting through the cartilage opposite the smooth muscle.[7]

    • Suture the rings together to form a tracheal chain.[7]

  • Organ Bath Setup:

    • Mount the tracheal chain in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[8]

    • Connect one end of the chain to a fixed hook and the other to an isometric force transducer.

    • Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.[8]

  • Experimental Protocol:

    • After equilibration, induce a submaximal contraction with an EC50 concentration of Substance P (concentration to be determined by a prior concentration-response curve).

    • Once the contraction has stabilized, add increasing cumulative concentrations of this compound to the organ bath.

    • Record the relaxation of the tracheal muscle at each concentration.

    • In a separate set of experiments, pre-incubate the tracheal preparations with various concentrations of this compound for 20-30 minutes before adding Substance P to assess the antagonistic effect.

  • Data Analysis:

    • Express the relaxation as a percentage of the initial Substance P-induced contraction.

    • Calculate the IC50 value for the this compound from the concentration-response curve using non-linear regression analysis.

experimental_workflow_trachea cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanize Euthanize Guinea Pig Excise Excise Trachea Euthanize->Excise Clean Clean and Cut into Rings Excise->Clean Mount Mount in Organ Bath Clean->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Induce_Contraction Induce Contraction (Substance P) Equilibrate->Induce_Contraction Add_QWF Add Cumulative [this compound] Induce_Contraction->Add_QWF Record Record Relaxation Add_QWF->Record Calculate_Relaxation Calculate % Relaxation Record->Calculate_Relaxation Plot_Curve Plot Concentration- Response Curve Calculate_Relaxation->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Guinea Pig Trachea Contraction Assay Workflow.

Protocol 2: Mast Cell Degranulation - β-Hexosaminidase Release Assay

This in vitro assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a marker of degranulation.

Materials:

  • Human Mast Cell Line (HMC-1 or LAD2)

  • Cell culture medium (e.g., IMDM with supplements for HMC-1, StemPro-34 for LAD2)

  • Tyrode's buffer (or HEPES buffer)

  • Compound 48/80 or Substance P

  • This compound

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Microplate reader (405 nm)

Procedure:

  • Cell Culture and Plating:

    • Culture mast cells according to standard protocols.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound:

    • Wash the cells once with Tyrode's buffer.

    • Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the wells.

    • Incubate for 30 minutes at 37°C.

  • Stimulation of Degranulation:

    • Add 50 µL of Tyrode's buffer containing the secretagogue (e.g., 10 µg/mL Compound 48/80 or 1 µM Substance P) to each well.

    • For controls, add buffer alone (spontaneous release) or buffer with the secretagogue but without this compound (maximum release). To determine the total β-hexosaminidase content, lyse a set of untreated cells with 0.1% Triton X-100.

    • Incubate for 30-60 minutes at 37°C.[3]

  • Enzyme Assay:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of PNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 60-90 minutes.[9][10]

    • Stop the reaction by adding 100 µL of stop solution.[9]

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100

    • Plot the percentage of inhibition versus the concentration of this compound and determine the IC50 value.

experimental_workflow_beta_hex cluster_prep Cell Preparation cluster_exp Experiment cluster_assay Enzyme Assay cluster_analysis Data Analysis Culture Culture Mast Cells Plate Plate Cells in 96-well Plate Culture->Plate Pretreat Pre-treat with This compound (30 min) Plate->Pretreat Stimulate Stimulate with Secretagogue (30-60 min) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Add_Substrate Add PNAG Substrate Collect_Supernatant->Add_Substrate Incubate_Assay Incubate (60-90 min) Add_Substrate->Incubate_Assay Stop_Reaction Add Stop Solution Incubate_Assay->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calculate_Release Calculate % Release Read_Absorbance->Calculate_Release Determine_IC50 Determine IC50 Calculate_Release->Determine_IC50

References

Application Notes and Protocols for QWF Peptide Small Molecule Cocktail Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The QWF peptide is a synthetic tripeptide that functions as a potent antagonist of Substance P (SP) and an inhibitor of the Mas-related G-protein-coupled receptor X2 (MRGPRX2). This dual activity makes it a valuable tool for studying neuro-immune interactions, particularly in the context of mast cell activation and degranulation. In recent years, the this compound has been incorporated into small molecule cocktails to modulate the cellular microenvironment, notably in the generation of three-dimensional (3D) cultures of lung alveolar cells. These application notes provide detailed protocols for the preparation and use of this compound-containing small molecule cocktails, with a focus on its application in mast cell degranulation assays and its potential role in 3D cell culture.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound based on available research.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight697.78 g/mol
FormulaC38H43N5O8
SequenceGln-D-Trp(Formyl)-Phe-OBzl (modified)
SolubilitySoluble to 10 mg/mL in DMSO
Purity≥90%
StorageStore at -20°C

Table 2: In Vitro Activity of this compound

ParameterValueConditionsReference
IC50 (Substance P antagonist)90 µMInhibition of Substance P binding.
IC50 (Substance P antagonist)0.09 µMAntagonism of Substance P.[1]
Effective Inhibitory Concentration (vs. Substance P-induced degranulation)100 µMInhibition of degranulation in LAD2 mast cells induced by 1 µM Substance P.[2]
Effective Inhibitory Concentration (vs. Compound 48/80-induced degranulation)100 µMInhibition of degranulation in LAD2 mast cells induced by 1.5 µM Compound 48/80.[2]
Effective Inhibitory Concentration (vs. Atracurium-induced degranulation)100 µMInhibition of degranulation in LAD2 mast cells induced by 100 µM atracurium.[2]
Effective Inhibitory Concentration (vs. Ciprofloxacin-induced degranulation)100 µMInhibition of degranulation in LAD2 mast cells induced by 100 µM ciprofloxacin.[2]

Signaling Pathway

The this compound exerts its inhibitory effects by blocking the activation of the MRGPRX2 receptor by agonists such as Substance P and Compound 48/80. This signaling pathway is crucial in mast cell degranulation and the subsequent release of inflammatory mediators.

QWF_Signaling_Pathway cluster_ligands Agonists cluster_receptor Mast Cell Membrane cluster_inhibition Antagonist cluster_downstream Intracellular Signaling & Response SubstanceP Substance P MRGPRX2 MRGPRX2 Receptor SubstanceP->MRGPRX2 Compound4880 Compound 48/80 Compound4880->MRGPRX2 G_Protein G-Protein Activation MRGPRX2->G_Protein QWF This compound QWF->MRGPRX2 Inhibition PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Degranulation Mast Cell Degranulation (Histamine, Cytokine Release) Ca_Release->Degranulation

This compound signaling pathway in mast cells.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Based on the desired stock concentration (e.g., 10 mg/mL), calculate the required volume of DMSO. The this compound is soluble up to 10 mg/mL in DMSO.

  • Aseptically add the calculated volume of DMSO to the vial of this compound.

  • Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking.

  • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

This compound Small Molecule Cocktail for 3D Alveolar Cell Culture

Small Molecule Cocktail (SMC) Medium Composition: [3]

ComponentSupplier (Example)Final Concentration
Jagged-1 peptideAnaSpec (AS-61298)1 µM
hNogginR&D Systems (6057-NG)100 ng/mL
SB431542Sigma-Aldrich (616464)10 µM
hFGF-10R&D Systems (345-FG)10 ng/mL
hFGF-7 (KGF)R&D Systems (251-KG)10 ng/mL
CHIR99021Sigma-Aldrich (SML1046)3 µM
Y-27632Sigma-Aldrich (688001)10 µM
This compound (e.g., R&D Systems)1-10 µM (to be optimized)

Protocol:

  • Prepare individual stock solutions of each small molecule in the appropriate solvent as recommended by the manufacturer.

  • On the day of use, prepare the complete SMC medium by adding the required volume of each stock solution to the basal alveolar epithelial cell medium (e.g., AEpiCM, ScienCell, 3201).

  • Filter-sterilize the final SMC medium using a 0.22 µm syringe filter.

  • This medium can be used for the long-term 2D culture of human primary alveolar epithelial cells (HPAEpiCs) and for the generation of 3D alveolar organoids on Matrigel-coated transwell inserts.[3]

Alveolar_Culture_Workflow HPAEpiCs Human Primary Alveolar Epithelial Cells (HPAEpiCs) SMC_Medium Small Molecule Cocktail (SMC) Medium (including this compound) HPAEpiCs->SMC_Medium Culture in TwoD_Culture Long-term 2D Culture SMC_Medium->TwoD_Culture ThreeD_Culture 3D Alveolar Organoid Culture (on Matrigel) TwoD_Culture->ThreeD_Culture Seeding for 3D Application Applications: - Disease Modeling - Drug Screening - Toxicity Testing ThreeD_Culture->Application

Workflow for 3D alveolar cell culture.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To quantify the inhibitory effect of this compound on mast cell degranulation induced by Substance P or Compound 48/80.

Materials:

  • LAD2 human mast cell line

  • This compound stock solution (in DMSO)

  • Substance P or Compound 48/80

  • Tyrode's buffer or similar physiological buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for cell lysis)

  • 96-well microplate

  • Microplate reader (405 nm)

Protocol:

  • Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Pre-treatment with this compound:

    • Wash the cells once with Tyrode's buffer.

    • Prepare serial dilutions of this compound in Tyrode's buffer (e.g., 1 µM, 10 µM, 100 µM).

    • Add the this compound dilutions to the respective wells and incubate for 10-30 minutes at 37°C.[2] Include a vehicle control (Tyrode's buffer with the same concentration of DMSO as the highest this compound concentration).

  • Stimulation:

    • Prepare solutions of Substance P (e.g., 1 µM) or Compound 48/80 (e.g., 1.5 µM) in Tyrode's buffer.[2]

    • Add the stimulant to the wells (except for the negative control and total release wells) and incubate for 30-60 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 200 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

  • Cell Lysis (for Total Release):

    • To the remaining cell pellets in the original plate, add Tyrode's buffer containing 0.1% Triton X-100 to lyse the cells and release the total intracellular β-hexosaminidase.

  • Enzymatic Reaction:

    • Add the PNAG substrate solution to each well of the supernatant plate and the lysate plate.

    • Incubate at 37°C for 60-90 minutes.

  • Stopping the Reaction: Add the stop solution to each well. A yellow color will develop.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation of Percent Degranulation:

    • Percent Degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Degranulation_Assay_Workflow Seed_Cells Seed LAD2 Mast Cells Pretreat_QWF Pre-treat with this compound (or Vehicle Control) Seed_Cells->Pretreat_QWF Stimulate Stimulate with Substance P or Compound 48/80 Pretreat_QWF->Stimulate Collect_Supernatant Collect Supernatant (Released β-Hexosaminidase) Stimulate->Collect_Supernatant Lyse_Cells Lyse Remaining Cells (Total β-Hexosaminidase) Stimulate->Lyse_Cells Enzymatic_Reaction Add PNAG Substrate & Incubate Collect_Supernatant->Enzymatic_Reaction Lyse_Cells->Enzymatic_Reaction Measure_Absorbance Stop Reaction & Measure Absorbance at 405 nm Enzymatic_Reaction->Measure_Absorbance Calculate Calculate % Degranulation Measure_Absorbance->Calculate

Workflow for mast cell degranulation assay.

References

QWF Peptide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QWF Peptide is a modified tripeptide (Gln-Trp-Phe) that functions as a potent antagonist of Substance P (SP). It exerts its effects through the competitive inhibition of the Mas-related G-protein coupled receptor X2 (MRGPRX2) and the neurokinin-1 receptor (NK1R).[1] This dual antagonism makes this compound a valuable tool for investigating the roles of Substance P in various physiological and pathological processes, including neurogenic inflammation, mast cell degranulation, and pruritus (itch). These application notes provide an overview of commercially available sources, key technical data, and detailed protocols for the use of this compound in common research applications.

Commercial Sources and Technical Data

This compound is available from several commercial suppliers, ensuring its accessibility for research purposes. The peptide is typically supplied as a lyophilized solid and requires reconstitution before use.

Table 1: Commercial Suppliers and Physical/Chemical Properties of this compound

SupplierCatalog Number (Example)PurityMolecular Weight ( g/mol )Formula
R&D Systems6642≥90%697.78C₃₈H₄₃N₅O₈
Tocris Bioscience6642≥90% (HPLC)697.78C₃₈H₄₃N₅O₈
MedchemExpressHY-13510898.15%697.78C₃₈H₄₃N₅O₈
MyBioSourceMBS3848126Research Grade697.78C₃₈H₄₃N₅O₈

Sequence and Modifications:

  • Sequence: Gln-Trp-Phe (QWF)

  • Modifications: Gln-1 = N-terminal Boc; Trp-2 = D-Trp(Formyl); Phe-3 = Phe-OBzl[1]

Solubility and Storage:

  • Solubility: Soluble to 10 mg/ml in DMSO.[1] For aqueous buffers, it is recommended to first dissolve the peptide in a small amount of DMSO and then dilute with the buffer of choice.

  • Storage: Store as a lyophilized solid at -20°C.[1] Peptide solutions are less stable and should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]

Quantitative Data: Biological Activity

This compound exhibits varying inhibitory concentrations depending on the experimental model and target.

Table 2: IC₅₀ Values for this compound

ActivityIC₅₀ ValueAssay SystemReference
Substance P Antagonism90 µMInhibition of SP binding to MRGPRX2R&D Systems, Tocris Bioscience[1]
Substance P Antagonism0.09 µMNot specifiedMedchemExpress[2]
Antagonism of SP-induced Contraction4.7 µMIsolated guinea pig trachea stripsMedchemExpress[2]

Signaling Pathway

This compound acts as an antagonist at the MRGPRX2 receptor, which is prominently expressed on mast cells. Substance P, a neuropeptide released from sensory neurons, is a key agonist for this receptor. Activation of MRGPRX2 by Substance P leads to mast cell degranulation and the release of inflammatory mediators such as histamine and β-hexosaminidase. QWF competitively blocks this interaction, thereby inhibiting downstream inflammatory responses.

G cluster_0 Sensory Neuron cluster_1 Mast Cell Noxious Stimuli Noxious Stimuli Substance P Release Substance P Release Noxious Stimuli->Substance P Release Substance P Substance P Substance P Release->Substance P MRGPRX2 MRGPRX2 G-protein Activation G-protein Activation MRGPRX2->G-protein Activation Calcium Mobilization Calcium Mobilization G-protein Activation->Calcium Mobilization Degranulation Degranulation Calcium Mobilization->Degranulation Substance P->MRGPRX2 Binds & Activates QWF QWF QWF->MRGPRX2 Blocks

Caption: Substance P/MRGPRX2 signaling pathway and QWF inhibition.

Application Notes and Experimental Protocols

Application 1: Inhibition of Mast Cell Degranulation

Objective: To assess the ability of this compound to inhibit Substance P-induced mast cell degranulation in vitro. Mast cell degranulation can be quantified by measuring the release of the granular enzyme β-hexosaminidase.

Experimental Workflow Diagram:

G cluster_workflow Mast Cell Degranulation Assay Workflow A 1. Culture Mast Cells (e.g., LAD2, HMC-1) B 2. Pre-incubate with This compound A->B C 3. Stimulate with Substance P B->C D 4. Collect Supernatant and Lyse Cells C->D E 5. Measure β-hexosaminidase Activity D->E F 6. Calculate Percent Degranulation E->F

Caption: Workflow for in vitro mast cell degranulation assay.

Detailed Protocol: β-Hexosaminidase Release Assay

  • Cell Culture: Culture a suitable mast cell line (e.g., human LAD2 or HMC-1 cells) under recommended conditions.

  • Cell Preparation: On the day of the experiment, harvest cells and wash them with a suitable buffer, such as Tyrode's buffer. Resuspend the cells at a concentration of 5 x 10⁵ cells/mL in the same buffer.

  • Pre-incubation with QWF: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO diluted in buffer). Incubate for 30 minutes at 37°C.

  • Stimulation: Add Substance P (e.g., at a final concentration of 1-10 µM) to the wells to induce degranulation. For controls, include wells with cells only (spontaneous release) and cells lysed with 0.2% Triton-X100 (total release). Incubate for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well. Lyse the remaining cell pellets with Triton-X100 to measure the total cellular β-hexosaminidase.

  • Enzyme Assay: In a separate 96-well plate, mix a sample of the supernatant or cell lysate with a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). Incubate for 60-90 minutes at 37°C. Stop the reaction by adding a high pH buffer (e.g., sodium carbonate or glycine solution).

  • Data Analysis: Read the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

Application 2: In Vivo Model of Pruritus (Itch)

Objective: To evaluate the anti-pruritic effect of this compound in a mouse model of itch induced by Substance P or other pruritogens like Compound 48/80.

Experimental Workflow Diagram:

G cluster_workflow In Vivo Scratching Model Workflow A 1. Acclimate Mice B 2. Prepare Injections (Pruritogen +/- QWF) A->B C 3. Intradermal Injection (e.g., cheek) B->C D 4. Video Record Behavior C->D E 5. Quantify Scratching Bouts D->E

Caption: Workflow for in vivo mouse scratching model.

Detailed Protocol: Mouse Scratching Behavior Model

  • Animals: Use male ICR or similar mouse strains. Acclimate the animals to the experimental setup for several days before the experiment.

  • Reagent Preparation: Prepare solutions of the pruritogen (e.g., Substance P or Compound 48/80) and this compound in sterile saline.

  • Injection: On the day of the experiment, administer an intradermal injection (typically 10 µL) into the cheek of the mouse.[4] Experimental groups may include:

    • Vehicle control

    • Pruritogen alone

    • Pruritogen co-administered with this compound

  • Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and video record its behavior for 30 minutes.

  • Data Analysis: A blinded observer should review the video recordings and count the number of scratching bouts directed towards the injection site with the hind limbs. A bout of scratching is defined as a continuous scratching motion that is only interrupted by brief pauses. Compare the number of scratches between the different treatment groups using appropriate statistical tests.

Application 3: 3D Culture of Lung Alveolar Cells

Objective: To utilize this compound as part of a small molecule cocktail to support the 3D culture and differentiation of human alveolar type 2 (hAT2) cells into organoids. While the exact mechanism of QWF in this context is not fully elucidated, it is proposed to help maintain the stemness or promote the differentiation of the alveolar cells by modulating local signaling pathways.

Note: The following protocol is adapted from Youk et al. (2020) as referenced by Tocris Bioscience and R&D Systems for the use of QWF in this application. The inclusion of QWF is based on the supplier's recommendation. The optimal concentration of QWF should be determined empirically by the researcher.

Experimental Workflow Diagram:

G cluster_workflow 3D Lung Alveolar Culture Workflow A 1. Isolate hAT2 Cells from Lung Tissue B 2. Embed Cells in Basement Membrane Extract A->B C 3. Culture in Alveolar Media with Small Molecules (including QWF) B->C D 4. Maintain Culture (Media Changes) C->D E 5. Monitor Organoid Formation D->E

Caption: Workflow for 3D lung alveolar cell culture.

Detailed Protocol: 3D Alveolar Organoid Culture

  • Cell Isolation: Isolate human alveolar type 2 (hAT2) cells from healthy donor lung tissue following established protocols.

  • Cell Embedding: Resuspend the isolated hAT2 cells in a 1:1 mixture of base media and growth factor-reduced (GFR) basement membrane extract (BME). Plate this mixture in the apical chamber of a transwell insert or as domes in a multi-well plate.

  • Culture Medium: Prepare the "Alveolar Media" consisting of a basal medium (e.g., DMEM/F-12) supplemented with various growth factors and small molecules, including but not limited to R-Spondin 1, EGF, KGF, FGF-10, Noggin, CHIR99021, and SB431542.[2]

  • Addition of this compound: Based on supplier recommendations, supplement the Alveolar Media with this compound. A starting concentration in the low micromolar range (e.g., 1-10 µM) can be tested.

  • Culture Maintenance: Add the complete Alveolar Media (with QWF) to the basolateral chamber of the transwell or surrounding the BME domes. Maintain the cultures at 37°C and 5% CO₂. Change the medium every 2-3 days. A ROCK inhibitor (e.g., Y-27632) is typically included for the first 48 hours to enhance cell survival.

  • Organoid Development: Monitor the cultures for the formation of 3D alveolar organoids, which typically self-organize over several weeks.

Conclusion

This compound is a versatile research tool for studying the roles of Substance P and the MRGPRX2 receptor in various biological systems. Its commercial availability and well-documented biological activities make it suitable for a range of in vitro and in vivo applications, from investigating the mechanisms of neurogenic inflammation and itch to its emerging role in supporting complex 3D cell culture models. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental designs.

References

Application Notes and Protocols for QWF Peptide Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QWF peptide is a synthetic tripeptide that functions as a dual antagonist for the Substance P (SP) preferred neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3] In murine models, the ortholog of human MRGPRX2 is MrgprB2.[2] QWF has demonstrated efficacy in preclinical models of itch by inhibiting the activation of sensory neurons and mast cells.[2][4] These application notes provide detailed protocols for the in vivo administration of this compound in mice to study its effects on pruritus and mast cell-mediated responses, along with relevant quantitative data and signaling pathway information.

Quantitative Data

The following tables summarize the quantitative effects of this compound in murine models of itch and in vitro mast cell degranulation assays.

Table 1: Effect of this compound on Scratching Behavior in Mice

InducerMouse StrainThis compound ConcentrationRoute of AdministrationEffect on Scratching BoutsReference
Compound 48/80Wild-Type500 µMCo-injected with inducerSignificantly decreased (p=0.002)[2][4]
Substance PWild-Type500 µMCo-injected with inducerSignificantly decreased (p=0.0134)[2]
Substance PNK-1R-/-500 µMCo-injected with inducerSignificantly decreased (p=0.0040)[2]

Table 2: In Vitro Effect of this compound on Mast Cell Degranulation

Cell LineInducerThis compound ConcentrationInhibition of DegranulationReference
LAD2 (human mast cells)Substance P (1 µM)100 µMSignificant inhibition (p<0.0001)[2]
LAD2 (human mast cells)Compound 48/80 (1.5 µM)100 µMSignificant inhibition (p=0.0001)[2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

Procedure:

  • Reconstitution of this compound:

    • Based on its technical data, this compound is soluble up to 10 mg/mL in DMSO.[3]

    • To prepare a stock solution, dissolve the required amount of this compound powder in a minimal amount of sterile DMSO. For example, to prepare a 10 mM stock solution (MW: 697.78 g/mol ), dissolve 6.98 mg of this compound in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Preparation of Injection Solution:

    • For in vivo administration, the DMSO concentration should be minimized to avoid toxicity.

    • Dilute the this compound stock solution in sterile PBS to the final desired concentration.

    • For a final concentration of 500 µM, dilute the 10 mM stock solution 1:20 in sterile PBS. This results in a final DMSO concentration of 5%, which is generally well-tolerated for subcutaneous or intradermal injections in mice.

    • Always prepare the final injection solution fresh on the day of the experiment.

In Vivo Administration of this compound in Mice

The following protocols describe the intradermal and subcutaneous injection of this compound for studying its effect on scratching behavior. The choice of route may depend on the specific experimental design. For itch studies, intradermal injection at the site of pruritogen challenge is common.

2.1 Intradermal (I.D.) Injection Protocol

This method is suitable for localized administration of this compound, for instance, when co-injecting with an itch-inducing agent at a specific site.

Materials:

  • Prepared this compound injection solution

  • Sterile 0.3 mL insulin syringes with 27-30 gauge needles

  • Electric clippers

  • 70% ethanol

  • Anesthetic (e.g., isoflurane) and vaporizer (optional, for restraint)

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental environment.

    • Gently restrain the mouse. Anesthesia may be used for prolonged procedures or to minimize stress.

    • Shave a small area on the rostral back (nape of the neck) or another desired injection site.

    • Wipe the shaved area with 70% ethanol and allow it to dry completely.

  • Injection:

    • Draw the this compound solution into the syringe, ensuring there are no air bubbles.

    • Gently lift the skin at the injection site.

    • Insert the needle, bevel up, into the dermis at a shallow angle (10-15 degrees).

    • Inject a small volume, typically 20-50 µL, of the this compound solution. A small, pale bleb should form at the injection site, indicating a successful intradermal injection.

    • If co-injecting with a pruritogen, the this compound can be mixed with the pruritogen solution or injected at the same site immediately before the pruritogen.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

    • For scratching behavior studies, video record the mice for a defined period (e.g., 30-60 minutes) immediately following the injection.

2.2 Subcutaneous (S.C.) Injection Protocol

This method is suitable for systemic or regional administration of this compound.

Materials:

  • Prepared this compound injection solution

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Gently restrain the mouse by grasping the loose skin at the nape of the neck.

  • Injection:

    • Create a "tent" of skin on the back of the mouse.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at the base of the skin tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the desired volume of this compound solution, typically 100-200 µL.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions and for the desired experimental outcomes.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound exerts its effects primarily by antagonizing the MRGPRX2 receptor on mast cells and sensory neurons. The binding of ligands like Substance P or Compound 48/80 to MRGPRX2 initiates a signaling cascade leading to cellular responses such as degranulation and the sensation of itch.

MRGPRX2_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_antagonist Antagonist cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Substance P Substance P MRGPRX2 MRGPRX2 Substance P->MRGPRX2 Activates Compound 48/80 Compound 48/80 Compound 48/80->MRGPRX2 Activates Gq Gq MRGPRX2->Gq Gi Gi MRGPRX2->Gi Itch Itch Sensation MRGPRX2->Itch in Sensory Neurons QWF QWF QWF->MRGPRX2 Inhibits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Mast Cell Degranulation Ca_release->Degranulation PKC->Degranulation

Caption: MRGPRX2 signaling pathway inhibited by this compound.

Experimental Workflow for Assessing this compound Efficacy In Vivo

The following diagram outlines the typical workflow for evaluating the anti-pruritic effects of this compound in a mouse model.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis A Prepare this compound and Pruritogen Solutions B Shave Injection Site on Mouse Back A->B C Administer this compound (e.g., I.D. or S.C.) B->C D Administer Pruritogen (e.g., Substance P, C48/80) C->D Co-injection or Sequential Injection E Video Record Mouse Behavior (30-60 min) D->E F Quantify Scratching Bouts E->F G Statistical Analysis F->G

Caption: Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for Measuring QWF Peptide IC50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

QWF peptide is a synthetic tripeptide that functions as an antagonist of Substance P (SP) and inhibits the Mas-related G-protein-coupled receptor X2 (MRGPRX2).[1] Its ability to modulate the activity of these receptors makes it a valuable tool in research and a potential candidate for therapeutic development, particularly in areas involving neurogenic inflammation and mast cell activation.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. This document provides detailed protocols for determining the IC50 of this compound using various in vitro and cell-based assays.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different experimental systems.

Target/SystemAssay TypeIC50 ValueReference
Substance P Receptor (NK1R)Not specified0.09 µM[3][4]
Substance P Receptor (NK1R)Not specified90 µM[1]
SP-induced guinea pig trachea contractionFunctional Assay (Organ Bath)4.7 µM[3][4]
MRGPRX2Functional Assay (Mast Cell Degranulation)Not explicitly quantified in sources, but shown to be effective.[2][5]

Signaling Pathways of this compound

This compound primarily exerts its effects by antagonizing the Neurokinin-1 receptor (NK1R) and the Mas-related G-protein-coupled receptor X2 (MRGPRX2). Both are G-protein coupled receptors (GPCRs).

  • NK1R Pathway: Substance P is the endogenous ligand for NK1R. Its binding activates Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and neuronal excitation. This compound competitively blocks Substance P from binding to NK1R, thereby inhibiting this signaling cascade.

  • MRGPRX2 Pathway: MRGPRX2 is expressed on mast cells and is activated by various secretagogues, including Substance P.[2][5] Ligand binding to MRGPRX2 also couples to Gq/11 proteins, triggering a similar downstream signaling pathway involving PLC, IP3, and calcium mobilization, which ultimately leads to mast cell degranulation and the release of inflammatory mediators.[2] this compound inhibits this process by blocking the receptor.

G Simplified Signaling Pathways Antagonized by this compound cluster_NK1R NK1R Pathway cluster_MRGPRX2 MRGPRX2 Pathway SP_NK1R Substance P NK1R NK1R SP_NK1R->NK1R Gq_11_NK1R Gq/11 NK1R->Gq_11_NK1R PLC_NK1R PLC Gq_11_NK1R->PLC_NK1R IP3_DAG_NK1R IP3 / DAG PLC_NK1R->IP3_DAG_NK1R Ca_PKC_NK1R Ca²⁺ / PKC IP3_DAG_NK1R->Ca_PKC_NK1R Response_NK1R Cellular Response (e.g., muscle contraction) Ca_PKC_NK1R->Response_NK1R QWF_NK1R This compound QWF_NK1R->NK1R SP_MRGPRX2 Substance P MRGPRX2 MRGPRX2 SP_MRGPRX2->MRGPRX2 Gq_11_MRGPRX2 Gq/11 MRGPRX2->Gq_11_MRGPRX2 PLC_MRGPRX2 PLC Gq_11_MRGPRX2->PLC_MRGPRX2 IP3_Ca_MRGPRX2 IP3 / Ca²⁺ PLC_MRGPRX2->IP3_Ca_MRGPRX2 Degranulation Mast Cell Degranulation IP3_Ca_MRGPRX2->Degranulation QWF_MRGPRX2 This compound QWF_MRGPRX2->MRGPRX2

Caption: this compound inhibits NK1R and MRGPRX2 signaling pathways.

Experimental Protocols

Protocol 1: Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the IC50 of this compound for the NK1R. It measures the ability of this compound to displace a radiolabeled ligand from the receptor.

G Competitive Binding Assay Workflow A Prepare cell membranes expressing NK1R B Incubate membranes with a fixed concentration of radiolabeled Substance P ([³H]-SP) A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (e.g., filtration through glass fiber filters) D->E F Quantify radioactivity of bound ligand using a scintillation counter E->F G Plot % inhibition vs. log[this compound] and fit a sigmoidal dose-response curve F->G H Determine IC50 from the curve G->H

Caption: Workflow for determining IC50 using a competitive binding assay.

Materials:

  • Cell membranes from a cell line overexpressing human NK1R (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled Substance P (e.g., [³H]-SP)

  • This compound

  • Unlabeled Substance P (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in binding buffer.

    • Thaw the cell membranes on ice and dilute to the desired concentration in binding buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, [³H]-SP, and binding buffer.

    • Non-specific Binding: Add cell membranes, [³H]-SP, and a high concentration of unlabeled Substance P.

    • Competitive Binding: Add cell membranes, [³H]-SP, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Calculate the percentage of inhibition for each concentration of this compound: 100 * (1 - (Specific Binding with QWF / Specific Binding without QWF))

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This functional assay measures the ability of this compound to inhibit Substance P-induced degranulation of mast cells by quantifying the release of the enzyme β-hexosaminidase.[2]

G Mast Cell Degranulation Assay Workflow A Culture mast cells (e.g., LAD2 or HMC-1) in 96-well plates B Pre-incubate cells with increasing concentrations of this compound A->B C Stimulate cells with Substance P (or another MRGPRX2 agonist) B->C D Incubate to allow for degranulation C->D E Centrifuge the plate to pellet the cells D->E F Collect the supernatant E->F G Measure β-hexosaminidase activity in the supernatant using a colorimetric substrate F->G H Plot % inhibition of degranulation vs. log[this compound] and determine IC50 G->H

Caption: Workflow for measuring mast cell degranulation inhibition.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3, or HMC-1)

  • Cell culture medium

  • This compound

  • Substance P

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) - substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • Triton X-100 (for cell lysis to determine total β-hexosaminidase release)

  • Microplate reader

Procedure:

  • Cell Culture: Seed mast cells in a 96-well plate and culture until they are ready for the assay.

  • Pre-incubation: Wash the cells with Tyrode's buffer. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Add Substance P to the wells to induce degranulation. Include control wells:

    • Spontaneous Release: Cells with buffer only.

    • Maximum Release: Cells with Substance P but no this compound.

    • Total Release (Lysate): Cells lysed with Triton X-100.

  • Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Enzyme Assay:

    • Add the supernatant to a new 96-well plate.

    • Add the pNAG substrate solution and incubate at 37°C.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample relative to the total release.

    • Calculate the percentage of inhibition of degranulation for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

Protocol 3: In-Cell Western Assay

This assay quantifies the inhibition of SP-induced signaling events within intact cells, such as the phosphorylation of a downstream effector protein (e.g., ERK), providing a physiologically relevant measure of IC50.[6]

Materials:

  • A cell line expressing NK1R (e.g., HEK293-NK1R)

  • This compound

  • Substance P

  • Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)

  • Fluorescently labeled secondary antibodies (e.g., IRDye-conjugated)

  • Blocking buffer

  • Permeabilization solution (e.g., Triton X-100 in PBS)

  • Fluorescent imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and grow to confluence.

    • Starve the cells in serum-free media.

    • Pre-treat the cells with a range of this compound concentrations.

    • Stimulate with Substance P for a short period (e.g., 5-10 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with a solution like 4% paraformaldehyde.

    • Permeabilize the cells to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with primary antibodies against the phosphorylated and total forms of the target protein.

    • Wash and incubate with species-specific fluorescently labeled secondary antibodies.

  • Imaging and Analysis:

    • Wash the plate and allow it to dry.

    • Scan the plate using a fluorescent imaging system to detect the signal from both antibodies.

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Plot the normalized signal against the logarithm of the this compound concentration and fit the data to determine the IC50.

Conclusion

The choice of assay for determining the IC50 of this compound depends on the specific research question and available resources. Competitive binding assays provide a direct measure of the peptide's affinity for its receptor, while functional assays, such as the mast cell degranulation and in-cell western assays, offer insights into its potency in a more physiological context. By following these detailed protocols, researchers can accurately and reliably quantify the inhibitory activity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: QWF Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of QWF Peptide ({Boc}-Gln-{d-Trp(Formyl)}-Phe-{OBzl}) in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended, as this compound is soluble up to 10 mg/mL in this solvent.[1] Due to its hydrophobic nature, resulting from the N-terminal Boc group and the C-terminal benzyl ester, direct dissolution in aqueous buffers may be challenging. For aqueous-based experiments, it is advised to first dissolve the peptide in a minimal amount of DMSO and then slowly dilute it with the desired buffer. For cell-based assays, the final DMSO concentration should be kept low, typically below 1%, to avoid cytotoxicity.

Q2: What are the optimal storage conditions for this compound in its lyophilized form and in solution?

A2: As a lyophilized powder, this compound is stable for up to two years when stored at -80°C and for one year at -20°C, protected from moisture.[2] Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3] Peptide solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2][3] Long-term storage in solution is generally not recommended.

Q3: What are the primary degradation pathways for this compound in solution?

A3: Based on its structure, the primary degradation pathways for this compound include:

  • Acid-catalyzed hydrolysis of the N-terminal Boc protecting group.

  • Hydrolysis of the C-terminal benzyl ester.

  • Deamidation of the N-terminal Glutamine (Gln) residue, particularly at neutral to basic pH.

  • Oxidation of the D-Tryptophan (d-Trp) residue.

  • Formyl group migration from the tryptophan side chain to the peptide's N-terminus, which can occur if the Boc group is prematurely cleaved.

Q4: How does the D-Tryptophan in the sequence affect the peptide's stability?

A4: The incorporation of a D-amino acid, such as D-Tryptophan, significantly enhances the peptide's stability against enzymatic degradation.[4] Proteases, which are enzymes that break down peptides, are highly specific to L-amino acids, the naturally occurring form. The presence of a D-amino acid hinders protease recognition and cleavage, thereby increasing the peptide's half-life in biological systems.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Peptide precipitation upon dilution with aqueous buffer. The peptide is highly hydrophobic due to the Boc and benzyl ester protecting groups.1. Ensure the initial DMSO stock concentration is not too high. 2. Add the DMSO stock solution dropwise into the vortexing aqueous buffer to ensure rapid mixing and prevent localized high concentrations. 3. Consider using a buffer containing a low percentage of organic co-solvent (e.g., acetonitrile) if compatible with your experiment.
Loss of biological activity over time in solution. Peptide degradation is occurring.1. Review storage conditions; ensure aliquots are stored at -80°C and freeze-thaw cycles are minimized. 2. Adjust the pH of your buffer. For peptides with Gln at the N-terminus, a slightly acidic pH (e.g., pH 5-6) can minimize deamidation. 3. For long-term experiments, consider preparing fresh solutions more frequently.
Appearance of unexpected peaks in HPLC analysis. This indicates the formation of degradation products.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Optimize HPLC conditions (e.g., gradient, mobile phase composition) to improve the separation of the parent peptide from its degradants. 3. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and deduce their structures.
Inconsistent results between experiments. This could be due to variability in peptide concentration from incomplete solubilization or degradation.1. Ensure complete dissolution of the lyophilized peptide before use. Sonication can aid in dissolving the peptide in the initial solvent. 2. Always prepare fresh dilutions from a stock solution for each experiment. 3. Quantify the peptide concentration in your stock solution using a validated method (e.g., UV-Vis spectroscopy at 280 nm, considering the tryptophan residue).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • pH meter

  • Incubator and photostability chamber

  • HPLC system with UV detector

  • Mass spectrometer (optional, for identification of degradants)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at room temperature for 24 hours.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer, e.g., PBS pH 7.4) at 60°C for 24 hours.

    • Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of remaining this compound and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate the intact this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector (set to 220 nm and 280 nm)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
030
2070
2295
2595
2730
3030

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the samples from the forced degradation study and unstressed control samples.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main this compound peak.

Visualizations

QWF_Peptide_Degradation_Pathways cluster_degradation Degradation Pathways QWF {Boc}-Gln-d-Trp(For)-Phe-{OBzl} (Intact Peptide) Boc_cleavage Boc Cleavage (Acidic Conditions) QWF->Boc_cleavage H+ Ester_hydrolysis Benzyl Ester Hydrolysis (Acidic/Basic Conditions) QWF->Ester_hydrolysis H+ / OH- Deamidation Gln Deamidation (Neutral/Basic pH) QWF->Deamidation OH- Oxidation Trp Oxidation QWF->Oxidation Oxidants Formyl_migration Formyl Migration (If Boc is cleaved) Boc_cleavage->Formyl_migration Intramolecular

Caption: Potential degradation pathways for this compound in solution.

Forced_Degradation_Workflow start This compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis data Identify Degradation Products & Determine Degradation Rate analysis->data

References

Technical Support Center: QWF Peptide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for QWF peptide experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic tripeptide that acts as a competitive antagonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2). It is also known to be an antagonist of the substance P (SP) receptor (Neurokinin-1 receptor, NK-1R).[1][2] Its primary application in research is to block the activation of MRGPRX2 by various ligands, such as substance P, compound 48/80, and other cationic peptides, thereby inhibiting downstream signaling pathways that lead to mast cell degranulation and other cellular responses.[3][4]

Q2: What are the common experimental applications of this compound?

A2: this compound is frequently used in in vitro and in vivo studies to investigate the role of MRGPRX2 in various physiological and pathological processes. Common applications include:

  • Mast Cell Degranulation Assays: To study the inhibition of agonist-induced degranulation of mast cells.[3][5]

  • In Vivo Scratching Behavior Models: To assess the role of MRGPRX2 in pruritus (itch).[6][7]

  • Calcium Mobilization Assays: To measure the blockade of agonist-induced intracellular calcium release.

  • Competitive Binding Assays: To determine the binding affinity and competitive nature of this compound at the MRGPRX2 receptor.

Q3: How should I dissolve and store this compound?

A3: this compound is a hydrophobic peptide and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL.[8] For aqueous buffers, it is recommended to first dissolve the peptide in a minimal amount of DMSO and then dilute it to the desired concentration with the aqueous buffer. Direct dissolution in aqueous buffers may be difficult. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[9][10][11] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[9][11] Avoid repeated freeze-thaw cycles.[9][11]

Q4: What are the known off-target effects of this compound?

A4: Besides its primary target MRGPRX2, this compound is also an antagonist of the NK-1R.[3] Therefore, when interpreting experimental results, it is crucial to consider the potential contribution of NK-1R inhibition. Using appropriate controls, such as cell lines that express only one of the receptors or specific NK-1R antagonists, can help dissect the specific effects of MRGPRX2 inhibition.

Troubleshooting Guides

Problem 1: Low or No Inhibitory Effect of this compound in Mast Cell Degranulation Assay
Possible Cause Troubleshooting Steps
Improper Peptide Dissolution Ensure the peptide is fully dissolved in DMSO before diluting in aqueous buffer. Visually inspect the solution for any precipitates. Sonication can aid in dissolving peptides.[9]
Peptide Degradation Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Store the peptide and its solutions at the recommended temperatures.
Incorrect Assay Conditions Optimize the concentration of the agonist (e.g., Substance P, Compound 48/80) to be in the linear range of the dose-response curve. Ensure the incubation time with this compound before adding the agonist is sufficient (typically 15-30 minutes).
Cell Line Issues Verify the expression and functionality of MRGPRX2 in your mast cell line. Passage number can affect receptor expression.
Competitive Nature of Antagonism High concentrations of the agonist may overcome the competitive inhibition by this compound. Perform a dose-response curve with varying concentrations of both the agonist and this compound to confirm competitive antagonism.
Problem 2: High Variability in In Vivo Scratching Behavior Studies
Possible Cause Troubleshooting Steps
Animal Stress Acclimatize the animals to the experimental setup and handling for several days before the experiment to reduce stress-induced scratching.[3]
Injection Site Variability Ensure consistent intradermal injection technique and volume. Mark the injection site to ensure accurate observation.
Subjective Scoring Use a blinded observer for scoring the scratching behavior to minimize bias. Video recording the sessions for later analysis by multiple observers is recommended.[3]
Formulation and Delivery of this compound Due to its hydrophobicity, ensure proper formulation of this compound for in vivo use. A common method is to dissolve it in a vehicle containing a small percentage of DMSO or other solubilizing agents. Perform vehicle control experiments to rule out any effects of the vehicle itself.
Individual Animal Variation Use a sufficient number of animals per group to account for biological variability. Randomize the animals into different treatment groups.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationObservations
DMSO≤ 10 mg/mLSoluble[8]
Aqueous Buffers (e.g., PBS, Tris)-Poorly soluble. Recommended to first dissolve in a minimal amount of an organic solvent like DMSO.[5][6][12]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Lyophilized Powder-20°C or -80°CSeveral years
Stock Solution in DMSO-20°CUp to 1 month[9][10][11]
-80°CUp to 6 months[9][10][11]

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is a general guideline for assessing mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3) expressing MRGPRX2

  • This compound

  • Agonist (e.g., Substance P, Compound 48/80)

  • Tyrode's buffer (or other suitable buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • Triton X-100

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Washing: Gently wash the cells twice with Tyrode's buffer.

  • Pre-incubation with this compound: Add varying concentrations of this compound (prepared in Tyrode's buffer from a DMSO stock) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer with the same percentage of DMSO).

  • Agonist Stimulation: Add the agonist (e.g., Substance P) to the wells to induce degranulation and incubate for 30 minutes at 37°C. Include a negative control (no agonist) and a positive control (agonist without this compound). For total enzyme content, lyse a set of untreated cells with Triton X-100.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Enzyme Assay: In a new 96-well plate, mix the collected supernatant with the pNAG substrate solution and incubate at 37°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Measure the absorbance at 405 nm using a plate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total enzyme content in the cell lysate.

Protocol 2: In Vivo Scratching Behavior Model in Mice

This protocol describes a common method to evaluate the anti-pruritic effect of this compound in a mouse model of itch.

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • This compound

  • Pruritogen (e.g., Compound 48/80, Substance P)

  • Vehicle for injection (e.g., saline with a small percentage of DMSO)

  • Observation chambers

  • Video recording equipment

Procedure:

  • Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes daily for 3 consecutive days before the experiment.[3]

  • Habituation: On the day of the experiment, place the mice in the observation chambers for a 30-minute habituation period.

  • Administration of this compound: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the pruritogen injection.

  • Induction of Itch: Intradermally inject the pruritogen into the nape of the neck or the cheek of the mouse.

  • Observation and Recording: Immediately after the pruritogen injection, start video recording the behavior of each mouse for a period of 30-60 minutes.

  • Scoring: A blinded observer should later analyze the video recordings and count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

  • Data Analysis: Compare the number of scratching bouts between the different treatment groups using appropriate statistical methods.

Mandatory Visualizations

MRGPRX2 Signaling Pathway in Mast Cells

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane Agonist Agonist (e.g., Substance P, Compound 48/80) MRGPRX2 MRGPRX2 Agonist->MRGPRX2 G_alpha_q G_alpha_q MRGPRX2->G_alpha_q G_alpha_i G_alpha_i MRGPRX2->G_alpha_i PLC PLC G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER ER IP3->ER binds to IP3R PKC PKC DAG->PKC Ca_release Ca_release ER->Ca_release Ca_release->PKC Degranulation Degranulation Ca_release->Degranulation MAPK_pathway MAPK_pathway PKC->MAPK_pathway MAPK_pathway->Degranulation QWF QWF QWF->MRGPRX2 inhibits

MRGPRX2 signaling cascade in mast cells.
Troubleshooting Workflow for Inconsistent this compound Activity

Troubleshooting_Workflow Start Inconsistent or No This compound Activity Check_Solubility Verify Peptide Solubility (Clear solution? Precipitate?) Start->Check_Solubility Check_Storage Review Storage and Handling (Fresh stock? Freeze-thaw cycles?) Start->Check_Storage Check_Assay_Params Evaluate Assay Parameters (Agonist concentration? Incubation times?) Start->Check_Assay_Params Check_Cells Assess Cell Health and Receptor Expression Start->Check_Cells Solubility_Issue Solubility Problem Check_Solubility->Solubility_Issue No Storage_Issue Degradation Likely Check_Storage->Storage_Issue No Assay_Issue Suboptimal Assay Conditions Check_Assay_Params->Assay_Issue No Cell_Issue Cellular Problems Check_Cells->Cell_Issue No Resolve_Solubility Re-dissolve in fresh DMSO, sonicate, and dilute carefully. Solubility_Issue->Resolve_Solubility Resolve_Storage Prepare fresh aliquots from new stock. Storage_Issue->Resolve_Storage Resolve_Assay Optimize agonist concentration and incubation times. Assay_Issue->Resolve_Assay Resolve_Cells Use lower passage cells; verify MRGPRX2 expression. Cell_Issue->Resolve_Cells

Workflow for troubleshooting this compound activity.

References

optimizing QWF Peptide concentration for cell assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for optimizing QWF Peptide concentration in cell-based assays. This guide provides answers to frequently asked questions, detailed troubleshooting advice, experimental protocols, and reference data to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How do I properly dissolve and store the lyophilized this compound?

A1: Proper handling is critical for peptide integrity.[1][2]

  • Reconstitution: Due to its hydrophobic nature, this compound should first be dissolved in a small amount of a sterile, high-purity organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[3] Gently vortex or sonicate if needed.[3] For your cell assay, this stock should be serially diluted into your desired culture medium to reach the final working concentration.

  • Solvent Consideration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture does not exceed a level toxic to your cells, which is typically <0.5%.[3]

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1][3] Once reconstituted, create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4]

Q2: What is a good starting concentration range for this compound in a new cell assay?

A2: The optimal concentration depends heavily on the peptide's activity and the cell type. A broad dose-response experiment is recommended. Start with a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).[5][6] This initial screen will help identify a narrower, effective concentration range for subsequent, more detailed experiments.[7]

Q3: How long should I incubate my cells with the this compound?

A3: Incubation time is a critical variable that depends on the biological question and the peptide's mechanism of action.

  • For acute effects: Shorter incubation times (e.g., 2 to 4 hours) may be sufficient.[5]

  • For chronic effects or processes like cell proliferation: Longer incubation times (e.g., 24, 48, or 72 hours) are often necessary.

  • Optimization: If the expected effect is not observed, consider that the peptide may be degrading over time in the culture medium, especially in the presence of serum.[3] A time-course experiment (e.g., testing at 4, 12, 24, and 48 hours) is the best way to determine the optimal incubation period for your specific system.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: I'm not observing any biological effect from the this compound.

  • Possible Cause 1: Poor Peptide Solubility or Aggregation.

    • Solution: Ensure the peptide is fully dissolved in the initial stock solvent before diluting into aqueous media.[3] Hydrophobic peptides can precipitate in culture medium, reducing the effective concentration.[8] Consider performing a solubility test with a small aliquot to determine its maximum soluble concentration in your specific medium.[3]

  • Possible Cause 2: Peptide Degradation.

    • Solution: Peptides can be degraded by proteases present in serum (e.g., FBS) or secreted by cells.[3] Minimize incubation time where possible or consider reducing the serum percentage during the peptide treatment if your cell line can tolerate it.[3] Always use freshly prepared dilutions from a properly stored, single-use aliquot.[1][3]

  • Possible Cause 3: Incorrect Concentration or Sub-optimal Incubation Time.

    • Solution: Verify your dilution calculations. Run a wider dose-response curve and a time-course experiment to ensure you are testing within the optimal range and for the appropriate duration.[7]

  • Possible Cause 4: Peptide Oxidation.

    • Solution: Peptides containing cysteine (Cys), tryptophan (Trp), or methionine (Met) are susceptible to oxidation, which can lead to loss of activity.[1][9] Store aliquots properly and minimize exposure to air and light.[1]

Problem 2: I'm observing high cytotoxicity or unexpected cell death.

  • Possible Cause 1: Peptide Itself is Cytotoxic at High Concentrations.

    • Solution: This is common. Perform a dose-response cytotoxicity assay (like MTT or LDH release) to determine the concentration at which the peptide becomes toxic to your cells. Use concentrations below this toxic threshold for your functional assays.

  • Possible Cause 2: High Solvent Concentration.

    • Solution: As mentioned, ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).[3] Run a "vehicle control" with just the solvent at the highest concentration used in your experiment to confirm it has no effect on cell viability.

  • Possible Cause 3: Contaminants in the Peptide Preparation.

    • Solution: Residual substances from peptide synthesis, such as trifluoroacetate (TFA), can be cytotoxic.[4] If unexpected cytotoxicity is observed at low peptide concentrations, consider sourcing a higher purity peptide or one that has undergone TFA removal.

Problem 3: My results are inconsistent between experiments.

  • Possible Cause 1: Inconsistent Peptide Handling.

    • Solution: Strict adherence to protocol is key. Use single-use aliquots to avoid freeze-thaw cycles.[1][4] Ensure the peptide is fully dissolved and vortexed gently before each use. Prepare fresh dilutions for every experiment.

  • Possible Cause 2: Variability in Cell Seeding and Health.

    • Solution: Inconsistent cell numbers or poor cell health can lead to variable results. Use a consistent cell passage number, ensure even cell distribution when plating, and visually inspect cells for normal morphology before starting an experiment.

  • Possible Cause 3: Peptide Instability in Solution.

    • Solution: Do not store peptides in solution for long periods.[4] If you must, use sterile buffers (pH 5-6), store at -20°C, and use quickly.[2] Peptide aggregation can occur over time, which reduces the concentration of active, monomeric peptide.[10]

Data and Reference Tables

Table 1: Recommended Starting Concentrations for Dose-Response Experiments

Assay TypeTypical Concentration Range (µM)Suggested Log/Half-Log Points
Initial Screening0.01 - 100 µM0.01, 0.1, 1, 10, 100
Fine Titration0.1 - 10 µM0.1, 0.5, 1, 2.5, 5, 7.5, 10
Cytotoxicity Check1 - 200 µM1, 10, 50, 100, 200

Table 2: Troubleshooting Summary

Issue ObservedCommon CauseRecommended Solution
No Effect Peptide degradationUse fresh aliquots; reduce serum or incubation time.[3]
Poor solubilityEnsure full dissolution in stock; test solubility in media.[1][3]
Sub-optimal concentrationPerform a broad dose-response experiment.[7]
High Cytotoxicity Peptide is inherently toxicDetermine toxic threshold with a viability assay.[5]
High solvent concentrationKeep final DMSO <0.5%; run a vehicle control.[3]
Synthesis contaminants (TFA)Use high-purity peptide or request TFA removal.[4]
Inconsistent Results Repeated freeze-thaw cyclesPrepare and use single-use aliquots.[1][4]
Cell plating variabilityEnsure consistent cell seeding density and health.
Peptide aggregationUse freshly prepared dilutions for each experiment.[10]

Experimental Protocols

Protocol: Determining this compound Dose-Response using an MTT Cell Viability Assay

This protocol is a standard method to assess the effect of this compound on cell viability and determine its optimal concentration range.[11]

Materials:

  • 96-well flat-bottom cell culture plates

  • Your chosen cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Peptide Preparation: Prepare serial dilutions of the this compound in complete culture medium from your high-concentration stock. For example, prepare 2X final concentrations ranging from 0.2 µM to 200 µM.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the different peptide concentrations to the appropriate wells. Include "vehicle control" wells (medium with the same DMSO concentration as the highest peptide dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration ~0.5 mg/mL).[11]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or placing on an orbital shaker for 10-15 minutes.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance from wells with medium only. Plot the percent viability against the peptide concentration (on a log scale) to generate a dose-response curve.

Visual Guides and Workflows

experimental_workflow prep Step 1: Peptide Prep - Reconstitute in DMSO - Aliquot & Store at -80°C range_finding Step 2: Range-Finding Assay - Broad Dose-Response (e.g., 0.1-100 µM) - Determine general effective range prep->range_finding Initial Dilutions cytotoxicity Step 3: Cytotoxicity Assay (MTT) - Identify toxic concentration threshold - Run vehicle control range_finding->cytotoxicity Identified Range optimization Step 4: Optimization - Fine dose-response below toxic level - Time-course experiment (e.g., 12, 24, 48h) cytotoxicity->optimization Safe Concentration Range functional_assay Step 5: Definitive Functional Assay - Use optimized concentration and time optimization->functional_assay Optimized Parameters troubleshooting_logic start Problem: No Peptide Effect q1 Is the peptide fully dissolved? start->q1 sol1 Action: Check solubility. Use sonication or different solvent. q1->sol1 No q2 Are aliquots freshly thawed? q1->q2 Yes sol1->q2 sol2 Action: Use a new, single-use aliquot. Avoid freeze-thaw. q2->sol2 No q3 Is the concentration range appropriate? q2->q3 Yes sol2->q3 sol3 Action: Test a wider dose range (log scale). q3->sol3 No q4 Is incubation time sufficient? q3->q4 Yes sol3->q4 sol4 Action: Perform a time-course experiment. q4->sol4 No end Issue Resolved q4->end Yes sol4->end signaling_pathway qwf This compound receptor Cell Surface Receptor qwf->receptor Binds adaptor Adaptor Proteins receptor->adaptor Activates kinase_cascade Kinase Cascade (e.g., MAPK) adaptor->kinase_cascade Recruits & Activates transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Regulates

References

Navigating In Vivo Delivery of QWF Peptide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery of QWF Peptide. The information is designed to assist researchers in overcoming common challenges and optimizing their experimental outcomes.

Introduction to this compound

This compound is a synthetic tripeptide that acts as a potent antagonist of Substance P and the Mas-related G protein-coupled receptor X2 (MRGPRX2). Its ability to inhibit the activation of these receptors makes it a valuable tool for studying itch, inflammation, and other physiological processes.[1][2] However, like many peptides, its successful in vivo application can be influenced by factors such as stability, delivery method, and potential off-target effects.

Frequently Asked Questions (FAQs)

1. How should I prepare this compound for in vivo administration?

This compound is soluble in DMSO at up to 10 mg/mL. For in vivo experiments, it is crucial to prepare a stock solution in DMSO and then further dilute it in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or saline to minimize DMSO-induced toxicity. It is recommended to keep the final DMSO concentration in the injected solution as low as possible (ideally below 5%).

2. What is a recommended starting dose for in vivo studies in mice?

A reported effective dose for inhibiting scratching behavior in a mouse cheek model is an intradermal injection of 10 µL of a 500 µmol/L this compound solution.[2] However, the optimal dose can vary depending on the animal model, administration route, and specific research question. It is advisable to perform a dose-response study to determine the most effective concentration for your experimental setup.

3. What are the common routes of administration for this compound?

Currently, intradermal injection has been documented for in vivo studies with this compound.[2] Other potential routes for peptide delivery include subcutaneous, intraperitoneal, and intravenous injections. The choice of administration route will depend on the desired pharmacokinetic profile and target tissue.

4. How stable is this compound in a physiological environment?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no efficacy of this compound in vivo Inadequate Dosage: The administered dose may be too low to achieve a therapeutic effect.Perform a dose-response study to identify the optimal concentration. Start with the reported effective dose (e.g., 500 µmol/L for intradermal injection in mice) and test higher and lower concentrations.
Poor Bioavailability: The peptide may not be reaching the target tissue in sufficient concentrations.Consider alternative administration routes that may offer better systemic exposure, such as subcutaneous or intraperitoneal injection. Evaluate different vehicle formulations to enhance solubility and absorption.
Peptide Degradation: The peptide may be rapidly degraded in vivo before it can exert its effect.Assess the stability of your this compound formulation in mouse plasma in vitro. If degradation is rapid, consider more frequent dosing or a different delivery system (e.g., encapsulation in nanoparticles) to protect the peptide. The existing modifications on this compound aim to improve stability.
Inconsistent Results Between Experiments Variability in Peptide Preparation: Inconsistent preparation of the peptide solution can lead to variations in the actual administered dose.Standardize the protocol for preparing the this compound solution, ensuring complete dissolution and accurate dilution. Prepare fresh solutions for each experiment.
Animal-to-Animal Variability: Biological differences between individual animals can contribute to varied responses.Increase the number of animals per group to improve statistical power. Ensure that all animals are age- and sex-matched and are housed under identical conditions.
Unexpected Side Effects or Off-Target Activity Off-Target Binding: The peptide may be interacting with other receptors or proteins in addition to its intended targets.While the primary targets of this compound are known, comprehensive off-target profiling may not be fully elucidated. It is important to carefully observe animals for any unexpected behavioral or physiological changes. If off-target effects are suspected, consider using a lower effective dose or a more targeted delivery method.
Immune Response: The synthetic peptide may elicit an immune response in the host animal.The modifications on this compound may alter its immunogenicity.[5] To assess this, you can measure antibody production (e.g., via ELISA) against the peptide in treated animals. If an immune response is detected, it may be necessary to use immunosuppressed animals or a different peptide analog.

Experimental Protocols

Protocol for Assessing Peptide-Induced Scratching Behavior in Mice

This protocol is adapted from studies investigating itch-related behaviors in mice.

  • Animal Acclimatization: Acclimate mice to the experimental room and observation chambers for at least 3 days prior to the experiment.

  • Habituation: On the day of the experiment, place individual mice in the observation chambers for at least 30 minutes to allow them to habituate to the environment.

  • Peptide Administration: Administer this compound via the desired route (e.g., intradermal injection into the cheek or nape of the neck). A typical injection volume for intradermal administration is 10-20 µL.

  • Induction of Itch: Co-inject or subsequently inject an itch-inducing agent, such as Substance P or compound 48/80, at a predetermined concentration.

  • Behavioral Observation: Immediately after injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards and away from the injection site.

  • Data Analysis: Compare the number of scratching bouts between the control group (vehicle + itch-inducing agent) and the experimental group (this compound + itch-inducing agent).

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its antagonistic effects on MRGPRX2.

QWF_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_cellular_response Cellular Response Substance P Substance P MRGPRX2 MRGPRX2/ MrgprB2 Substance P->MRGPRX2 Activates NK1R NK1R Substance P->NK1R Activates Compound 48/80 Compound 48/80 Compound 48/80->MRGPRX2 Activates Mast Cell Degranulation Mast Cell Degranulation MRGPRX2->Mast Cell Degranulation Neuronal Activation Neuronal Activation NK1R->Neuronal Activation This compound This compound This compound->MRGPRX2 Inhibits This compound->NK1R Inhibits Itch Itch Mast Cell Degranulation->Itch Neuronal Activation->Itch

Caption: this compound inhibits itch by blocking the activation of MRGPRX2/MrgprB2 and NK1R by ligands like Substance P and compound 48/80.

In Vivo Troubleshooting Workflow

This workflow provides a logical approach to troubleshooting common issues encountered during in vivo experiments with this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Start: Inconsistent or Negative Results Check_Peptide_Prep Review Peptide Preparation Protocol Start->Check_Peptide_Prep Check_Dosage Evaluate Dosage Check_Peptide_Prep->Check_Dosage If preparation is correct Sol_Prep Ensure accurate weighing, solubilization, and dilution. Use fresh solutions. Check_Peptide_Prep->Sol_Prep Check_Route Assess Administration Route & Technique Check_Dosage->Check_Route If dose is appropriate Sol_Dose Perform dose-response study. Check_Dosage->Sol_Dose Check_Stability Investigate Peptide Stability Check_Route->Check_Stability If route & technique are correct Sol_Route Try alternative routes. Ensure proper injection technique. Check_Route->Sol_Route Check_Off_Target Consider Off-Target Effects/Immunogenicity Check_Stability->Check_Off_Target If stability is confirmed Sol_Stability Perform in vitro plasma stability assay. Adjust dosing frequency or formulation. Check_Stability->Sol_Stability Optimize_Protocol Refine Protocol & Re-evaluate Check_Off_Target->Optimize_Protocol Sol_Off_Target Lower dose. Use more specific delivery. Assess immune response. Check_Off_Target->Sol_Off_Target Sol_Prep->Optimize_Protocol Sol_Dose->Optimize_Protocol Sol_Route->Optimize_Protocol Sol_Stability->Optimize_Protocol Sol_Off_Target->Optimize_Protocol

Caption: A systematic workflow for troubleshooting in vivo experiments with this compound.

References

minimizing off-target effects of QWF Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the QWF Peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of the this compound?

A1: The this compound is designed to selectively bind to Receptor X to induce apoptosis in target cells. However, off-target activities have been observed, primarily involving binding to the structurally similar Receptor Y, which can lead to unintended cell proliferation. High concentrations have also been associated with non-specific cytotoxicity and mild activation of innate immune pathways in vitro.[1][2]

Q2: How can I distinguish between on-target and off-target effects in my cell-based assays?

A2: To differentiate between on-target (Receptor X-mediated) and off-target (e.g., Receptor Y-mediated) effects, we recommend using a combination of approaches:

  • Control Cell Lines: Employ cell lines that express only Receptor X, only Receptor Y, or neither receptor. This will help isolate the effects mediated by each receptor.

  • Competitive Binding Assays: Use a known selective ligand for Receptor X or Receptor Y to compete with the this compound, which can confirm the engagement of a specific target.[3][4][5][6][7]

  • Knockdown/Knockout Models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Receptor X or Receptor Y in your model system. The attenuation or disappearance of a response will confirm the target responsible.

Q3: What are the recommended strategies to minimize off-target binding of the this compound?

A3: Minimizing off-target effects is crucial for therapeutic development.[8] Strategies include:

  • Peptide Modification:

    • Alanine Scanning Mutagenesis: Systematically replace each amino acid residue of the this compound with alanine to identify residues critical for off-target binding.[9][10][11][12] Residues that, when mutated, reduce binding to Receptor Y without significantly affecting Receptor X binding are ideal candidates for modification.

    • Incorporate Non-natural Amino Acids: Introduce D-amino acids or other non-canonical amino acids to alter the peptide's conformation and potentially reduce off-target receptor recognition.[13][14]

    • Cyclization: Constraining the peptide's structure through cyclization can enhance its rigidity and improve selectivity for the intended target.[13]

  • Dose Optimization: Conduct careful dose-response studies to identify the therapeutic window where on-target effects are maximized and off-target effects are minimized.

Q4: How can I assess the potential immunogenicity of the this compound?

A4: Immunogenicity risk should be evaluated early in development.[15][16][17] Recommended in vitro methods include:

  • In Silico Prediction: Use computational algorithms to screen the this compound sequence for potential T-cell epitopes.[18]

  • In Vitro T-Cell Activation Assays: Co-culture the this compound with peripheral blood mononuclear cells (PBMCs) from a diverse pool of donors and measure T-cell proliferation or cytokine release (e.g., IL-2, IFN-γ).[19]

  • Innate Immune Response Assays: Use cell lines (e.g., macrophage-like cell lines) or whole blood to measure the release of pro-inflammatory cytokines that could indicate innate immune activation.[17][20]

Troubleshooting Guides

Problem: High Cytotoxicity Observed in Control Cell Lines Lacking Receptor X
Potential Cause Recommended Action
Peptide Aggregation: Hydrophobic residues in the this compound may cause aggregation at high concentrations, leading to non-specific membrane disruption and cytotoxicity.1. Solubility Test: Determine the peptide's solubility limit in your assay buffer. 2. Formulation Adjustment: Incorporate solubilizing agents like PEG or use a different buffer system (e.g., with low levels of organic solvent like DMSO).[14] 3. Size-Exclusion Chromatography (SEC): Analyze the peptide solution to detect the presence of aggregates.
Contaminants from Synthesis: Impurities from the peptide synthesis process may be cytotoxic.1. Purity Analysis: Verify the purity of your this compound stock using HPLC and Mass Spectrometry.[21][22][23] Purity should ideally be >95%. 2. Source a New Batch: If purity is low, obtain a new, highly purified batch of the peptide.
Off-Target Pathway Activation: The peptide may be interacting with another, unknown target that triggers a cytotoxic response.1. Lower Concentration Range: Perform a dose-response curve starting from a much lower concentration to see if cytotoxicity is a high-dose effect. 2. Broad Kinase Inhibitor Screen: If a kinase pathway is suspected, use a panel of kinase inhibitors to see if any can rescue the cytotoxic phenotype.
Problem: Unexpected Cell Proliferation Observed at Certain Concentrations
Potential Cause Recommended Action
Activation of Receptor Y: The this compound is likely activating the off-target Receptor Y, which is known to have a pro-proliferative signaling pathway.1. Confirm Receptor Y Expression: Use qPCR or Western blot to confirm that your cell model expresses Receptor Y. 2. Competitive Assay: Perform a competition assay with a known Receptor Y antagonist. If the antagonist blocks the proliferative effect, this confirms Receptor Y as the off-target. 3. Modify Peptide: Use data from Alanine Scanning (see Protocol 3) to synthesize a modified this compound with reduced affinity for Receptor Y.
Hormetic Effect: Some biological systems exhibit a biphasic dose-response where low doses stimulate and high doses inhibit.1. Expand Dose-Response Curve: Conduct a more detailed dose-response analysis with more data points at the lower concentration range to fully characterize the proliferative effect.

Experimental Protocols

Protocol 1: Competitive Binding Assay to Determine Specificity

This protocol is designed to assess whether the this compound's activity is mediated through its intended target (Receptor X) by competing with a known, labeled ligand for the receptor.

Materials:

  • Cells expressing Receptor X

  • Labeled Ligand (e.g., fluorescently or radioactively labeled) specific for Receptor X

  • Unlabeled this compound

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • 96-well microplate

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of Competitors: Prepare a serial dilution of the unlabeled this compound.

  • Competition Reaction: a. Wash the cells gently with Assay Buffer. b. Add the serially diluted unlabeled this compound to the wells. c. Immediately add the labeled ligand at a constant concentration (typically at its Kd value). d. Include controls: wells with labeled ligand only (maximum binding) and wells with a high concentration of unlabeled specific ligand (non-specific binding).

  • Incubation: Incubate the plate at 4°C or room temperature for a duration sufficient to reach binding equilibrium (e.g., 1-2 hours).

  • Washing: Wash the wells multiple times with cold Assay Buffer to remove unbound ligand.

  • Detection: Measure the signal from the bound labeled ligand using a suitable plate reader (e.g., fluorescence or scintillation counter).

  • Data Analysis: Plot the signal against the log concentration of the this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the labeled ligand.

Protocol 2: Dose-Response Analysis for On-Target vs. Off-Target Effects

Objective: To determine the concentration range at which this compound elicits its on-target apoptotic effect versus its off-target proliferative effect.

Materials:

  • Cell line expressing both Receptor X and Receptor Y (e.g., Panc-1)

  • Cell line expressing only Receptor X (e.g., HEK293-ReceptorX)

  • Cell line expressing only Receptor Y (e.g., HEK293-ReceptorY)

  • This compound stock solution

  • Apoptosis assay kit (e.g., Caspase-Glo 3/7 Assay)

  • Cell proliferation assay kit (e.g., CellTiter-Glo Luminescent Cell Viability Assay)

Methodology:

  • Cell Seeding: Seed all three cell lines into separate 96-well plates.

  • Peptide Treatment: Prepare a wide range of this compound concentrations (e.g., from 1 pM to 100 µM). Treat the cells and incubate for the desired time (e.g., 48 hours).

  • Assay Performance: a. For the Panc-1 and HEK293-ReceptorX cells, measure apoptosis using the Caspase-Glo 3/7 assay. b. For the Panc-1 and HEK293-ReceptorY cells, measure cell viability/proliferation using the CellTiter-Glo assay.

  • Data Analysis: a. Plot the apoptosis signal (luminescence) versus the log concentration of this compound to determine the EC50 for the on-target effect. b. Plot the proliferation signal (luminescence) versus the log concentration of this compound to determine the EC50 for the off-target effect. c. Compare the EC50 values to define the therapeutic window.

Hypothetical Data Summary:

Cell LineAssayMetricThis compound
HEK293-ReceptorXApoptosisEC5015 nM
HEK293-ReceptorYProliferationEC50850 nM
Panc-1 (X and Y)ApoptosisEC5025 nM
Panc-1 (X and Y)ProliferationEC50920 nM
Protocol 3: Alanine Scanning Mutagenesis to Identify Key Residues for Off-Target Binding

Objective: To identify which amino acid side chains of the this compound are critical for binding to the off-target Receptor Y.[9][11][24]

Methodology:

  • Peptide Library Synthesis: Synthesize a library of this compound analogs, where each residue is systematically replaced one-by-one with an alanine.[10]

  • Binding Affinity Assays: a. Determine the binding affinity (Kd) of each alanine-substituted peptide for both Receptor X and Receptor Y using a suitable method like Surface Plasmon Resonance (SPR) or a cell-free binding assay.

  • Data Analysis: a. Calculate the fold-change in binding affinity for each mutant relative to the wild-type (WT) this compound for each receptor. b. Identify mutants that show a significant decrease in affinity for Receptor Y but retain strong affinity for Receptor X. These residues are key determinants of off-target binding.

Hypothetical Alanine Scan Data:

Peptide VariantReceptor X Affinity (Kd, nM)Fold Change vs. WT (Receptor X)Receptor Y Affinity (Kd, nM)Fold Change vs. WT (Receptor Y)
QWF (WT) 10 1.0 500 1.0
QA F (W2A)121.24800.96
QWA (F3A)15015.09501.9
Q AF (Q1A)111.145009.0
...............
Interpretation: In this hypothetical example, the Q1A mutation causes a 9-fold reduction in binding to the off-target Receptor Y while only minimally impacting the on-target Receptor X affinity, making it a promising modification.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway qwf_on This compound receptor_x Receptor X qwf_on->receptor_x Binds caspase Caspase Cascade receptor_x->caspase Activates apoptosis Apoptosis (Desired Effect) caspase->apoptosis qwf_off This compound receptor_y Receptor Y qwf_off->receptor_y Binds prolif_path Proliferation Signaling receptor_y->prolif_path Activates proliferation Cell Proliferation (Side Effect) prolif_path->proliferation

Caption: On-target vs. off-target signaling pathways of this compound.

start High cytotoxicity in control cell line? check_purity Check Peptide Purity (>95% via HPLC) start->check_purity is_pure Is it pure? check_purity->is_pure new_batch Order new batch of high-purity peptide is_pure->new_batch No check_aggregation Assess Aggregation (e.g., via SEC) is_pure->check_aggregation Yes new_batch->check_purity is_aggregated Is it aggregated? check_aggregation->is_aggregated optimize_formulation Optimize Formulation (e.g., add solubilizer) is_aggregated->optimize_formulation Yes lower_dose Lower peptide concentration in experiment is_aggregated->lower_dose No end Problem Resolved optimize_formulation->end lower_dose->end

Caption: Workflow for troubleshooting non-specific cytotoxicity.

start Goal: Reduce Off-Target Binding to Receptor Y alanine_scan 1. Perform Alanine Scan (See Protocol 3) start->alanine_scan identify_residues 2. Identify residues that reduce Receptor Y binding but maintain Receptor X binding alanine_scan->identify_residues decision Are suitable candidates identified? identify_residues->decision synthesize 3. Synthesize modified peptide with candidate mutation(s) decision->synthesize Yes alternative Consider alternative strategies: - D-amino acids - Cyclization decision->alternative No validate 4. Validate new peptide (See Protocol 2) synthesize->validate end Optimized Peptide validate->end alternative->start

Caption: Logic diagram for this compound modification strategy.

References

Technical Support Center: QWF Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for QWF peptide handling and storage. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store my lyophilized this compound for long-term stability?

A1: For maximum long-term stability, this compound should be stored in its lyophilized (freeze-dried) form at -20°C or, preferably, -80°C.[1][2][3][4][5] Lyophilization removes water, which significantly slows down degradation processes like hydrolysis.[3][6] When stored under these conditions in a tightly sealed container and protected from light, lyophilized peptides can be stable for several years.[3][5]

Q2: How should I handle the lyophilized this compound upon receipt and during use?

A2: To prevent moisture contamination, it is critical to allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[1][2][4][5] This prevents condensation from forming on the cold peptide powder, as many peptides are hygroscopic.[2][5] Weigh out the desired amount of peptide quickly in a low-humidity environment, and then tightly reseal the vial.[6][7] For peptides containing residues prone to oxidation, such as Tryptophan (W) in QWF, it is recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[4][8]

Q3: What are the best practices for storing this compound in solution?

A3: The shelf-life of peptides in solution is very limited compared to their lyophilized form.[1][9] Peptides containing Glutamine (Q) and Tryptophan (W), like the this compound, are known to be unstable in solution.[1] If storage in solution is unavoidable, it is best to:

  • Use a sterile, slightly acidic buffer (pH 5-6).[1][2][8]

  • Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][4][5][8]

  • Store the aliquots at -20°C or colder.[1][2][8]

  • For peptides containing Tryptophan, which is prone to oxidation, use oxygen-free water or buffers for dissolution.[2][10]

Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation can indicate solubility issues or aggregation. First, ensure the peptide is fully dissolved. A brief sonication in a water bath can help dissolve larger particles, but avoid excessive heating.[10] If solubility remains an issue, the choice of solvent may need to be adjusted based on the peptide's overall charge. Since QWF is a neutral tripeptide, trying a small amount of an organic solvent like acetonitrile or methanol to aid dissolution before adding the aqueous buffer may be effective.[5] Aggregation can sometimes be mitigated by adjusting the peptide concentration or the ionic strength of the buffer.

Q5: I suspect my this compound has degraded. How can I confirm this?

A5: The most reliable way to assess peptide integrity is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[11][12] This allows for the separation of the intact peptide from potential degradation products and their identification based on mass-to-charge ratio. A decrease in the peak area of the intact peptide and the appearance of new peaks can indicate degradation.

Troubleshooting Guide for this compound Degradation

This guide will help you identify and resolve common issues related to this compound degradation.

Logical Troubleshooting Workflow

G start Start: Experiment Yields Unexpected Results check_storage Was the peptide stored correctly? (Lyophilized at -20°C/-80°C) start->check_storage check_handling Was proper handling protocol followed? (Equilibrate before opening, inert gas) check_storage->check_handling Yes improper_storage Action: Review and correct storage procedures. Store at -80°C. check_storage->improper_storage No check_solution_prep Was the solution prepared correctly? (Sterile buffer pH 5-6, aliquoted) check_handling->check_solution_prep Yes improper_handling Action: Review and correct handling. Use desiccator and inert gas. check_handling->improper_handling No degradation_likely Degradation is likely. check_solution_prep->degradation_likely Yes improper_solution Action: Prepare fresh solution using best practices. Avoid freeze-thaw. check_solution_prep->improper_solution No analyze_peptide Recommended Action: Analyze peptide integrity via HPLC-MS. degradation_likely->analyze_peptide improper_storage->analyze_peptide improper_handling->analyze_peptide improper_solution->analyze_peptide end End: Implement corrective actions and re-run experiment. analyze_peptide->end

Caption: Troubleshooting workflow for this compound degradation.

Common Degradation Pathways for QWF Peptides
Degradation PathwayAmino Acid Residue(s)Conditions Favoring DegradationPrevention Strategy
Oxidation Tryptophan (W)Exposure to atmospheric oxygen, presence of metal ions, high pH.[13][14]Store under inert gas (nitrogen or argon).[4][8] Use oxygen-free buffers.[2][10] Avoid high pH.[13]
Deamidation Glutamine (Q)Neutral to basic pH (especially >pH 7), elevated temperatures.[13]Store in slightly acidic buffer (pH 5-6).[1][2][8] Store at low temperatures (-20°C or -80°C).[1][3][4][5]
Hydrolysis All peptide bondsStrong acidic or basic conditions, presence of moisture, high temperatures.[13][15]Store lyophilized in a desiccated environment.[2][3] Use buffers close to neutral pH when in solution.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-MS

This protocol outlines a general method for quantifying the degradation of a this compound sample over time.

1. Materials and Reagents:

  • Lyophilized this compound

  • Sterile, HPLC-grade water

  • Acetonitrile (ACN), HPLC-grade

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • HPLC system with a C18 column

  • Mass spectrometer

2. Procedure:

  • Sample Preparation:

    • Allow the lyophilized this compound to equilibrate to room temperature in a desiccator.

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL) in sterile water or a slightly acidic buffer.

    • Divide the stock solution into multiple aliquots in sterile tubes to represent different time points and storage conditions (e.g., 4°C, -20°C, room temperature).

    • Immediately analyze one aliquot to establish a "time zero" baseline.

  • Time-Point Analysis:

    • At each designated time point (e.g., 24h, 48h, 1 week), retrieve one aliquot from each storage condition.

    • If frozen, allow the aliquot to thaw completely at room temperature.

    • Dilute the sample to an appropriate concentration for LC-MS analysis using Mobile Phase A.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 5 µm, 150 x 2.1 mm).

      • Mobile Phase A: Water with 0.1% TFA.

      • Mobile Phase B: Acetonitrile with 0.1% TFA.

      • Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 10-15 minutes to elute the peptide and any degradation products.[11]

      • Flow Rate: As recommended for the column (e.g., 0.2-0.4 mL/min).

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS):

      • Operate the mass spectrometer in positive ion mode.

      • Perform a full scan to identify the mass-to-charge ratio (m/z) of the intact this compound and potential degradation products (e.g., oxidized or deamidated forms).

      • Use selected reaction monitoring (SRM) or extracted ion chromatograms (EIC) for accurate quantification of the parent peptide peak.[12]

3. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of remaining peptide at each time point relative to the "time zero" sample.

  • Plot the percentage of intact peptide versus time for each storage condition to determine the degradation rate.

References

overcoming resistance to QWF Peptide effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: QWF Peptide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a modified tripeptide (Gln-Trp-Phe) that functions as a substance P (SP) antagonist.[1][2] It also acts as an antagonist for Mas-related G Protein-Coupled Receptors (MRGPRs), such as MRGPRX2.[2][3] Its primary role in experimental settings is to inhibit the biological effects induced by substance P and other MRGPR agonists, such as mast cell degranulation and itch response.[2][3][4]

Q2: What is the recommended solvent for dissolving lyophilized this compound?

A2: this compound is soluble in DMSO (up to 10 mg/ml).[2] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium. Be mindful that high concentrations of DMSO can be toxic to cells; it is recommended to keep the final DMSO concentration below 0.5%.[5]

Q3: How should I store this compound solutions?

A3: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6]

Q4: My this compound is not showing any inhibitory activity in my assay. What are the possible reasons?

A4: There are several potential reasons for a lack of activity. These can be broadly categorized into issues with the peptide itself, the experimental setup, or the biological system. Key factors to check include:

  • Peptide Integrity: Ensure the peptide has not degraded due to improper storage or handling. Oxidation of the tryptophan residue is a common issue with peptides.[6]

  • Suboptimal Concentration: You may be using a concentration of this compound that is too low to effectively antagonize your agonist. Perform a dose-response experiment to determine the optimal inhibitory concentration.

  • Assay Conditions: The timing of peptide addition relative to the agonist, incubation time, and buffer components can all influence the outcome.

  • Cell Line Sensitivity: The expression level of the target receptor (e.g., NK1R or MRGPRX2) can vary significantly between cell lines, affecting their responsiveness.

Troubleshooting Guide: In Vitro Cell-Based Assays

This guide addresses common issues observed in functional assays, such as mast cell degranulation or calcium flux assays, when using this compound.

Problem Potential Cause Recommended Solution
High background signal in "peptide only" control wells (no agonist) 1. Peptide Contamination: The peptide stock may be contaminated with endotoxins or other impurities from synthesis that can trigger a cellular response.[6] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cellular stress or non-specific effects.[5] 3. Peptide Aggregation: The peptide may be forming aggregates that cause non-specific cellular activation.1. Use high-purity, endotoxin-free peptide. If contamination is suspected, filter the peptide solution through a 0.22 µm filter. 2. Perform a solvent toxicity curve to determine the maximum tolerated concentration for your cells. Ensure the final solvent concentration is consistent across all wells. 3. Review solubilization protocols. Sonication can sometimes help break up small aggregates.[7]
No inhibition of agonist-induced activity 1. Incorrect Peptide Concentration: The IC50 of this compound can vary depending on the specific agonist and receptor system. For substance P, the IC50 is approximately 90 µM.[2] 2. Peptide Degradation: The peptide may have been degraded by proteases in the serum of the cell culture medium or through improper storage.[8][9] 3. Agonist Concentration Too High: An excessively high concentration of the agonist (e.g., substance P) may overcome the competitive antagonism of the this compound.1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory range for your specific assay. 2. Minimize incubation times in serum-containing media or switch to a serum-free assay buffer if possible. Always use freshly prepared dilutions from a properly stored stock. 3. Titrate your agonist to find a concentration that gives a robust but not maximal response (e.g., the EC80), which makes it easier to observe inhibition.
Inconsistent or variable results between experiments 1. Peptide Solubility/Aggregation: The peptide may not be fully solubilized or may be aggregating differently upon dilution in aqueous buffers.[7][10] 2. Cell Passage Number/Health: Cells at high passage numbers or in poor health may respond inconsistently to stimuli.[11] 3. Pipetting Errors: Inconsistent pipetting, especially of small volumes of concentrated stocks, can lead to significant variability.1. After diluting the DMSO stock into aqueous buffer, vortex immediately. Do not store dilute aqueous solutions of the peptide. 2. Use cells within a consistent and low passage number range. Regularly check for cell viability. 3. Use calibrated pipettes and ensure thorough mixing after each addition. Prepare master mixes for adding reagents to multiple wells where possible.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Inhibition Assay

This protocol is designed to measure the ability of this compound to inhibit substance P-induced degranulation of LAD2 human mast cells. Degranulation is quantified by measuring the release of β-hexosaminidase.

  • Cell Seeding: Plate LAD2 cells in a 96-well plate at a density of 3 x 10^4 cells per well in 50 µL of Tyrode's buffer.

  • Peptide Pre-incubation:

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add 25 µL of the this compound dilutions or buffer control to the appropriate wells.

    • Incubate for 15 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of substance P at a concentration that elicits a submaximal response (e.g., 1 µM).

    • Add 25 µL of the substance P solution to the wells. For negative controls, add 25 µL of buffer.

    • Incubate for 30 minutes at 37°C.

  • Quantify β-hexosaminidase Release:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 100 µL of 0.2 M glycine (pH 10.7).

    • Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition relative to the "agonist only" control.

Protocol 2: Competitive Receptor Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the Neurokinin 1 Receptor (NK1R) using a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing NK1R.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of binding buffer.

    • 25 µL of various concentrations of unlabeled this compound (competitor).

    • 25 µL of a fixed concentration of radiolabeled substance P (e.g., [125I]-Substance P) near its Kd value.

    • 100 µL of the membrane preparation.

    • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled substance P.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-treated to reduce non-specific binding) using a cell harvester.[12][13] Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Signaling Pathways and Workflows

Below are diagrams illustrating the key signaling pathway and a troubleshooting workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P (Agonist) Receptor MRGPRX2 / NK1R SP->Receptor Binds & Activates QWF This compound (Antagonist) QWF->Receptor Binds & Blocks G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Degranulation Mast Cell Degranulation Ca_Release->Degranulation

Caption: Antagonistic action of this compound on the Substance P signaling pathway.

G Start Experiment Shows No this compound Effect CheckPeptide Check Peptide Integrity & Storage Start->CheckPeptide CheckConcentration Verify Peptide & Agonist Concentrations CheckPeptide->CheckConcentration Peptide OK OrderNew Order Fresh Peptide CheckPeptide->OrderNew Degraded/ Improperly Stored CheckAssay Review Assay Protocol CheckConcentration->CheckAssay Concentrations OK DoseResponse Perform Dose-Response Curve CheckConcentration->DoseResponse Suboptimal CheckCells Assess Cell Health & Receptor Expression CheckAssay->CheckCells Protocol OK OptimizeAssay Optimize Incubation Times & Buffers CheckAssay->OptimizeAssay Potential Issue NewCells Use Low Passage Cells / Verify Target CheckCells->NewCells Issue Found Success Problem Resolved CheckCells->Success Cells OK OrderNew->Start DoseResponse->Success OptimizeAssay->Success NewCells->Success

Caption: Troubleshooting workflow for lack of this compound activity.

References

Technical Support Center: QWF Peptide Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the QWF peptide.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis, handling, and experimental use of the this compound.

Peptide Synthesis and Purity

  • Question: I am having trouble synthesizing the full-length this compound. What could be the issue?

    • Answer: The this compound contains modified amino acids (N-terminal Boc on Glutamine, D-Trp(Formyl), and a C-terminal benzyl ester on Phenylalanine) which can complicate standard solid-phase peptide synthesis (SPPS). Ensure that the coupling and deprotection steps are optimized for these modifications. Incomplete reactions can lead to truncated or deletion sequences. Consider using specialized coupling reagents or extended reaction times.

  • Question: My purified this compound shows low biological activity. What should I check?

    • Answer: Verify the purity and identity of your peptide using mass spectrometry and HPLC. Impurities from synthesis, such as protecting groups that were not properly removed or diastereomers, can interfere with activity. Ensure that the formyl group on the D-tryptophan and the benzyl ester on phenylalanine are intact, as these are critical for its antagonist activity.[1] Also, confirm the peptide concentration using a reliable method like amino acid analysis, as inaccurate concentration determination can lead to misleading results.

Peptide Solubility and Stability

  • Question: I am having difficulty dissolving the lyophilized this compound. What is the recommended solvent?

    • Answer: The this compound is soluble in dimethyl sulfoxide (DMSO) up to 10 mg/ml.[1] For aqueous buffers, it is recommended to first dissolve the peptide in a small amount of DMSO and then dilute it with the aqueous buffer of choice. Avoid using buffers at pH extremes, as this can affect peptide stability.

  • Question: My this compound solution seems to be losing activity over time. How should I store it?

    • Answer: Lyophilized this compound should be stored at -20°C.[1] For solutions, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation. Peptides in solution are susceptible to microbial growth, so use sterile buffers for reconstitution.

Binding Assays

  • Question: I am not observing any competitive binding in my assay with this compound. What could be wrong?

    • Answer: There are several potential reasons for this. First, ensure that your cells or membrane preparations express a sufficient level of the target receptor, Mas-related G protein-coupled receptor X2 (MRGPRX2). Second, verify the quality of your radiolabeled or fluorescently labeled ligand. Third, the concentration of the labeled ligand should be close to its Kd value for the receptor to allow for effective competition. Finally, ensure that the incubation time is sufficient to reach equilibrium.

  • Question: I am seeing high non-specific binding in my radioligand binding assay. How can I reduce it?

    • Answer: High non-specific binding can be minimized by several strategies. Pre-treating your filters (e.g., with polyethyleneimine) can reduce binding of the radioligand to the filter itself. Including a carrier protein like bovine serum albumin (BSA) in the assay buffer can also help. Optimizing the washing steps after filtration by using ice-cold wash buffer and a rapid washing procedure can also decrease non-specific binding.

Cell-Based Assays

  • Question: The results of my mast cell degranulation assay are inconsistent when using the this compound. What are the possible causes?

    • Answer: Inconsistent results in cell-based assays can stem from several factors. Ensure your cells are healthy, within a consistent passage number, and are plated at a uniform density. The biological activity of the this compound is dependent on its ability to antagonize MRGPRX2, so any variability in the expression of this receptor on your cells will affect the results. Also, ensure that the agonist you are using to stimulate degranulation (e.g., Substance P, compound 48/80) is used at a consistent and appropriate concentration (ideally its EC80) to allow for a clear window of inhibition by QWF.[2][3][4]

  • Question: I am not observing any inhibition of mast cell degranulation with the this compound. What should I check?

    • Answer: First, confirm the viability of your mast cells. Second, ensure that the this compound is fully dissolved and used at an appropriate concentration range to observe a dose-dependent inhibition. The reported IC50 for QWF as a Substance P antagonist is 90 μM, which can be a starting point for determining the optimal concentration in your specific assay.[1] Also, verify that the degranulation you are observing is indeed mediated by MRGPRX2, as QWF is specific for this receptor.

Data Presentation

Quantitative Data for this compound

ParameterValueReceptor/SystemReference
IC50 90 µMSubstance P Antagonist[1]
IC50 0.09 µMSubstance P Antagonist[5][6]
IC50 4.7 µMAntagonism of SP-induced contraction of guinea pig trachea[5][6]
Molecular Weight 697.78 g/mol N/A[1]
Solubility ≤ 10 mg/mLDMSO[1]

Note: The significant difference in reported IC50 values may be due to different experimental conditions and assay types. Researchers should determine the optimal concentration for their specific application.

Experimental Protocols

Detailed Methodology for Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is for assessing the inhibitory effect of the this compound on agonist-induced degranulation of a human mast cell line (e.g., LAD2) by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • LAD2 human mast cell line

  • Complete cell culture medium (e.g., StemPro-34 with supplements)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Agonist stock solution (e.g., Substance P or Compound 48/80 in water or appropriate buffer)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)

  • Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)

  • Triton X-100 (1% in Tyrode's buffer)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of reading absorbance at 405 nm

Procedure:

  • Cell Seeding: Seed LAD2 cells in a 96-well plate at a density of 5 x 104 cells per well in 50 µL of Tyrode's buffer.

  • This compound Incubation: Prepare serial dilutions of the this compound in Tyrode's buffer. Add 25 µL of the this compound dilutions or vehicle control (Tyrode's buffer with the same final concentration of DMSO) to the appropriate wells. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Prepare the agonist (e.g., Substance P) at a concentration that induces approximately 80% of the maximal degranulation response (EC80). Add 25 µL of the agonist solution to the wells. For control wells (spontaneous release and total release), add 25 µL of Tyrode's buffer. Incubate for 30 minutes at 37°C.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Total Release (Lysate) Preparation: To the remaining cell pellets in the original plate, add 100 µL of 1% Triton X-100 to lyse the cells and release the total cellular β-hexosaminidase. Mix well.

  • Enzyme Reaction: Add 50 µL of the PNAG substrate solution to each well of the supernatant plate and to a new plate containing 50 µL of the cell lysates. Incubate at 37°C for 1-2 hours.

  • Stopping the Reaction: Add 150 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbancesample - Absorbancespontaneous release) / (Absorbancetotal release - Absorbancespontaneous release)] x 100

  • IC50 Determination: Plot the percentage of inhibition (100 - % Release) against the log concentration of the this compound and fit the data using a non-linear regression model to determine the IC50 value.

Visualizations

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Substance P) MRGPRX2 MRGPRX2 Agonist->MRGPRX2 Activates QWF This compound (Antagonist) QWF->MRGPRX2 Inhibits Gq Gαq MRGPRX2->Gq Activates Gi Gαi MRGPRX2->Gi Activates beta_arrestin β-Arrestin MRGPRX2->beta_arrestin Recruits PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Degranulation Mast Cell Degranulation Ca2->Degranulation PKC->Degranulation Internalization Receptor Internalization beta_arrestin->Internalization QWF_Experimental_Workflow Peptide_Prep 1. This compound Preparation - Reconstitution in DMSO - Serial Dilution Assay_Setup 3. Assay Setup - Add this compound to Cells - Incubate Peptide_Prep->Assay_Setup Cell_Culture 2. Cell Culture - Maintain Mast Cell Line - Harvest and Plate Cells Cell_Culture->Assay_Setup Stimulation 4. Agonist Stimulation - Add Substance P or C48/80 - Incubate Assay_Setup->Stimulation Data_Acquisition 5. Data Acquisition - Measure Assay Endpoint (e.g., β-Hexosaminidase Release) Stimulation->Data_Acquisition Data_Analysis 6. Data Analysis - Calculate % Inhibition - Determine IC50 Data_Acquisition->Data_Analysis Conclusion 7. Conclusion - Interpret Results Data_Analysis->Conclusion

References

Technical Support Center: Interpreting Unexpected Results with QWF Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for QWF Peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing lower than expected activity in my cell-based assays. What are the possible causes?

A1: Reduced peptide activity can stem from several factors:

  • Improper Storage: this compound should be stored at -20°C or colder. Repeated freeze-thaw cycles can degrade the peptide. Aliquoting the peptide solution upon first use is highly recommended.

  • Peptide Aggregation: this compound, like many peptides, can be prone to aggregation, especially at high concentrations or in inappropriate buffers.[1][2] Aggregated peptides are often inactive.

  • Solubility Issues: Ensure the peptide is fully dissolved. The recommended solvent for initial stock solutions is DMSO. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.[1]

  • Reagent Degradation: Other components in your assay, such as cell culture media or serum, may have degraded, affecting cellular response.[3]

  • Cell Line Variability: Ensure your cells are healthy, within a low passage number, and have been recently authenticated.[3]

Q2: I'm observing unexpected cytotoxicity at concentrations where this compound should be non-toxic. Why might this be happening?

A2: Unforeseen cytotoxicity can be alarming. Consider these possibilities:

  • Solvent Toxicity: If using a solvent like DMSO to dissolve the peptide, ensure the final concentration in your assay does not exceed levels toxic to your specific cell line (typically <0.5%).[4]

  • Peptide Aggregation: Large peptide aggregates can sometimes induce cytotoxic or inflammatory responses that are independent of the peptide's intended biological activity.[5]

  • Contamination: The peptide solution or cell culture may be contaminated with bacteria or other endotoxins, which can cause cell death.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects. It is known to be an antagonist of Substance P (SP) and can also inhibit SP's binding to Mas-related GPCRs (MRGPR). It's possible that in your specific cell model, these interactions are leading to a cytotoxic response.

Q3: My Western blot results for downstream signaling (e.g., p-ERK) are inconsistent after this compound treatment. How can I troubleshoot this?

A3: Inconsistent Western blot data is a common issue. Here are key areas to check:

  • Phosphatase Activity: When preparing cell lysates, it is crucial to use phosphatase inhibitors to preserve the phosphorylation state of proteins like ERK.[6][7]

  • Loading Controls: Ensure you are normalizing to a total protein control (e.g., total ERK) rather than a housekeeping protein, as the expression of housekeeping genes can sometimes be affected by experimental conditions.[8][9]

  • Blocking Buffers: For phospho-specific antibodies, avoid using milk as a blocking agent. Casein, a phosphoprotein in milk, can cause high background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[7][8]

  • Antibody Quality: The primary antibody may be of poor quality or used at a suboptimal dilution. Titrate your primary antibody to find the optimal concentration.

  • Timing of Lysate Preparation: The peak of ERK phosphorylation (or dephosphorylation due to an inhibitor) can be transient. Perform a time-course experiment to identify the optimal time point for cell lysis after this compound treatment.

Troubleshooting Guides

Issue 1: High Variability Between Replicates in Cell Viability Assays (e.g., MTT Assay)

High variability can obscure the true effect of the this compound. Follow these steps to diagnose and resolve the issue.

Experimental Workflow for Troubleshooting Assay Variability

G cluster_start Start: High Variability Observed cluster_investigate Investigation Steps cluster_action Corrective Actions cluster_resolve Resolution start Observe High Standard Deviations in Replicate Wells check_cells 1. Check Cell Seeding (Homogenous suspension? Consistent volume?) start->check_cells check_pipetting 2. Verify Pipetting Technique (Calibrated pipettes? Pre-wetting tips?) check_cells->check_pipetting If consistent action_cells Re-optimize cell seeding density. Use reverse pipetting. check_cells->action_cells If inconsistent check_peptide 3. Assess Peptide Solution (Visible precipitates? Freshly diluted?) check_pipetting->check_peptide If technique is sound action_pipetting Calibrate pipettes. Standardize pipetting technique. check_pipetting->action_pipetting If errors found check_plate 4. Evaluate Microplate Effects (Edge effects? Even temperature?) check_peptide->check_plate If solution is clear action_peptide Prepare fresh peptide dilutions. Visually inspect before use. check_peptide->action_peptide If issues found action_plate Avoid outer wells or fill with PBS. Allow plate to equilibrate. check_plate->action_plate If edge effects suspected resolve Variability Reduced action_cells->resolve action_pipetting->resolve action_peptide->resolve action_plate->resolve

Caption: Workflow for troubleshooting high variability in cell-based assays.

Issue 2: Loss of this compound Activity Over Time

This guide helps determine if your peptide stock has degraded or aggregated.

Decision Tree for Inconsistent Peptide Activity

G start Unexpectedly Low or No Activity with this compound Treatment q1 Was the peptide stock solution recently prepared (<1 week)? start->q1 a1_yes Possible issues: - Incorrect initial concentration - Problem with target cells/assay system - Contamination q1->a1_yes Yes a1_no Proceed to check for degradation/aggregation q1->a1_no No q2 Was the peptide stored correctly (frozen, protected from light)? a1_no->q2 a2_no Likely degradation due to improper storage. Prepare fresh stock. q2->a2_no No q3 Is there any visible precipitate in the stock or working solution? q2->q3 Yes a3_yes Likely aggregation. Try sonicating briefly. If persists, prepare fresh stock. q3->a3_yes Yes a3_no Potential non-visible aggregation or chemical degradation. Test against a new vial of peptide. q3->a3_no No G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates QWF This compound QWF->MEK Inhibits Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

References

Validation & Comparative

Validating the Specificity of QWF Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The QWF peptide, a potent tripeptide antagonist of Substance P (SP), has garnered significant interest for its dual inhibitory action on both the neurokinin-1 receptor (NK1R) and the Mas-related G-protein coupled receptor X2 (MRGPRX2).[1][2] This dual antagonism presents a unique therapeutic potential for inflammatory and pain-related disorders. However, a thorough understanding of its specificity is paramount for its preclinical and clinical development. This guide provides a comprehensive comparison of the this compound with other relevant antagonists, supported by experimental data and detailed protocols to aid researchers in validating its specificity.

Comparative Specificity of this compound

The this compound distinguishes itself from other Substance P and MRGPRX2 antagonists through its unique activity profile. The following table summarizes the inhibitory concentrations (IC50) of QWF and its alternatives against their respective targets.

AntagonistTarget(s)IC50 ValueReference(s)
This compound NK1R, MRGPRX2 ~90 µM (SP binding) [1]
AprepitantNK1R~0.1 nM[3][4]
L733060NK1R, mouse MrgprB2Not specified
Compound BMRGPRX20.42 nM (SP-mediated degranulation)[5]
OstholeMRGPRX2Not specified (inhibits at µM concentrations)[6][7]
QuercetinMRGPRX2~100 µM[8]

Key Insights:

  • This compound acts as a dual antagonist for both NK1R and MRGPRX2.[2]

  • In contrast, antagonists like aprepitant are highly selective for NK1R.[3][4]

  • Notably, some NK1R antagonists, such as L733060 and aprepitant, show species-specific effects, inhibiting the mouse ortholog of MRGPRX2 (MrgprB2) but not the human MRGPRX2.[2] QWF, however, effectively inhibits both human and mouse MRGPRs.[2]

  • Novel compounds, like Compound B, demonstrate high potency and selectivity for MRGPRX2.[5]

  • Natural compounds such as Osthole and Quercetin also exhibit antagonistic properties towards MRGPRX2, though their specificity against NK1R is less characterized.[6][7][9][8]

Experimental Protocols for Specificity Validation

To rigorously assess the specificity of the this compound, a combination of binding and cell-based functional assays is recommended. Below are detailed protocols for key experiments.

Competitive Receptor Binding Assay (ELISA-based)

This assay quantifies the ability of this compound to compete with a labeled ligand (e.g., Substance P) for binding to its receptors (NK1R and MRGPRX2).

Materials:

  • 96-well microtiter plates

  • Recombinant human NK1R and MRGPRX2 proteins

  • Biotinylated Substance P

  • This compound and other competitor peptides

  • Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of recombinant NK1R or MRGPRX2 protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Competition: Add 50 µL of varying concentrations of this compound (or other antagonists) and 50 µL of a fixed concentration of biotinylated Substance P to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the binding of the competitor peptide.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This functional assay measures the ability of this compound to inhibit agonist-induced degranulation of mast cells, a key downstream effect of MRGPRX2 activation.

Materials:

  • Mast cell line (e.g., LAD2)

  • HEPES buffer

  • Substance P or other MRGPRX2 agonists (e.g., Compound 48/80)

  • This compound

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

  • Triton X-100

  • Stop Solution (e.g., 0.4 M Glycine, pH 10.7)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed mast cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Stimulation: Stimulate the cells with an MRGPRX2 agonist (e.g., Substance P) for 30 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect 50 µL of the supernatant.

  • Lysate Preparation: Lyse the remaining cells in each well with 50 µL of 0.1% Triton X-100 to determine the total β-hexosaminidase content.

  • Enzymatic Reaction: Add 50 µL of the supernatant or cell lysate to a new plate containing 50 µL of PNAG substrate solution. Incubate for 60-90 minutes at 37°C.

  • Stopping the Reaction: Stop the reaction by adding 200 µL of Stop Solution.

  • Measurement: Read the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium levels upon receptor activation, providing a real-time readout of GPCR signaling.

Materials:

  • HEK293 cells stably expressing NK1R or MRGPRX2

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • HEPES-buffered saline

  • Substance P or other agonists

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of probenecid (to prevent dye extrusion) for 1 hour at 37°C.

  • Washing: Gently wash the cells with HEPES-buffered saline.

  • Baseline Reading: Measure the baseline fluorescence for a short period using the fluorescence plate reader.

  • Antagonist Addition: Add varying concentrations of this compound and incubate for a few minutes.

  • Agonist Addition and Measurement: Add the agonist (e.g., Substance P) and immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental design and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Assay Execution cluster_binding Binding Assay cluster_functional Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-NK1R/MRGPRX2 or LAD2) Seeding Seeding in 96-well Plates Cell_Culture->Seeding Coating Receptor Coating Seeding->Coating Preincubation Pre-incubation with QWF Seeding->Preincubation Blocking Blocking Coating->Blocking Competition Competition (QWF vs. Labeled SP) Blocking->Competition Detection Detection Competition->Detection Data_Acquisition Data Acquisition (Plate Reader) Detection->Data_Acquisition Stimulation Agonist Stimulation (e.g., Substance P) Preincubation->Stimulation Measurement Measurement (Degranulation or Ca2+ Flux) Stimulation->Measurement Measurement->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation Specificity_Determination Specificity Determination IC50_Calculation->Specificity_Determination

Caption: Experimental workflow for validating this compound specificity.

Signaling_Pathways cluster_SP_NK1R Substance P / NK1R Pathway cluster_SP_MRGPRX2 Substance P / MRGPRX2 Pathway cluster_antagonists Antagonist Action SP Substance P NK1R NK1R SP->NK1R Gq Gq NK1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Downstream_NK1R Downstream Effects (e.g., Neuronal Excitation) Ca_PKC->Downstream_NK1R SP2 Substance P MRGPRX2 MRGPRX2 SP2->MRGPRX2 Gq_Gi Gq / Gi MRGPRX2->Gq_Gi PLC2 PLC Gq_Gi->PLC2 IP3_DAG2 IP3 / DAG PLC2->IP3_DAG2 Ca_PKC2 Ca2+ / PKC IP3_DAG2->Ca_PKC2 Degranulation Mast Cell Degranulation (Histamine, etc.) Ca_PKC2->Degranulation QWF QWF QWF->NK1R Inhibits QWF->MRGPRX2 Inhibits Aprepitant Aprepitant Aprepitant->NK1R Inhibits

Caption: Signaling pathways of Substance P and points of inhibition.

References

Comparative Analysis of QWF Peptide Cross-Reactivity with Neurokinin-1 and Mas-Related G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of QWF Peptide's Antagonistic Activity on NK-1R and MRGPRX2, Supported by Experimental Data.

The peptide initially queried as "this compound" is formally known as Boc-Gln-D-Trp(Formyl)-Phe-OBzl . This synthetic tripeptide is a known antagonist of the Substance P (SP) receptor, the Neurokinin-1 Receptor (NK-1R). However, emerging research has demonstrated its cross-reactivity as an antagonist for the Mas-related G-protein coupled Receptor X2 (MRGPRX2), a receptor implicated in non-IgE mediated mast cell degranulation and itch. This guide provides a comparative overview of the this compound's interaction with these two distinct receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Comparison of this compound Antagonism

The following tables summarize the available quantitative data on the antagonistic potency of the this compound at the human NK-1R and MRGPRX2. It is important to note that the available data primarily consists of IC50 values derived from functional assays, which measure the concentration of the antagonist required to inhibit 50% of the response to an agonist.

ReceptorAgonistAssay TypeCell LineMeasured EffectThis compound IC50Reference
NK-1RSubstance PGuinea Pig Trachea ContractionN/A (Tissue)Inhibition of contraction4.7 µM[1][2]
MRGPRX2Substance PCalcium Mobilization (Fura-2)HEK293Inhibition of Ca2+ influxNot explicitly quantified, but effective at inhibiting SP-induced activation[3]
MRGPRX2Compound 48/80Calcium Mobilization (Fura-2)HEK293Inhibition of Ca2+ influxNot explicitly quantified, but effective at inhibiting C48/80-induced activation
MRGPRX2Substance PMast Cell Degranulation (β-hexosaminidase release)LAD2Inhibition of degranulationNot explicitly quantified, but effective at inhibiting SP-induced degranulation[3]

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways activated by the endogenous agonists of NK-1R (Substance P) and MRGPRX2, and the points of inhibition by the this compound.

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane NK1R NK-1R Gq Gαq NK1R->Gq Activation SP Substance P SP->NK1R Agonist Binding QWF This compound QWF->NK1R Antagonist Binding PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., MAPK) Ca_release->Downstream PKC->Downstream

Caption: NK-1R Signaling Pathway and QWF Inhibition.

MRGPRX2_Signaling_Pathway cluster_membrane Plasma Membrane MRGPRX2 MRGPRX2 Gq_i Gαq/i MRGPRX2->Gq_i Activation SP_C4880 Substance P Compound 48/80 SP_C4880->MRGPRX2 Agonist Binding QWF This compound QWF->MRGPRX2 Antagonist Binding PLC PLCβ Gq_i->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation

Caption: MRGPRX2 Signaling Pathway and QWF Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Intracellular Calcium Mobilization Assay (Fura-2 AM)

This protocol outlines the measurement of intracellular calcium concentration changes in response to receptor activation and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • HEK293 cells stably expressing either NK-1R or MRGPRX2

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)

  • Substance P or Compound 48/80 (agonist)

  • This compound (antagonist)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

  • Antagonist Pre-incubation: Add the desired concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to kinetically measure fluorescence intensity at an emission wavelength of 510 nm, alternating between excitation wavelengths of 340 nm and 380 nm every 1-2 seconds.

    • Record a stable baseline fluorescence for 20-30 seconds.

    • Using an automated injector, add the agonist (Substance P or Compound 48/80) to the wells.

    • Continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Determine the peak response for each well.

    • To determine the IC50 of the this compound, plot the percentage of inhibition of the agonist response against the log concentration of the this compound and fit the data to a sigmoidal dose-response curve.

Calcium_Assay_Workflow A Seed cells in 96-well plate B Load cells with Fura-2 AM A->B C Wash to remove extracellular dye B->C D Pre-incubate with this compound C->D E Measure baseline fluorescence D->E F Inject agonist E->F G Measure fluorescence change F->G H Analyze F340/F380 ratio G->H

Caption: Fura-2 Calcium Mobilization Assay Workflow.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol describes the quantification of mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon cell activation.

Materials:

  • LAD2 human mast cell line

  • Tyrode's buffer (supplemented with 0.1% BSA)

  • Substance P (agonist)

  • This compound (antagonist)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase

  • 0.1 M citrate buffer (pH 4.5)

  • 0.1% Triton X-100

  • 0.1 M carbonate buffer (pH 10.5)

  • 96-well plates

  • Spectrophotometer (405 nm).

Procedure:

  • Cell Preparation: Wash LAD2 cells twice with Tyrode's buffer and resuspend at a concentration of 1 x 10^6 cells/mL in Tyrode's buffer.

  • Antagonist Pre-incubation: Aliquot 50 µL of the cell suspension into each well of a 96-well plate. Add 25 µL of various concentrations of this compound and incubate for 15 minutes at 37°C.

  • Cell Stimulation: Add 25 µL of Substance P to the wells to a final desired concentration. For control wells, add buffer. Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction: Place the plate on ice for 10 minutes to stop the degranulation process.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Total Lysate Preparation: To the remaining cell pellets, add 100 µL of 0.1% Triton X-100 to lyse the cells and release the total intracellular β-hexosaminidase. Mix well.

  • Enzyme Reaction:

    • Prepare the substrate solution by dissolving PNAG in 0.1 M citrate buffer (pH 4.5) to a final concentration of 1 mM.

    • Add 50 µL of the substrate solution to each well containing the supernatant and to another plate containing 50 µL of the total cell lysate.

    • Incubate the plates at 37°C for 60-90 minutes.

  • Stopping the Enzyme Reaction: Add 100 µL of 0.1 M carbonate buffer (pH 10.5) to each well to stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100

    • To determine the inhibitory effect of the this compound, normalize the data to the response induced by the agonist alone.

This guide provides a foundational understanding of the cross-reactivity of the this compound. Further research, particularly involving direct binding assays, would provide a more complete picture of its pharmacological profile at NK-1R and MRGPRX2.

References

Comparative Efficacy Analysis of QWF Peptide as a Substance P and MRGPRX2 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the QWF Peptide's efficacy against other known antagonists of the Substance P (SP) neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). The content is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data and methodologies.

This compound is a tripeptide antagonist of Substance P and has been shown to inhibit SP's binding to both the NK-1R and MRGPRX2.[1] This dual antagonism is significant in the context of neurogenic inflammation and mast cell degranulation. For a comprehensive comparison, this guide will focus on its performance relative to Aprepitant, a well-established NK-1R antagonist, and Tradipitant, a clinical-stage NK-1R antagonist.

Quantitative Efficacy Data

The following table summarizes the available quantitative data for this compound and its comparators. It is important to note a significant discrepancy in the reported IC50 values for this compound, which may be attributable to different experimental conditions or assay types.

CompoundTarget(s)Assay TypeEfficacy Metric (IC50)Clinical EfficacySource(s)
This compound Substance P (NK-1R), MRGPRX2SP Antagonism0.09 µMNot Applicable[2][3]
Substance P (NK-1R)SP Antagonism90 µMNot Applicable[1]
SP-induced contractionGuinea Pig Trachea4.7 µMNot Applicable[2][3]
Aprepitant NK-1RRadioligand Binding0.1 nMFDA-approved for CINV[4][5]
Tradipitant NK-1RClinical TrialNot Applicable50% relative reduction in vomiting vs. placebo[6][7][8][9]

CINV : Chemotherapy-Induced Nausea and Vomiting

Experimental Protocols

Detailed experimental protocols for the cited studies are often proprietary. However, this section outlines the general methodologies used to assess the efficacy of these peptides and small molecules.

1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation, a key event in allergic and inflammatory responses that can be triggered by Substance P.

  • Objective: To measure the inhibitory effect of an antagonist on agonist-induced mast cell degranulation.

  • Cell Line: Human mast cell lines such as LAD2 or HMC-1 are typically used.[10][11]

  • Methodology:

    • Mast cells are cultured and sensitized.

    • The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).

    • An agonist, such as Substance P or compound 48/80, is added to induce degranulation.[11]

    • The release of β-hexosaminidase, a granular enzyme, into the supernatant is measured using a colorimetric assay.

    • The percentage of inhibition is calculated by comparing the release in the presence and absence of the antagonist.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced degranulation, is determined.

2. Receptor Binding Assay

This assay determines the affinity of a compound for its target receptor.

  • Objective: To measure the binding affinity of an antagonist to the NK-1R.

  • Methodology:

    • Cell membranes expressing the human NK-1R are prepared.

    • A radiolabeled ligand for the NK-1R (e.g., radiolabeled Substance P) is incubated with the cell membranes.

    • Varying concentrations of the antagonist (e.g., Aprepitant) are added to compete with the radiolabeled ligand for binding to the receptor.

    • The amount of bound radioactivity is measured, which is inversely proportional to the binding affinity of the antagonist.

  • Data Analysis: The IC50 value, the concentration of the antagonist that displaces 50% of the radiolabeled ligand, is calculated.[4]

3. In Vivo Models of Itch and Inflammation

Animal models are used to assess the physiological effects of these antagonists.

  • Objective: To evaluate the in vivo efficacy of an antagonist in reducing scratching behavior or inflammation induced by Substance P or other agonists.

  • Methodology:

    • An agonist (e.g., compound 48/80) is injected intradermally in mice to induce scratching behavior.[12][13]

    • The antagonist (e.g., this compound) is co-injected with the agonist.

    • The number of scratching bouts is observed and counted over a specific period.

  • Data Analysis: The reduction in scratching behavior in the presence of the antagonist is quantified.[12][13]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways involved in mast cell activation by Substance P and the points of inhibition by antagonists like this compound.

SP_NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1R SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG QWF This compound / Aprepitant QWF->NK1R Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Degranulation Mast Cell Degranulation Ca_release->Degranulation PKC->Degranulation

Caption: Substance P (SP) / NK-1R signaling pathway in mast cells.

MRGPRX2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P MRGPRX2 MRGPRX2 SP->MRGPRX2 Binds G_protein Gαi / Gαq MRGPRX2->G_protein Activates PLC PLCγ G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates ERK ERK1/2 G_protein->ERK Ca_influx Ca²⁺ Influx PLC->Ca_influx Leads to QWF This compound QWF->MRGPRX2 Blocks AKT AKT PI3K->AKT Activates Degranulation Mast Cell Degranulation AKT->Degranulation ERK->Degranulation Ca_influx->Degranulation

References

A Researcher's Guide to the Reproducibility of QWF Peptide's Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental results of QWF peptide, a known Substance P and MRGPRX2 antagonist. We delve into the variability of its reported potency, offer detailed experimental protocols to aid in study replication, and compare its activity with alternative compounds.

Demystifying the Potency of this compound

This compound has been identified as an antagonist for both the neurokinin-1 receptor (NK-1R) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] However, the reported half-maximal inhibitory concentration (IC50) for its antagonism of Substance P (SP), the endogenous ligand for NK-1R, varies significantly across different sources. This discrepancy highlights a critical aspect of experimental reproducibility.

One source reports an IC50 of 0.09 µM for Substance P antagonism.[2][3][4] In contrast, other studies and supplier technical data sheets state an IC50 of 90 µM.[5][6][7] This 1000-fold difference is significant and underscores the importance of standardized experimental conditions and detailed reporting of methodologies. Furthermore, in antagonizing the SP-induced contraction of isolated guinea pig trachea strips, an IC50 of 4.7 µM has been reported.[2][3][4]

Parameter Reported IC50 Value Experimental System
Substance P Antagonism0.09 µMNot specified
Substance P Antagonism90 µMNot specified
SP-induced contraction4.7 µMIsolated guinea pig trachea strips

Unraveling the Dual Antagonism: this compound's Action on MRGPRX2

Beyond its effects on NK-1R, this compound is also a recognized antagonist of MRGPRX2, a receptor implicated in non-IgE-mediated mast cell degranulation and itch.[5][6][7][8] this compound has been shown to inhibit the binding of Substance P to human MRGPRX2 and its mouse orthologs, MrgprB2 and MrgprA1.[1] This dual antagonism is a key feature of this compound's pharmacological profile.

In functional assays, this compound effectively inhibits mast cell degranulation induced by various secretagogues, including Substance P, compound 48/80, atracurium, and ciprofloxacin.[8][9] It has also been demonstrated to significantly decrease compound 48/80-induced scratching behavior in mice, a model for itch.[8][10][11]

Comparative Analysis with Alternative Antagonists

The therapeutic potential of targeting NK-1R and MRGPRX2 has led to the development of several antagonists. A comparative understanding of their potency and selectivity is crucial for experimental design and interpretation.

Antagonist Target(s) Reported Potency/Effect
This compound NK-1R, MRGPRX2IC50 of 0.09 µM or 90 µM for SP antagonism. Effective inhibitor of MRGPRX2-mediated mast cell degranulation.
L733060 NK-1R, mouse MrgprB2Inhibits SP-induced activation of NK-1R and mouse MrgprB2, but not human MRGPRX2.
Aprepitant NK-1R, mouse MrgprB2Inhibits SP-induced activation of NK-1R and mouse MrgprB2, but not human MRGPRX2.
Compound A & B MRGPRX2Potent and selective MRGPRX2 antagonists. Compound B has an IC50 of 0.42 nM for SP-mediated degranulation in human skin mast cells.
C9 and C9-6 MRGPRX2Potent MRGPRX2 antagonists identified through screening.
PSB-172656 MRGPRX2Subnanomolar potency in Ca²⁺ mobilization assays (Ki value 0.142 nM) and blocks both Gαq and Gαi1 dissociation.

Notably, while the NK-1R antagonists L733060 and aprepitant are effective against the mouse MrgprB2, they do not inhibit the human MRGPRX2.[8] This species-specific difference is a critical consideration when translating findings from murine models to human applications. Newer small molecule antagonists for MRGPRX2, such as compounds A and B, C9, C9-6, and PSB-172656, have been developed with high potency and selectivity, offering more targeted tools for studying MRGPRX2 function.[3][9][12]

Experimental Protocols for Reproducible Results

To facilitate the replication of studies on this compound and related compounds, detailed methodologies for key experiments are provided below.

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.

Materials:

  • Human mast cell line (e.g., LAD2)

  • Tyrode's buffer or HEPES buffer with 0.04% BSA

  • Stimulating agent (e.g., Substance P, compound 48/80)

  • This compound or other antagonists

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer

  • Stop solution: 0.4 M Glycine solution or carbonate buffer

  • 0.1% Triton X-100 for cell lysis (total release control)

  • 96-well plates

Procedure:

  • Seed mast cells in a 96-well plate at a density of 5-10x10³ cells/well and incubate overnight.[13]

  • Wash the cells with pre-warmed buffer.

  • Pre-incubate the cells with various concentrations of this compound or other antagonists for a specified time (e.g., 10-30 minutes).

  • Add the stimulating agent (e.g., Substance P) and incubate for 30 minutes at 37°C.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant.

  • To measure total enzyme release, lyse a set of control cells with 0.1% Triton X-100.

  • Incubate the supernatant and lysate with the PNAG substrate solution for 30-90 minutes at 37°C.[2][13]

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.

Intracellular Calcium Imaging for Receptor Activation

This method measures changes in intracellular calcium concentration upon receptor activation.

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 cells transfected with MRGPRX2)

  • Calcium indicator dye (e.g., Fura-2, Fluo-8) or a genetically encoded calcium indicator.[14]

  • Agonist (e.g., Substance P)

  • Antagonist (e.g., this compound)

  • Fluorescence microscope or a plate reader with fluorescence capabilities (e.g., FlexStation).[15]

Procedure:

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add the antagonist at the desired concentration and incubate.

  • Add the agonist and record the change in fluorescence over time. The fluorescence intensity will increase as intracellular calcium levels rise.

  • Analyze the data by measuring the peak fluorescence intensity or the area under the curve.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

G This compound Signaling Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_peptide Antagonist cluster_signaling Downstream Signaling Substance P Substance P NK-1R NK-1R Substance P->NK-1R Activates MRGPRX2 MRGPRX2 Substance P->MRGPRX2 Activates Compound 48/80 Compound 48/80 Compound 48/80->MRGPRX2 Activates Gq/PLC Gq/PLC MRGPRX2->Gq/PLC Activates β-arrestin β-arrestin MRGPRX2->β-arrestin Activates This compound This compound This compound->NK-1R Inhibits This compound->MRGPRX2 Inhibits Ca2+ Mobilization Ca2+ Mobilization Gq/PLC->Ca2+ Mobilization Mast Cell Degranulation Mast Cell Degranulation Ca2+ Mobilization->Mast Cell Degranulation

Caption: Signaling pathway of this compound antagonism.

G Mast Cell Degranulation Assay Workflow Start Start Seed Mast Cells Seed Mast Cells Start->Seed Mast Cells Wash Cells Wash Cells Seed Mast Cells->Wash Cells Pre-incubate with Antagonist Pre-incubate with Antagonist Wash Cells->Pre-incubate with Antagonist Stimulate with Agonist Stimulate with Agonist Pre-incubate with Antagonist->Stimulate with Agonist Collect Supernatant Collect Supernatant Stimulate with Agonist->Collect Supernatant Lyse Control Cells Lyse Control Cells Stimulate with Agonist->Lyse Control Cells Add Substrate Add Substrate Collect Supernatant->Add Substrate Lyse Control Cells->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate % Degranulation Calculate % Degranulation Measure Absorbance->Calculate % Degranulation End End Calculate % Degranulation->End

Caption: Workflow for the β-hexosaminidase release assay.

References

Independent Validation of QWF Peptide Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the QWF peptide's performance with alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on antagonists for Substance P and Mas-related G protein-coupled receptor X2 (MRGPRX2).

Introduction to this compound

This compound is a tripeptide antagonist of the Substance P (SP) receptor, Neurokinin-1 receptor (NK-1R), and has been identified as a dual antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2)[1][2]. This dual activity makes it a significant tool for studying IgE-independent mast cell degranulation and neurogenic inflammation. It has been shown to inhibit SP-induced mast cell degranulation and scratching behavior in mice[2][3].

Comparative Analysis: this compound vs. Alternatives

Alternatives for NK-1R Antagonism:

  • Aprepitant: An approved NK-1R antagonist used for chemotherapy-induced nausea and vomiting. It has been shown to attenuate cutaneous mast cell migration in mice[4].

  • Casopitant: Another NK-1R antagonist that has undergone clinical trials.

Alternatives for MRGPRX2 Antagonism:

  • EVO756: An oral small-molecule antagonist of MRGPRX2 currently in Phase 2 clinical trials for chronic inducible urticaria. Preclinical data shows it prevents mast cell degranulation by blocking MRGPRX2 activation.

  • EP262: A potent and highly selective oral small molecule antagonist of MRGPRX2. Preclinical data demonstrates its ability to inhibit agonist-induced mast cell degranulation and vascular permeability in vivo[5]. It is being investigated for chronic urticaria and atopic dermatitis[6].

  • Natural Compounds: Quercetin and luteolin are flavonoids that have been shown to act as mast cell stabilizers.

Data Presentation

The following tables summarize the available quantitative data for this compound and its alternatives. Direct comparison should be made with caution as the experimental conditions may vary between studies.

Table 1: Comparison of NK-1R Antagonists

CompoundTarget(s)Reported IC50/ActivityKey Findings
This compound NK-1R, MRGPRX2IC50 = 90 μM for SP antagonism[3]Dual antagonist, inhibits SP-induced mast cell degranulation[2]
Aprepitant NK-1R-Attenuates mast cell migration in vivo[4]
Casopitant NK-1R-Clinically tested for chemotherapy-induced nausea and vomiting

Table 2: Comparison of MRGPRX2 Antagonists

CompoundTarget(s)Reported IC50/ActivityKey Findings
This compound MRGPRX2, NK-1RInhibits SP binding to MRGPRX2[2]Dual antagonist, inhibits degranulation by various secretagogues[2]
EVO756 MRGPRX2-Phase 2 clinical trials; prevents mast cell degranulation
EP262 MRGPRX2Potent and highly selectiveInhibits mast cell degranulation and vascular permeability in vivo[5]
Quercetin Mast Cell Stabilizer-Inhibits histamine release and pro-inflammatory cytokine production
Luteolin Mast Cell Stabilizer-Inhibits histamine release from mast cells

Experimental Protocols

β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Principle: β-hexosaminidase released from degranulated mast cells into the supernatant catalyzes the hydrolysis of a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG) to produce a colored or fluorescent product, which is then quantified.

General Protocol:

  • Cell Culture: Human mast cell lines (e.g., LAD2) or primary mast cells are cultured under appropriate conditions.

  • Sensitization (for IgE-mediated activation): Cells can be sensitized overnight with IgE.

  • Cell Stimulation:

    • Wash cells and resuspend in a buffered salt solution (e.g., Tyrode's buffer).

    • Pre-incubate cells with the test compound (e.g., this compound or alternatives) for a specified time (e.g., 30 minutes).

    • Stimulate degranulation with an agonist (e.g., Substance P, compound 48/80, or antigen for IgE-sensitized cells) for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant containing the released β-hexosaminidase.

  • Enzyme Assay:

    • Lyse the remaining cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.

    • In a 96-well plate, add the supernatant and cell lysate samples to a substrate solution (e.g., PNAG in citrate buffer).

    • Incubate at 37°C for a set time (e.g., 60-90 minutes).

    • Stop the reaction by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer).

  • Data Analysis:

    • Measure the absorbance or fluorescence of the product.

    • Calculate the percentage of β-hexosaminidase release: (% Release) = (Supernatant Reading / (Supernatant Reading + Lysate Reading)) * 100.

    • Compare the percentage of release in the presence and absence of the test compound to determine its inhibitory effect[7][8].

Calcium Imaging for Mast Cell Activation

This method measures changes in intracellular calcium concentration ([Ca2+]i), a key early event in mast cell activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM). Upon binding to calcium, the dye's fluorescence properties change, which can be detected and quantified using fluorescence microscopy.

General Protocol:

  • Cell Preparation: Plate mast cells on glass-bottom dishes.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 6 μM Fluo-8 AM) for 1.5 hours at 37°C[9].

  • Washing: Wash the cells with a calcium-free buffer to remove excess dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a camera.

    • Establish a baseline fluorescence reading.

    • Add the agonist (e.g., Substance P) to the cells.

    • Record the changes in fluorescence intensity over time. For rapid events, measurements are typically taken every few seconds for several minutes[9].

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Data is often presented as the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or as the change in fluorescence relative to the baseline (ΔF/F0).

    • The inhibitory effect of a compound like this compound can be assessed by pre-incubating the cells with the compound before adding the agonist and comparing the calcium response.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of the Neurokinin-1 Receptor (NK-1R) and MRGPRX2.

NK1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK-1R NK-1R Substance P->NK-1R binds Gq Gq NK-1R->Gq activates PLC PLC Gq->PLC PI3K PI3K Gq->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Cell_Response Cell Proliferation, Migration, Anti-apoptosis MAPK_Pathway->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: Neurokinin-1 Receptor (NK-1R) Signaling Pathway.

MRGPRX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligands Substance P, Compound 48/80, Other Cationic Molecules MRGPRX2 MRGPRX2 Ligands->MRGPRX2 binds Gai Gαi MRGPRX2->Gai activates Gaq Gαq MRGPRX2->Gaq activates beta_arrestin β-arrestin MRGPRX2->beta_arrestin recruits PI3K_Akt PI3K/Akt Pathway Gai->PI3K_Akt MAPK MAPK Pathway Gai->MAPK PLC PLC Gaq->PLC Ca2_mobilization Ca2+ Mobilization PLC->Ca2_mobilization Degranulation Degranulation (Histamine, β-hexosaminidase release) Ca2_mobilization->Degranulation Cytokine_Production Cytokine/Chemokine Production PI3K_Akt->Cytokine_Production MAPK->Cytokine_Production Internalization Receptor Internalization beta_arrestin->Internalization

Caption: MRGPRX2 Signaling Pathway in Mast Cells.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Antagonist Validation Workflow cluster_assays Parallel Assays start Start: Culture Mast Cells pre_incubation Pre-incubate with QWF or Alternative start->pre_incubation stimulation Stimulate with Agonist (e.g., Substance P) pre_incubation->stimulation beta_hex β-Hexosaminidase Release Assay stimulation->beta_hex calcium Calcium Imaging stimulation->calcium analysis Data Analysis: Compare Inhibition beta_hex->analysis calcium->analysis end End: Determine Antagonist Efficacy analysis->end

Caption: In Vitro Workflow for this compound Validation.

References

A Researcher's Guide to Negative Controls in Peptide Assays: The Role of Scrambled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of peptide-based research and drug development, establishing the specificity of an observed biological effect is paramount. A well-designed experiment hinges on the use of appropriate controls to eliminate alternative explanations for the results. While the initial query focused on the QWF peptide, it is critical to note that the QWF tripeptide (Gln-D-Trp-Phe with modifications) is not a negative control; rather, it is an active antagonist of the Substance P (SP) neurokinin-1 (NK1) receptor and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] Using an active antagonist as a negative control is inappropriate as it is expected to produce a biological effect—namely, inhibition.

The gold standard for a negative control in peptide experiments is a scrambled peptide . This guide provides a comprehensive comparison of scrambled peptides with other control alternatives, supported by experimental protocols and data, to ensure researchers can confidently validate the sequence-specific activity of their peptide of interest.

The Principle of the Scrambled Peptide Control

A scrambled peptide is an essential tool designed to demonstrate that the biological activity of a peptide is dependent on its specific amino acid sequence and not merely its composition or general physicochemical properties (like charge or hydrophobicity).[2][3] It is synthesized with the exact same amino acids as the active peptide, but the sequence is randomized.[2] This makes it the ideal control to differentiate sequence-specific interactions from non-specific ones.[2]

Comparison of Negative Control Strategies

Choosing the correct negative control is crucial for the validity of experimental findings. While scrambled peptides are often the best choice, other options exist, each with its own limitations.

Control TypeDescriptionAdvantagesDisadvantages
Scrambled Peptide Same amino acid composition and length as the active peptide, but in a randomized sequence.[2][4]Isolates the effect of the specific sequence. Controls for charge, molecular weight, and general chemical properties.Can be challenging to design a truly "inactive" sequence; some random sequences may coincidentally have off-target effects.
Unrelated Peptide A peptide of similar length and charge but with a completely different amino acid sequence and from a different biological context.Easy to source. Useful for ruling out very general peptide-related artifacts.Does not control for the specific amino acid composition of the active peptide. Differences in activity could be due to composition, not sequence.
Boiled/Denatured Peptide The active peptide is subjected to heat to disrupt its secondary and tertiary structure.Simple to prepare. Can demonstrate that a specific conformation is required for activity.May not be a suitable control for assays where primary sequence is the key determinant (e.g., receptor binding).[4] Not all peptides lose activity upon boiling.
Vehicle Control The buffer or solvent used to dissolve the peptide (e.g., PBS, DMSO).Essential baseline control for any experiment. Accounts for any effects of the delivery vehicle itself.Does not control for any effects of adding a peptide molecule to the system.

Experimental Example: Substance P-Induced Mast Cell Degranulation

To illustrate the use of a scrambled peptide control, we will use the example of Substance P (SP), an 11-amino acid neuropeptide that potently activates mast cells through the MRGPRX2 receptor, triggering the release of inflammatory mediators (degranulation).[1][5]

Objective: To demonstrate that the degranulation of human mast cells (LAD2 cell line) is specifically induced by the amino acid sequence of Substance P.

  • Active Peptide: Substance P (SP)

    • Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

  • Negative Control: Scrambled SP Peptide

    • Sequence: Phe-Gln-Leu-Pro-Arg-Gly-Lys-Met-Phe-Pro-Gln-NH2 (Example of a randomized sequence with the same composition)

  • Assay: β-Hexosaminidase Release Assay. β-hexosaminidase is an enzyme stored in mast cell granules; its release into the supernatant is a quantitative measure of degranulation.[1][5]

Quantitative Data Summary

The following table summarizes the expected results from this experiment. The data clearly show that only the specific sequence of Substance P induces a significant response compared to the vehicle and the scrambled peptide control.

Treatment GroupConcentration (µM)% β-Hexosaminidase Release (Mean ± SEM)
Vehicle Control (Buffer)N/A5.2 ± 0.8
Scrambled SP Peptide56.1 ± 1.1
Substance P (Active)545.8 ± 3.5

Note: Data are representative and synthesized for illustrative purposes based on published studies.[1][6]

Visualizing the Experimental Principle and Workflow

Diagrams created using Graphviz clarify the underlying concepts and procedures.

Signaling Pathway: Specific vs. Non-Specific Interaction

G cluster_0 Scenario 1: Active Peptide cluster_1 Scenario 2: Scrambled Control AP Substance P (Active Sequence) Receptor1 MRGPRX2 Receptor AP->Receptor1 Specific Binding Signal1 G-Protein Activation (Ca2+ Mobilization) Receptor1->Signal1 Response1 Mast Cell Degranulation Signal1->Response1 SP Scrambled Peptide (Same Composition) Receptor2 MRGPRX2 Receptor SP->Receptor2 No Specific Binding NoResponse No Significant Response

Caption: Specific binding of an active peptide versus a scrambled control.

Experimental Workflow: Mast Cell Degranulation Assay

G cluster_treatments Treatment Incubation (30 min, 37°C) cluster_assay β-Hexosaminidase Assay start Culture LAD2 Mast Cells wash Wash & Resuspend Cells in HEPES Buffer start->wash plate Aliquot 5x10^4 cells/well into a 96-well plate wash->plate control Vehicle (Buffer) scrambled Scrambled SP (5 µM) active Substance P (5 µM) centrifuge Centrifuge plate (200 x g, 5 min) control->centrifuge scrambled->centrifuge active->centrifuge separate Separate Supernatant (contains released enzyme) & Cell Pellet centrifuge->separate sup Incubate Supernatant with p-nitrophenyl Substrate separate->sup pellet Lyse Cell Pellet (Triton X-100) & Incubate with Substrate separate->pellet read Measure Absorbance at 450 nm sup->read pellet->read calc Calculate % Degranulation read->calc

Caption: Workflow for the β-hexosaminidase release assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for measuring mast cell degranulation.[1][5][6]

1. Cell Culture and Preparation:

  • Culture human LAD2 mast cells in StemPro-34 SFM medium supplemented with the required growth factors.

  • Prior to the assay, harvest cells and wash them with HEPES buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 5.6 mM glucose, 1.8 mM CaCl₂, 1.3 mM MgSO₄, pH 7.4) containing 0.4% BSA.

  • Resuspend cells in the same buffer to a final concentration of 1x10⁶ cells/mL.

2. Treatment Application:

  • Add 50 µL of the cell suspension (50,000 cells) to each well of a 96-well plate.

  • Prepare stock solutions of Substance P and the Scrambled SP peptide in the HEPES buffer.

  • Add 50 µL of the peptide solutions (to achieve a final concentration of 5 µM) or vehicle buffer to the appropriate wells.

  • Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.

3. β-Hexosaminidase Measurement:

  • Centrifuge the plate at 200 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect 50 µL of the cell-free supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

  • To measure the total enzyme content, lyse the remaining cell pellets in the original plate by adding 50 µL of 0.1% Triton X-100.

  • Add 50 µL of the substrate solution (1 mM p-Nitrophenyl N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to both the supernatant plate and the cell lysate plate.

  • Incubate both plates for 60-90 minutes at 37°C.

  • Stop the reaction by adding 200 µL of stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0) to each well.

  • Read the absorbance of both plates at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each well using the formula: % Release = (Absorbance of Supernatant / Absorbance of Cell Lysate) * 100

  • Compare the mean percentage release between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

By adhering to this experimental design, researchers can robustly conclude that the observed mast cell degranulation is a direct result of the specific amino acid sequence of Substance P, thereby validating the specificity of their findings.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of QWF Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo effects of QWF Peptide, a potent dual antagonist of the Neurokinin-1 Receptor (NK-1R) and Mas-related G protein-coupled receptor X2 (MRGPRX2). The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

This compound is a tripeptide antagonist of Substance P (SP) that has demonstrated significant biological activity in both laboratory and living models.[1][2][3] Its dual antagonism of both NK-1R and MRGPRX2 positions it as a compelling candidate for further investigation in inflammatory and pseudo-allergic conditions.[4] This guide synthesizes the available data to offer a clear comparison of its effects inside and outside a living organism.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for this compound's activity. A notable discrepancy exists in the reported IC50 value for Substance P antagonism, with different sources citing 90 μM and 0.09 μM.[1][5] This may be attributable to different experimental conditions, such as the specific assay or cell type used. Further investigation is warranted to clarify this difference.

Table 1: In Vitro Activity of this compound

Target/AssayEffectPotency (IC50)Reference
Substance P (SP) AntagonismInhibition of SP activity90 μM / 0.09 μM[1][5]
SP-induced Mast Cell DegranulationInhibitionNot specified[1][2]
SP-induced Contraction of Guinea Pig TracheaAntagonism4.7 μM[5]
Compound 48/80-induced MRGPRX2 ActivationInhibitionNot specified[1][2]

Table 2: In Vivo Activity of this compound

ModelEffectSignificanceReference
Compound 48/80-induced Scratching in MiceInhibition of scratching behaviorP = 0.002[4]

Signaling Pathways

This compound exerts its effects by blocking the signaling pathways initiated by the activation of NK-1R and MRGPRX2. The binding of Substance P to NK-1R typically leads to the activation of Gq and Gs proteins, resulting in downstream signaling cascades involving inositol phosphate (IP) and cAMP.[2] This can subsequently activate MAPKs and NF-kB, key regulators of inflammation.[1] Similarly, the activation of MRGPRX2 by various ligands, including Substance P and compound 48/80, triggers G protein coupling, leading to calcium mobilization and the release of inflammatory mediators from mast cells.[6]

cluster_NK1R NK-1R Signaling cluster_MRGPRX2 MRGPRX2 Signaling Substance P Substance P NK-1R NK-1R Substance P->NK-1R binds Gq/Gs Gq/Gs NK-1R->Gq/Gs activates PLC PLC Gq/Gs->PLC activates IP3/DAG IP3/DAG PLC->IP3/DAG produces Ca2+ release Ca2+ release IP3/DAG->Ca2+ release PKC PKC IP3/DAG->PKC MAPK Cascade MAPK Cascade PKC->MAPK Cascade Inflammation Inflammation MAPK Cascade->Inflammation QWF Peptide_NK This compound QWF Peptide_NK->NK-1R inhibits Compound 48/80 Compound 48/80 MRGPRX2 MRGPRX2 Compound 48/80->MRGPRX2 binds G-protein G-protein MRGPRX2->G-protein activates Ca2+ mobilization Ca2+ mobilization G-protein->Ca2+ mobilization induces Mast Cell Degranulation Mast Cell Degranulation Ca2+ mobilization->Mast Cell Degranulation QWF Peptide_MRG This compound QWF Peptide_MRG->MRGPRX2 inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further study.

In Vitro Mast Cell Degranulation Assay

This protocol is designed to assess the inhibitory effect of this compound on mast cell degranulation induced by secretagogues like Substance P or compound 48/80.

  • Cell Culture: Human mast cell lines (e.g., LAD2 or HMC-1) are cultured under standard conditions.

  • Cell Stimulation: Cells are washed and resuspended in a suitable buffer. They are then pre-incubated with varying concentrations of this compound before being stimulated with an optimal concentration of Substance P or compound 48/80.

  • Degranulation Assessment: The extent of degranulation is quantified by measuring the release of β-hexosaminidase, a granular enzyme, into the supernatant. This is typically done using a colorimetric assay where the enzyme cleaves a substrate to produce a colored product, which is then measured spectrophotometrically.[7]

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (achieved by lysing the cells). The inhibitory effect of this compound is determined by comparing the release in its presence to that of the secretagogue alone.

In Vivo Mouse Scratching Behavior Model

This model evaluates the ability of this compound to inhibit itch-like behavior in mice.

  • Animal Acclimatization: Mice are habituated to the experimental setup for several days prior to the experiment to minimize stress-induced behaviors.[4]

  • Drug Administration: this compound is co-injected intradermally with compound 48/80 into a specific site, such as the cheek or the nape of the neck.[4]

  • Behavioral Observation: Immediately following injection, the mice are placed in an observation chamber, and their scratching behavior is recorded for a defined period (e.g., 30 minutes). A scratch is typically defined as a bout of scratching movements with the hind paw directed at the injection site.

  • Data Analysis: The total number of scratches is counted for each mouse. The data is then statistically analyzed to compare the scratching behavior in mice that received this compound and compound 48/80 with those that received compound 48/80 alone. A significant reduction in scratching indicates an anti-pruritic effect of the peptide.[4]

cluster_invitro In Vitro: Mast Cell Degranulation Assay cluster_invivo In Vivo: Mouse Scratching Model A Culture Mast Cells (e.g., LAD2) B Pre-incubate with This compound A->B C Stimulate with Substance P or C48/80 B->C D Measure β-hexosaminidase release C->D E Analyze Inhibition D->E F Acclimatize Mice G Co-inject this compound and C48/80 F->G H Record Scratching Behavior (30 min) G->H I Count Scratches H->I J Analyze Reduction in Itch Response I->J

Caption: Experimental workflows for in vitro and in vivo studies.

References

A Comparative Analysis of QWF Peptide Bioactivity Against Alternative MRGPRX2 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of the QWF peptide with alternative modulators of the Mas-related G protein-coupled receptor X2 (MRGPRX2), supported by experimental data.

The this compound, a tripeptide antagonist of Substance P (SP), has garnered attention for its inhibitory effects on MRGPRX2, a key receptor implicated in non-IgE-mediated mast cell activation, neurogenic inflammation, and pruritus.[1][2] This guide delves into the comparative bioactivity of QWF against the endogenous ligand Substance P and other pharmacological tools, namely the neurokinin-1 receptor (NK-1R) antagonists L-733,060 and aprepitant, which have been investigated for their off-target effects on MRGPRX2.

Quantitative Bioactivity Comparison

The following table summarizes the key quantitative data on the bioactivity of this compound and its comparators at the human MRGPRX2 and the related NK-1 receptor. This data highlights the distinct pharmacological profiles of these molecules.

CompoundTarget ReceptorAssay TypeSpeciesCell LineBioactivity (IC50/EC50)Reference
This compound Substance P Receptor (NK-1R)Antagonist ActivityNot SpecifiedNot SpecifiedIC50 = 90 µM[1][2]
Human MRGPRX2Inhibition of SP-induced activationHumanHEK293Inhibits activation[3][4]
Human MRGPRX2Inhibition of Compound 48/80-induced activationHumanHeLaInhibits activation[5]
Human MRGPRX2Inhibition of SP-induced mast cell degranulationHumanLAD2Significant inhibition[2]
Substance P Human MRGPRX2Receptor ActivationHumanRBL-MRGPRX2 / LAD2EC50 = 152 nM - 5.44 µM[5][6]
Mouse MrgprB2Receptor ActivationMousePeritoneal Mast CellsEC50 = 54 µM[5]
L-733,060 Human MRGPRX2Inhibition of SP-induced activationHumanHeLaDoes not inhibit[3][4]
Mouse MrgprB2Inhibition of SP-induced activationMouseNot SpecifiedInhibits activation[3][4]
Aprepitant Human NK-1RAntagonist ActivityHumanNot SpecifiedIC50 = 0.1 nM
Human MRGPRX2Inhibition of SP-induced activationHumanHeLaDoes not inhibit[3][4]
Mouse MrgprB2Inhibition of SP-induced activationMouseNot SpecifiedInhibits activation[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a marker for degranulation.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3 expressing MRGPRX2)

  • Tyrode's buffer (or similar physiological buffer)

  • Stimulating agent (e.g., Substance P, Compound 48/80)

  • Test compounds (e.g., this compound)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed mast cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and culture overnight.

  • Cell Washing: Gently wash the cells with pre-warmed Tyrode's buffer to remove serum.

  • Pre-incubation with Antagonist: Add the test compound (e.g., this compound) at various concentrations to the designated wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Add the stimulating agent (e.g., Substance P) to the wells and incubate for the optimal degranulation time (e.g., 30 minutes) at 37°C.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • Enzymatic Reaction: In a new 96-well plate, add a specific volume of the collected supernatant and the PNAG substrate solution. Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., total cell lysate) and a negative control (unstimulated cells).

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., MRGPRX2)

  • Radiolabeled ligand (e.g., [³H]-Substance P)

  • Test compounds (e.g., this compound)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50 value). This value can be used to calculate the binding affinity (Ki) of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

MRGPRX2_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein cluster_downstream Cellular Responses Ligand Ligand MRGPRX2 MRGPRX2 Ligand->MRGPRX2 Binding Gαq Gαq MRGPRX2->Gαq Gαi Gαi MRGPRX2->Gαi PLCβ PLCβ Gαq->PLCβ Activates Gβγ Gβγ PI3K PI3K Gβγ->PI3K Activates AC Adenylate Cyclase Gαi->AC Inhibits PIP2 PIP2 PLCβ->PIP2 Cleaves cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Release Ca2+->PKC Activates Degranulation Degranulation Ca2+->Degranulation Cytokine Release Cytokine Release PKC->Cytokine Release PKA PKA cAMP->PKA Activates Chemotaxis Chemotaxis PI3K->Chemotaxis

Caption: MRGPRX2 Signaling Pathway.

Degranulation_Assay_Workflow start Start seed_cells Seed Mast Cells in 96-well Plate start->seed_cells wash_cells Wash Cells seed_cells->wash_cells add_antagonist Add Test Compound (e.g., QWF) wash_cells->add_antagonist incubate1 Incubate add_antagonist->incubate1 add_agonist Add Stimulating Agent (e.g., Substance P) incubate1->add_agonist incubate2 Incubate for Degranulation add_agonist->incubate2 centrifuge Centrifuge Plate incubate2->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant enzymatic_reaction Add Supernatant to PNAG Substrate collect_supernatant->enzymatic_reaction incubate3 Incubate enzymatic_reaction->incubate3 stop_reaction Add Stop Solution incubate3->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data end End analyze_data->end

Caption: Mast Cell Degranulation Assay Workflow.

References

Safety Operating Guide

Navigating the Disposal of QWF Peptide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of QWF Peptide, a substance P antagonist, drawing from its Safety Data Sheet (SDS) and general best practices for peptide-based compounds.

Immediate Safety and Handling

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, standard laboratory safety precautions should always be observed. When handling this compound, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential[2][3]. In the event of a spill, the area should be contained promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Following a spill, the contaminated area should be decontaminated, and the site thoroughly washed[1][4].

Core Disposal Principles

The primary guideline for the disposal of any chemical, including this compound, is to adhere to local, state, and federal regulations[1][5]. Most research peptides are typically disposed of as chemical waste[2]. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities[2][5].

Waste Stream Container Type Labeling Requirements Disposal Consideration
Unused/Expired this compound (Solid) Designated Chemical Waste Container"Chemical Waste", Contents ("this compound"), Hazard Class (if applicable), Accumulation Start DateDo not mix with incompatible chemicals. Arrange for pickup by EHS or a licensed waste disposal contractor.
This compound Solutions Designated Chemical Waste Container (leak-proof)"Chemical Waste", Contents ("this compound" and solvent), Concentration, Hazard Class (if applicable), Accumulation Start DateDo not dispose of down the drain unless explicitly permitted by your institution's EHS office.
Contaminated Labware (e.g., pipette tips, vials, gloves) Designated Chemical or Biohazardous Waste Container (as per institutional guidelines)"Chemical Waste" or "Biohazardous Waste", Contents ("Contaminated with this compound"), Accumulation Start DateMay require decontamination prior to final disposal.
Empty this compound Containers Rinse thoroughly with an appropriate solvent.Deface original label.The rinsed container may be disposed of as regular laboratory glass or plastic waste, pending institutional policy. The rinsate should be collected as chemical waste.

Experimental Protocols for Decontamination and Disposal

While specific deactivation protocols for this compound are not publicly available, general methods for peptide inactivation can be applied. The choice of method may depend on the form of the waste (liquid or solid) and available laboratory resources.

Method 1: Chemical Inactivation

This method is suitable for both liquid and solid waste contaminated with this compound. Sodium hypochlorite (bleach) is a strong oxidizing agent that can effectively degrade peptides[4].

  • For Liquid Waste:

    • In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.

    • After the inactivation period, neutralize the bleach solution if required by your local wastewater regulations.

    • Dispose of the neutralized solution as chemical waste according to your institution's guidelines. Do not pour down the sanitary sewer unless explicitly authorized[4].

  • For Solid Waste (e.g., contaminated labware):

    • Collect all solid waste in a designated, leak-proof, and clearly labeled container.

    • Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes[4].

    • After decontamination, decant the bleach solution and manage it as described for liquid waste.

    • Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines[4].

Method 2: Autoclaving

Autoclaving utilizes high-pressure steam for decontamination. While heat can degrade peptides, its effectiveness can vary. Therefore, this method is often recommended as a secondary decontamination step or for the final treatment of waste that has already been chemically inactivated[4].

  • Preparation: Place the waste in an autoclave-safe bag or container. For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup. Add a small amount of water to solid waste to facilitate steam penetration[4].

  • Autoclaving Cycle: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. The cycle time may need to be extended for larger loads[4].

  • Disposal: After the cycle is complete and the waste has cooled, it can be disposed of in the regular laboratory trash or as directed by your institution's EHS department[4].

This compound Disposal Workflow

The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound in a laboratory setting.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_final Final Disposal start This compound Waste Generated assess_form Determine Waste Form (Solid, Liquid, Contaminated Labware) start->assess_form solid_waste Unused/Expired this compound assess_form->solid_waste Solid liquid_waste This compound Solution assess_form->liquid_waste Liquid labware_waste Pipette Tips, Vials, Gloves, etc. assess_form->labware_waste Labware solid_container Collect in Labeled Chemical Waste Container solid_waste->solid_container final_disposal Arrange for Pickup by EHS or Licensed Waste Contractor solid_container->final_disposal liquid_container Collect in Labeled Chemical Waste Container liquid_waste->liquid_container liquid_container->final_disposal decontaminate Decontaminate? (e.g., Chemical Inactivation) labware_waste->decontaminate decon_yes Perform Decontamination (e.g., Bleach Treatment) decontaminate->decon_yes Yes labware_container Collect in Appropriate Waste Container decontaminate->labware_container No decon_yes->labware_container labware_container->final_disposal

This compound Disposal Decision Workflow

In the absence of specific disposal directives for this compound, a conservative approach based on established practices for similar research compounds is recommended. Always prioritize safety and regulatory compliance by consulting with your institution's EHS office to ensure the proper and safe disposal of all laboratory waste.

References

Comprehensive Safety Protocol for Handling QWF Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on established safety protocols for handling research-grade peptides of unknown toxicity. Since "QWF Peptide" is not a publicly documented compound, it must be treated as a potentially hazardous substance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety, preventing contamination, and maintaining experimental integrity.

Hazard Assessment and Control

Given the unknown biological activity and toxicological profile of this compound, a comprehensive risk assessment is the first critical step.[1] All handling procedures should be based on the principle of minimizing exposure through inhalation, skin contact, and ingestion. The primary methods of control involve a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls:

  • Fume Hood/Ventilation: All work with powdered (lyophilized) this compound, including weighing and initial reconstitution, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[1][2]

  • Containment: For procedures involving highly potent compounds, consider using containment systems like glove boxes or isolators to provide a physical barrier between the operator and the material.[3][4]

  • Safety Equipment: Ensure eyewash stations and safety showers are readily accessible and unobstructed.[5][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with this compound.[7] Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.[1]

Activity Required PPE Rationale
All Handling Safety Goggles: Chemical-resistant, providing full coverage.[1] Nitrile Gloves: Chemical-resistant; double-gloving may be required for potent compounds.[1][3] Lab Coat: Full-coverage to protect skin and clothing.[1]Provides a primary barrier against splashes, aerosols, and incidental contact.
Handling Powder Standard PPE plus: Respiratory Protection: A properly fitted N95 mask or respirator.[8]Prevents inhalation of fine peptide particles, a primary route of exposure.
Large Volume/Splash Risk Standard PPE plus: Face Shield: Worn over safety goggles. Chemical Apron: For added body protection.[9]Offers an additional layer of protection against significant splashes during reconstitution or transfer.

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are essential from receipt of the peptide to its final use in experiments.[7]

Step 1: Preparation and Weighing

  • Designate Area: Prepare a clean, uncluttered workspace within a chemical fume hood.[7]

  • Don PPE: Wear all required PPE as specified in the table above, including respiratory protection for handling powders.[10]

  • Weighing: To minimize dust, carefully weigh the lyophilized peptide. Use anti-static weigh boats or weighing paper.

Step 2: Reconstitution (Dissolution)

  • Select Solvent: Use a sterile, high-purity solvent (e.g., sterile water, buffer) as recommended for the specific research application.[7][9]

  • Dissolve: Add the solvent to the sealed vial containing the peptide powder.

  • Mix Gently: Dissolve the peptide by gently swirling or vortexing. Avoid vigorous shaking, which can cause denaturation.[2][9]

Step 3: Aliquoting and Storage

  • Aliquot: To prevent degradation from repeated freeze-thaw cycles, divide the reconstituted solution into single-use aliquots.[9]

  • Label Clearly: Label each aliquot with the peptide name (this compound), concentration, and date of preparation.[7][9]

  • Store Properly: Store lyophilized peptide at –20°C. Store reconstituted aliquots according to stability data, typically at –20°C or –80°C for long-term storage.[7][9]

G cluster_prep Preparation cluster_recon Reconstitution cluster_store Storage prep_area 1. Prepare Workspace (in Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Powder don_ppe->weigh add_solvent 4. Add Sterile Solvent weigh->add_solvent Transfer to vial mix 5. Mix Gently (Swirl/Vortex) add_solvent->mix aliquot 6. Create Aliquots mix->aliquot Transfer solution label_vials 7. Label Clearly aliquot->label_vials freeze 8. Store at -20°C or below label_vials->freeze

Diagram: Workflow for Safe Handling and Preparation of this compound.

Spill and Emergency Procedures

Immediate and correct response to spills or exposures is critical to minimize harm.[1]

Spill Response:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill site.[1]

  • Don PPE: Before cleanup, don appropriate PPE, including respiratory protection, gloves, and a lab coat.[9]

  • Contain & Clean: For liquid spills, use absorbent pads to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.[10][11] Place all contaminated materials into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate disinfectant or cleaning agent.[1]

Exposure Type Immediate First Aid Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][5]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[1][6]
Inhalation Move to fresh air immediately.[6]
Ingestion Rinse mouth with water. Do not induce vomiting.[12]

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. [1][6]

Disposal Plan

All materials contaminated with this compound must be treated as chemical waste. Never dispose of peptides down the drain or in regular trash.[1][10]

Step-by-Step Disposal Protocol:

  • Segregate Waste: Collect all waste materials contaminated with this compound in designated, clearly labeled, and sealed containers.[1][10]

    • Solid Waste: Unused powder, contaminated gloves, weigh boats, pads, and other disposables.

    • Liquid Waste: Unused peptide solutions and solvent rinses.

    • Sharps Waste: Contaminated needles and syringes must be placed in a designated puncture-resistant sharps container.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.[9][13]

  • Storage: Store sealed waste containers in a designated, secure area away from incompatible materials.

  • Arrange Pickup: Contact your institution's EHS department to arrange for the pickup and proper disposal of the chemical waste.[10]

G start Waste Generated (Solid, Liquid, Sharps) segregate 1. Segregate Waste into Designated Containers start->segregate label_waste 2. Label Container: 'Hazardous Waste, this compound' segregate->label_waste store_waste 3. Store in Secure Designated Area label_waste->store_waste contact_ehs 4. Contact EHS for Disposal Pickup store_waste->contact_ehs end Proper Disposal contact_ehs->end

Diagram: Chemical Waste Disposal Plan for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.